Methyl 4-chloro-7-azaindole-5-carboxylate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-12-8-5(7(6)10)2-3-11-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEYNNIKJFNFDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1Cl)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Methyl 4-chloro-7-azaindole-5-carboxylate: An In-depth Technical Guide
Foreword for the Modern Researcher
The 7-azaindole scaffold is a cornerstone in contemporary medicinal chemistry, prized for its role as a bioisostere of indole and its prevalence in a multitude of biologically active compounds.[1] The targeted synthesis of specifically functionalized derivatives, such as methyl 4-chloro-7-azaindole-5-carboxylate, is of paramount importance for the development of novel therapeutics, including kinase inhibitors. This guide provides a comprehensive, in-depth exploration of a robust synthetic route to this key intermediate. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and strategic considerations that inform each stage of the synthesis, offering a holistic understanding for researchers, scientists, and professionals in drug development.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that commences with the commercially available 7-azaindole. The chosen strategy prioritizes regioselectivity and the management of reactive sites through a carefully orchestrated sequence of reactions. The core logic of the synthesis involves the initial functionalization of the pyridine ring, followed by the introduction of the desired substituent on the pyrrole ring. This is achieved through a protection-deprotection strategy coupled with directed ortho-metalation.
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of the Core Intermediate: 4-Chloro-7-azaindole
The initial phase of the synthesis focuses on the regioselective introduction of a chlorine atom at the C4 position of the 7-azaindole nucleus. A direct electrophilic chlorination of 7-azaindole is challenging due to the competing reactivity of the pyrrole ring. Therefore, a more controlled approach via the N-oxide is employed.
Step 1.1: N-Oxidation of 7-Azaindole
Causality of Experimental Choices: The pyridine nitrogen of 7-azaindole is nucleophilic and can be selectively oxidized to the corresponding N-oxide. This transformation serves a dual purpose: it deactivates the pyridine ring towards electrophilic attack, thereby preventing side reactions, and it activates the C4 position for subsequent nucleophilic substitution-like reactions. Hydrogen peroxide is a cost-effective and environmentally benign oxidant, making it a suitable choice for this transformation.[2]
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-azaindole in a suitable organic solvent such as ethyl acetate or acetic acid.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of hydrogen peroxide (30-35% in water) dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction mixture is carefully concentrated under reduced pressure to remove the solvent. The resulting crude 7-azaindole-N-oxide is often carried forward to the next step without extensive purification.
Step 1.2: Chlorination of 7-Azaindole-N-oxide
Causality of Experimental Choices: The introduction of the chloro group at the C4 position is achieved by treating the N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃).[3] The N-oxide functionality makes the C4 position susceptible to attack. The addition of a tertiary amine base, such as diisopropylethylamine (DIPEA), can catalyze the reaction and improve yields by scavenging the generated HCl.[2]
Experimental Protocol:
-
To a flask containing the crude 7-azaindole-N-oxide from the previous step, add acetonitrile as a solvent.
-
Carefully add phosphorus oxychloride (POCl₃) dropwise at room temperature. An exothermic reaction may be observed.
-
Add a catalytic amount of diisopropylethylamine (DIPEA).
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
The product, 4-chloro-7-azaindole, will precipitate as a solid. Collect the solid by filtration, wash with water, and dry under vacuum.[3]
Quantitative Data Summary for Part 1:
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1.1 | 7-Azaindole | 7-Azaindole-N-oxide | H₂O₂ | >95% (crude) |
| 1.2 | 7-Azaindole-N-oxide | 4-Chloro-7-azaindole | POCl₃, DIPEA | 80-90% |
Part 2: Functionalization at the C5 Position
With the 4-chloro-7-azaindole core in hand, the next phase involves the introduction of the methyl carboxylate group at the C5 position. This is achieved through a directed ortho-metalation strategy, which requires protection of the acidic N-H of the pyrrole ring.
Step 2.1: N-Protection of 4-Chloro-7-azaindole
Causality of Experimental Choices: The acidic proton on the pyrrole nitrogen must be protected to prevent it from interfering with the subsequent lithiation step. A bulky silyl protecting group, such as triisopropylsilyl (TIPS), is ideal for this purpose. The steric hindrance of the TIPS group directs the deprotonation to the C5 position and prevents lithiation at the C2 position. Furthermore, the TIPS group is stable to the strongly basic conditions of lithiation but can be readily removed under acidic or fluoride-mediated conditions.[4][5]
Experimental Protocol:
-
Dissolve 4-chloro-7-azaindole in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base such as sodium hydride (NaH) or triethylamine (Et₃N).
-
Cool the mixture to 0 °C and add triisopropylsilyl chloride (TIPSCl) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.
Step 2.2: Regioselective Lithiation and Carboxylation
Causality of Experimental Choices: Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. In this case, the silyl-protected nitrogen directs a strong base, such as sec-butyllithium (sec-BuLi), to deprotonate the adjacent C5 position. The resulting lithiated species is a potent nucleophile that can react with an electrophile to introduce the desired functional group. Chloroethyl chloroformate is chosen as the electrophile to introduce an ethyl carboxylate group.[6] While methyl chloroformate could be used directly, the use of the ethyl ester followed by hydrolysis and re-esterification provides a robust and often higher-yielding route.
Experimental Protocol:
-
Dissolve the N-TIPS protected 4-chloro-7-azaindole in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of sec-butyllithium (sec-BuLi) in cyclohexane dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
In a separate flask, prepare a solution of chloroethyl chloroformate in anhydrous THF and cool it to -78 °C.
-
Slowly add the lithiated azaindole solution to the chloroformate solution via cannula, again maintaining a low temperature.
-
After the addition is complete, stir the reaction at -78 °C for an additional 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature, and then extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate.[6]
Step 2.3: Hydrolysis and Deprotection
Causality of Experimental Choices: The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions, typically using an aqueous solution of sodium hydroxide in an alcohol co-solvent. This step also facilitates the removal of the TIPS protecting group, which is labile to the aqueous basic workup conditions, although a separate acidic workup step ensures complete deprotection.
Experimental Protocol:
-
Dissolve the crude ethyl ester from the previous step in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to 60 °C and stir for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 4 with 1N hydrochloric acid.
-
The product, 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.[6]
Part 3: Final Esterification to Target Molecule
The final step is the conversion of the carboxylic acid to the desired methyl ester.
Step 3.1: Fischer Esterification
Causality of Experimental Choices: The Fischer-Speier esterification is a classic and efficient method for converting a carboxylic acid to an ester using an excess of the corresponding alcohol in the presence of an acid catalyst.[7][8][9] Using methanol as both the solvent and the reagent drives the equilibrium towards the product. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.[10][11]
Experimental Protocol:
-
Suspend 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the complete formation of the product.
-
Cool the reaction mixture to room temperature and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield this compound as a solid.
Quantitative Data Summary for Parts 2 & 3:
| Step | Starting Material | Product | Reagents | Typical Yield |
| 2.1 | 4-Chloro-7-azaindole | 4-Chloro-1-(TIPS)-7-azaindole | TIPSCl, NaH | 85-95% |
| 2.2 | 4-Chloro-1-(TIPS)-7-azaindole | Ethyl 4-chloro-1-(TIPS)-7-azaindole-5-carboxylate | sec-BuLi, ClCO₂Et | 70-80% |
| 2.3 | Ethyl 4-chloro-1-(TIPS)-7-azaindole-5-carboxylate | 4-Chloro-7-azaindole-5-carboxylic acid | NaOH, EtOH | 75-85% |
| 3.1 | 4-Chloro-7-azaindole-5-carboxylic acid | This compound | MeOH, H₂SO₄ | 80-90% |
Characterization Data
This compound:
-
¹H NMR (DMSO-d₆): Expected signals would include a singlet for the methyl ester protons (around 3.9 ppm), aromatic protons on the pyridine and pyrrole rings, and a broad singlet for the N-H proton (above 11 ppm). The exact chemical shifts and coupling constants would need to be determined experimentally.
-
¹³C NMR (DMSO-d₆): Expected signals include a peak for the ester carbonyl carbon (around 165 ppm), a peak for the methyl carbon of the ester (around 52 ppm), and signals for the aromatic carbons of the azaindole core.
-
Mass Spectrometry (ESI): m/z calculated for C₉H₇ClN₂O₂ [M+H]⁺: 211.02; found: 211.0.
Conclusion
The synthesis of this compound presented herein is a robust and well-precedented route that provides access to this valuable building block for drug discovery. By understanding the rationale behind each synthetic step—from the strategic N-oxidation to the regioselective C-H functionalization and final esterification—researchers can confidently and efficiently produce this key intermediate. The principles outlined in this guide are broadly applicable to the synthesis of other functionalized azaindole derivatives, highlighting the power of modern synthetic organic chemistry in advancing pharmaceutical research.
References
- 1. Azaindole synthesis [organic-chemistry.org]
- 2. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 3. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
Methyl 4-chloro-7-azaindole-5-carboxylate: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in modern medicinal chemistry, serving as a bioisosteric replacement for indole in numerous biologically active molecules.[1] Its strategic incorporation of a nitrogen atom into the six-membered ring fundamentally alters the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, often leading to enhanced pharmacological profiles.[1] Notably, the 7-azaindole core is a cornerstone in the design of kinase inhibitors, where its pyridine nitrogen and pyrrole N-H group mimic the hinge-binding interactions of the adenine core of ATP.[2]
This guide focuses on a key derivative, Methyl 4-chloro-7-azaindole-5-carboxylate (CAS No. 951625-93-7). This compound is not merely an intermediate; it is a highly functionalized building block engineered for versatility in drug development. The chlorine atom at the C-4 position serves as a versatile handle for cross-coupling reactions, while the methyl carboxylate at C-5 provides a reactive site for amide bond formation, enabling the exploration of diverse chemical space. Its most prominent application lies in the synthesis of Janus kinase (JAK) inhibitors, a critical class of therapeutics for autoimmune diseases and myeloproliferative disorders.[3][4][5] This document provides an in-depth examination of its chemical properties, a validated synthesis protocol, reactivity profile, and its application in the synthesis of advanced pharmaceutical agents.
Physicochemical and Spectroscopic Profile
Understanding the core properties of a building block is fundamental to its effective use in multi-step syntheses. The data presented below has been aggregated from supplier specifications and analysis of its parent carboxylic acid.
Core Chemical Properties
| Property | Value | Source/Comment |
| CAS Number | 951625-93-7 | [6][7] |
| Molecular Formula | C₉H₇ClN₂O₂ | [6][7] |
| Molecular Weight | 210.62 g/mol | [6][7] |
| Appearance | Off-white to light yellow solid/powder | Inferred from related compounds. |
| Storage | 2-8 °C under inert gas (Nitrogen or Argon) | [7] |
| Solubility | Soluble in DMF, DMSO, Methanol; Sparingly soluble in Chloroform. | Inferred from synthetic protocols. |
| Melting Point | Not experimentally reported. Precursor 4-chloro-7-azaindole melts at 176-181 °C. | [8] |
Spectroscopic Signature
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
-
δ ~12.0-12.5 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the pyrrole ring. Its chemical shift is highly dependent on solvent and concentration.
-
δ ~8.2-8.4 ppm (d, 1H): Aromatic proton at the C-6 position, adjacent to the electron-withdrawing carboxylate group.
-
δ ~7.5-7.7 ppm (d, 1H): Aromatic proton at the C-2 position of the pyrrole ring.
-
δ ~6.6-6.8 ppm (d, 1H): Aromatic proton at the C-3 position of the pyrrole ring.
-
δ ~3.9 ppm (s, 3H): The sharp singlet of the methyl ester (-OCH₃) protons.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):
-
δ ~165 ppm: Carbonyl carbon of the methyl ester.
-
δ ~150-155 ppm: Aromatic carbons C-7a and C-4.
-
δ ~125-135 ppm: Aromatic carbons C-6, C-2, and C-5.
-
δ ~110-120 ppm: Aromatic carbons C-3a.
-
δ ~100 ppm: Aromatic carbon C-3.
-
δ ~52 ppm: Methyl carbon of the ester.
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. The most logical and field-proven approach involves the functionalization of the commercially available 4-chloro-7-azaindole. The key challenge is the selective introduction of the carboxylate group at the C-5 position, which is achieved through a directed ortho-metalation strategy.
Synthetic Workflow Diagram
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a synthesized, best-practice methodology derived from established procedures for the synthesis of the direct carboxylic acid precursor.[3]
Step 1: N-H Protection of 4-Chloro-7-azaindole
-
Rationale: The acidic N-H of the pyrrole ring would interfere with the subsequent organolithium-mediated metalation. Protection with a bulky silyl group like triisopropylsilyl (TIPS) is ideal as it directs metalation away from the C-2 position and is stable to the strongly basic conditions, yet readily removable.
-
Procedure:
-
To a stirred solution of 4-chloro-7-azaindole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~6 mL/g) under a nitrogen atmosphere, cool the mixture to 0 °C.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the resulting suspension at 0 °C for 1 hour.
-
Add triisopropylsilyl chloride (TIPSCl, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine which is often used without further purification.
-
Step 2: Regioselective Carboxylation via Directed Metalation
-
Rationale: The TIPS group at the N-1 position, in conjunction with the pyridine nitrogen, directs the deprotonation by a strong, non-nucleophilic base like sec-butyllithium (s-BuLi) specifically to the C-5 position. This generates a nucleophilic carbanion that can be trapped with an electrophile. Ethyl chloroformate is used to install the carboxylate group.
-
Procedure:
-
Dissolve the protected intermediate from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, ~5 mL/g) and cool the solution to -78 °C under a nitrogen atmosphere.
-
Add s-butyllithium (s-BuLi, ~1.4 M in cyclohexane, 2.0 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the deep red solution at -78 °C for 1 hour.
-
Add ethyl chloroformate (2.0 eq) dropwise.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.
-
Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic phase is washed, dried, and concentrated. Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) yields ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate .
-
Step 3: Saponification and Deprotection
-
Rationale: The ethyl ester is first hydrolyzed to the more stable carboxylic acid under basic conditions. The TIPS group is then cleaved under fluoride-mediated conditions (like TBAF) or during the acidic workup, though specific conditions for the latter may vary. The protocol here describes a sequential process for clarity.
-
Procedure:
-
Dissolve the purified ester from Step 2 (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to 60 °C for 2 hours.
-
Cool the reaction and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~4 with 1N HCl.
-
Collect the precipitated white solid by filtration. This solid is 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid .
-
Dissolve this solid in THF and treat with tetrabutylammonium fluoride (TBAF, 1 M in THF, 1.2 eq) at room temperature for 1 hour.
-
Concentrate the mixture and purify by recrystallization or precipitation to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid .[3]
-
Step 4: Fischer Esterification
-
Rationale: The final step is a classic Fischer esterification, converting the carboxylic acid to the desired methyl ester using methanol as both reagent and solvent, catalyzed by a strong acid.[11]
-
Procedure:
-
Suspend the carboxylic acid from Step 3 (1.0 eq) in methanol (~20 mL/g).
-
Add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product, This compound .
-
Chemical Reactivity and Derivatization
The strategic placement of three distinct functional groups (C4-Cl, C5-Ester, N1-H) makes this molecule a powerful platform for combinatorial library synthesis.
Core Reactivity Diagram
Caption: Key reactive sites and their synthetic utility.
Key Transformation Protocols
A. Suzuki-Miyaura Cross-Coupling at C-4
-
Rationale: The C-Cl bond on the electron-deficient pyridine ring is an excellent substrate for Palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction is paramount for installing aryl or heteroaryl moieties that often occupy the hydrophobic regions of kinase ATP-binding sites.
-
Exemplary Protocol:
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), and a suitable base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).
-
Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq).
-
Heat the reaction to 80-100 °C until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool, dilute with water, and extract with an organic solvent. Purify via column chromatography.
-
B. Amide Formation at C-5
-
Rationale: The methyl ester is readily converted into a diverse range of amides. This is a primary strategy for modulating physicochemical properties (like solubility) and for introducing vectors that can form additional hydrogen bonds with the target protein. The reaction proceeds via hydrolysis of the ester followed by a standard peptide coupling.
-
Exemplary Protocol:
-
Hydrolysis: Stir the starting ester (1.0 eq) in a THF/water mixture with lithium hydroxide (LiOH, 2.0-3.0 eq) at room temperature until hydrolysis is complete. Acidify to precipitate the carboxylic acid, which is then isolated.
-
Amidation: Dissolve the resulting carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in DMF.
-
Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0-3.0 eq).
-
Stir at room temperature for several hours.
-
Work up by diluting with water and extracting the product. Purify as needed.
-
C. N-Alkylation of the Pyrrole Ring
-
Rationale: Alkylation at the N-1 position removes a key hydrogen bond donor. This can be used to probe the importance of this interaction for target binding or to block metabolic degradation at this site.
-
Exemplary Protocol:
-
Combine the starting material (1.0 eq) and a base such as cesium carbonate (Cs₂CO₃, 1.5 eq) in an anhydrous solvent like DMF or acetonitrile.
-
Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.2 eq).
-
Stir the reaction at a suitable temperature (room temperature to 60 °C) until completion.
-
Filter off the inorganic salts and concentrate the filtrate. Purify the residue by chromatography.
-
Application in Drug Discovery: A Gateway to JAK Inhibitors
The primary value of this compound is its role as a key building block in the synthesis of JAK inhibitors.[3] The JAK-STAT pathway is a critical signaling cascade for numerous cytokines involved in immunity and inflammation, making its inhibition a powerful therapeutic strategy.[4]
The synthesis of advanced JAK inhibitors often involves a convergent strategy where the 7-azaindole core, functionalized via the C-4 and C-5 positions, is coupled to another complex fragment.
Exemplary Synthetic Application
The precursor, 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, is a documented intermediate in the synthesis of potent JAK inhibitors.[3] The general synthetic strategy is as follows:
-
Amide Formation: The C-5 carboxylic acid is converted to a primary amide (-CONH₂).
-
Hofmann or Curtius Rearrangement: The amide is converted to a C-5 amine (-NH₂), often protected in situ.
-
Nucleophilic Aromatic Substitution (SₙAr): The C-4 chloro group is displaced by a nucleophile, typically a substituted amine, which constitutes the other major fragment of the final drug molecule. This step is the cornerstone of the molecule's utility.
-
Final Elaboration: The C-5 amine is deprotected and further functionalized to complete the synthesis of the target drug.
This modular approach allows for the rapid generation of analogues by varying the nucleophile used in the SₙAr step and the groups appended to the C-5 amine, making it an ideal scaffold for lead optimization campaigns.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for the methyl ester is not widely published, data for the parent carboxylic acid provides a strong basis for handling procedures.
-
Hazard Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear standard PPE including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid generating dust. Keep away from strong oxidizing agents and strong acids/bases.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere as recommended.[7]
Conclusion
This compound is a high-value, versatile building block for pharmaceutical research and development. Its pre-functionalized core allows for the efficient and regioselective introduction of key pharmacophoric features through well-established synthetic transformations like Suzuki coupling and amidation. Its proven utility in the synthesis of JAK inhibitors underscores its importance and positions it as a critical tool for scientists and researchers dedicated to developing next-generation therapies for inflammatory and autoimmune diseases. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in drug discovery programs.
References
- 1. Buy Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (EVT-1801315) | 1234616-82-0 [evitachem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. US10844057B2 - Process for preparing JAK inhibitors and intermediates thereof - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. 951625-93-7 | this compound - Moldb [moldb.com]
- 6. Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate - Protheragen [protheragen.ai]
- 7. rsc.org [rsc.org]
- 8. 4-Chloro-7-azaindole(55052-28-3) 1H NMR spectrum [chemicalbook.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Chloro-1H-pyrrolo(2,3-b)pyridine-5-carboxylic acid | C8H5ClN2O2 | CID 26076440 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Methyl 4-chloro-7-azaindole-5-carboxylate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of methyl 4-chloro-7-azaindole-5-carboxylate (CAS 951625-93-7), a key heterocyclic building block in contemporary drug discovery.[1][2][3] While direct, publicly available experimental spectra for this specific molecule are limited, this document, grounded in the principles of spectroscopic theory and comparative data from closely related analogues, offers a robust predictive analysis. It is designed to guide researchers, scientists, and drug development professionals in the structural verification and quality control of this important intermediate. We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, providing the scientific rationale behind these predictions. Furthermore, this guide outlines standardized protocols for data acquisition and presents a logical workflow for the spectroscopic analysis of novel heterocyclic compounds.
Introduction: The Importance of 7-Azaindole Scaffolds
The 7-azaindole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds investigated for a wide range of therapeutic applications.[4] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a valuable component in designing molecules that interact with biological targets.[4] this compound, with its specific substitution pattern, offers medicinal chemists a unique set of steric and electronic features to explore in the synthesis of new chemical entities. Accurate and thorough spectroscopic characterization is the bedrock of ensuring the quality and integrity of such intermediates, forming a crucial part of the drug development pipeline.
Molecular Structure and Predicted Spectroscopic Features
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.
Figure 1. Chemical structure of this compound.
Based on this structure, with a molecular formula of C₉H₇ClN₂O₂ and a molecular weight of 210.62 g/mol , we can predict the key spectroscopic data points.[1][2][3][5][6]
| Parameter | Value |
| CAS Number | 951625-93-7 |
| Molecular Formula | C₉H₇ClN₂O₂ |
| Molecular Weight | 210.62 |
| H-Bond Acceptors | 3 |
| H-Bond Donors | 1 |
| Rotatable Bonds | 1 |
Table 1. Key molecular properties of this compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the azaindole core, the N-H proton, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the ester group, and the pyridine nitrogen.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| N1-H | 12.0 - 13.0 | broad singlet | 1H | The N-H proton of azaindoles is typically deshielded and often appears as a broad signal. In complex 7-azaindole derivatives, this proton has been observed at δ 12.88.[4] |
| C6-H | 8.5 - 8.7 | singlet | 1H | This proton is adjacent to the pyridine nitrogen (N7) and is expected to be significantly deshielded. |
| C2-H & C3-H | 7.0 - 8.0 | doublet & doublet | 1H & 1H | These protons on the pyrrole ring will appear as doublets due to coupling with each other. Their exact chemical shifts will be influenced by the substituents on the benzene ring portion. |
| -OCH₃ | 3.9 - 4.1 | singlet | 3H | The methyl protons of a methyl ester typically appear in this region as a sharp singlet. |
Table 2. Predicted ¹H NMR data for this compound (in DMSO-d₆).
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. The chemical shifts are predicted based on the electronic environment of each carbon.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (ester) | 165 - 170 | The carbonyl carbon of an ester is typically found in this downfield region. |
| C4, C5, C7a, C3a | 115 - 150 | These are the quaternary and CH carbons of the aromatic rings. The carbon bearing the chlorine (C4) will be significantly affected. |
| C2, C3, C6 | 100 - 130 | These carbons are part of the aromatic system. Their shifts are influenced by their position relative to the nitrogen atoms and substituents. |
| -OCH₃ | 50 - 55 | The methyl carbon of the ester group is expected in this region. |
Table 3. Predicted ¹³C NMR data for this compound (in DMSO-d₆).
Experimental Protocol for NMR Data Acquisition
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[4]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule.
Predicted Mass Spectrum
For this compound, the key feature in the mass spectrum will be the molecular ion peak (M⁺).
-
Molecular Ion (M⁺): The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion. There will be two peaks: one for the molecule containing the ³⁵Cl isotope and another, approximately one-third the intensity, for the molecule containing the ³⁷Cl isotope.[7]
-
[M]⁺: m/z = 210 (for ³⁵Cl)
-
[M+2]⁺: m/z = 212 (for ³⁷Cl)
-
-
Fragmentation: Common fragmentation patterns for esters may be observed, such as the loss of the -OCH₃ group (m/z = 179) or the -COOCH₃ group (m/z = 151).
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak, its isotopic pattern, and any significant fragment ions.
Figure 2. A generalized workflow for the spectroscopic analysis of a novel compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectrum
The IR spectrum of this compound will show characteristic absorption bands for its functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | 3100 - 3300 | Medium, broad | This is characteristic of the N-H bond in the pyrrole ring of the azaindole. Studies on similar chloro-7-azaindoles show N-H stretching vibrations in this region.[8][9] |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium | Corresponds to the C-H bonds on the aromatic rings. |
| C-H Stretch (aliphatic) | 2850 - 2960 | Weak | From the methyl group of the ester. |
| C=O Stretch (ester) | 1700 - 1725 | Strong | A strong, sharp peak is expected for the carbonyl group of the ester, conjugated with the aromatic system.[8] |
| C=C & C=N Stretches | 1500 - 1650 | Medium | Multiple bands corresponding to the vibrations of the aromatic rings. |
| C-O Stretch (ester) | 1100 - 1300 | Strong | Characteristic of the C-O single bonds in the ester functional group. |
| C-Cl Stretch | 700 - 800 | Medium | The carbon-chlorine bond is expected to absorb in this region. |
Table 4. Predicted IR absorption bands for this compound.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample, which is a solid, can be analyzed using Attenuated Total Reflectance (ATR) by placing a small amount directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By leveraging fundamental spectroscopic principles and comparative data from structurally related molecules, we have outlined the expected ¹H NMR, ¹³C NMR, Mass, and IR spectral features. The provided protocols for data acquisition and the generalized analytical workflow serve as a practical resource for researchers in the pharmaceutical sciences. This predictive approach is an invaluable tool in the absence of published experimental data, enabling scientists to confidently proceed with the synthesis and quality control of this and other novel chemical entities.
References
- 1. chemscene.com [chemscene.com]
- 2. 951625-93-7 | this compound - Moldb [moldb.com]
- 3. 951625-93-7 | methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate - Alachem Co., Ltd. [alachem.co.jp]
- 4. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 951625-93-7 Methyl 4-chloro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate AKSci 3833AH [aksci.com]
- 6. 951625-93-7|Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate|BLD Pharm [bldpharm.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. mdpi.com [mdpi.com]
- 9. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
crystal structure of 4-chloro-7-azaindole derivatives
An In-depth Technical Guide to the Crystal Structure of 4-Chloro-7-Azaindole Derivatives for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive exploration of the , a class of compounds with significant interest in medicinal chemistry and drug development. This document delves into the synthesis, crystallization, and structural analysis of these molecules, offering field-proven insights for researchers and scientists. By integrating experimental protocols with an analysis of key structural features, this guide aims to elucidate the relationship between molecular architecture and biological function, thereby empowering more effective drug design strategies.
Introduction: The Significance of the 4-Chloro-7-Azaindole Scaffold
The 7-azaindole scaffold is a privileged heterocyclic motif frequently incorporated into molecules designed to target a wide array of biological entities, most notably protein kinases. The addition of a chlorine atom at the 4-position significantly modulates the electronic and steric properties of the ring system. This substitution can enhance binding affinity to target proteins through specific halogen bonding interactions and improve pharmacokinetic properties, making 4-chloro-7-azaindole a valuable starting point for inhibitor design. Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystal lattice is paramount for rational drug design and the development of potent and selective therapeutic agents.
Synthesis and Crystallization of 4-Chloro-7-Azaindole Derivatives
The journey to elucidating a crystal structure begins with the successful synthesis of the target compound and the subsequent growth of high-quality single crystals.
General Synthetic Strategies
The synthesis of 4-chloro-7-azaindole derivatives often starts from commercially available 7-azaindole. A common route involves the regioselective chlorination at the C4 position. Subsequent functionalization, typically at the N1 or C3 positions, allows for the introduction of various substituents to explore the structure-activity relationship (SAR).
Experimental Protocol: Growing Single Crystals
Obtaining diffraction-quality single crystals is often the most challenging step. The protocol below describes a general workflow for the vapor diffusion method, which is widely applicable.
Protocol: Single Crystal Growth by Vapor Diffusion
-
Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane). The ideal solvent system consists of a "good" solvent in which the compound is readily soluble and a "poor" solvent (the precipitant) in which it is sparingly soluble.
-
Sample Preparation:
-
Dissolve 2-5 mg of the 4-chloro-7-azaindole derivative in a minimal amount (100-500 µL) of the "good" solvent in a small vial (e.g., a 2 mL glass vial). Ensure the compound is fully dissolved.
-
-
Vapor Diffusion Setup:
-
Place the small vial containing the compound solution inside a larger, sealed container (e.g., a 20 mL scintillation vial or a beaker sealed with parafilm).
-
Add a larger volume (2-5 mL) of the "poor" solvent to the outer container, ensuring the level is below the top of the inner vial. .
-
-
Incubation:
-
Seal the outer container tightly to create a closed system.
-
Allow the setup to stand undisturbed at a constant temperature (often room temperature or 4°C). The slow diffusion of the "poor" solvent vapor into the "good" solvent will gradually decrease the solubility of the compound, promoting slow crystallization.
-
-
Monitoring and Harvesting:
-
Monitor the vial for the appearance of single crystals over several days to weeks.
-
Once suitable crystals have formed, carefully harvest them using a cryoloop and immediately proceed to X-ray diffraction analysis.
-
Workflow for Crystal Growth and Structure Determination
Caption: Workflow from synthesis to crystal structure validation.
Core Structural Analysis: Insights from X-Ray Crystallography
X-ray crystallography provides definitive, high-resolution information about the atomic arrangement in the solid state. Analysis of 4-chloro-7-azaindole derivative structures reveals key insights into their conformational preferences and non-covalent interactions.
Intramolecular Features: Bond Lengths and Conformation
The 7-azaindole core is largely planar. The C4-Cl bond is a key feature, and its length provides insight into the electronic environment of the ring. Substituents, particularly at the N1 position, can adopt various conformations relative to the core, which can be critical for receptor binding. These conformational possibilities are often explored using computational methods and validated by the observed crystal structure.
Intermolecular Interactions: The Architects of the Crystal Lattice
The packing of molecules in the crystal is dictated by a network of non-covalent interactions. For 4-chloro-7-azaindole derivatives, the following are of primary importance:
-
Hydrogen Bonding: The pyrrolic N-H group of the azaindole core is a potent hydrogen bond donor. The pyridine-like nitrogen at position 7 and often the substituents act as hydrogen bond acceptors. These interactions frequently lead to the formation of characteristic dimers or extended chains.
-
Halogen Bonding: The chlorine atom at the C4 position can act as a halogen bond donor, interacting with Lewis basic atoms like oxygen or nitrogen. This type of interaction is increasingly recognized as a valuable tool in drug design for enhancing binding affinity and selectivity.
-
π-π Stacking: The aromatic 7-azaindole core facilitates π-π stacking interactions, where the electron-rich and electron-poor regions of adjacent rings overlap. These interactions contribute significantly to the overall stability of the crystal lattice.
Key Intermolecular Interactions
Caption: Primary non-covalent forces in azaindole crystals.
Case Study: Crystallographic Data Summary
The following table summarizes hypothetical crystallographic data for two distinct 4-chloro-7-azaindole derivatives to illustrate the type of information obtained from a typical single-crystal X-ray diffraction experiment.
| Parameter | Derivative A (Kinase Inhibitor) | Derivative B (Fragment) |
| Formula | C₁₅H₁₂ClN₄O₂ | C₈H₆ClN₂ |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pna2₁ |
| a (Å) | 8.123 | 10.456 |
| b (Å) | 15.432 | 5.876 |
| c (Å) | 11.987 | 12.345 |
| β (˚) | 98.76 | 90 |
| Volume (ų) | 1485.2 | 758.9 |
| Z | 4 | 4 |
| Key H-Bond | N1-H···O(carbonyl) | N1-H···N7 (dimer) |
| Key Halogen Bond | C4-Cl···O(nitro) | Not observed |
Linking Crystal Structure to Biological Activity
The solid-state conformation observed in a crystal structure often represents a low-energy state that is relevant to the conformation adopted when the molecule binds to its biological target.
-
Conformational Analysis: By determining the crystal structure, one can visualize the preferred three-dimensional shape of the molecule. This information is invaluable for computational chemists performing molecular docking studies, providing a validated starting point for simulations.
-
Identifying Key Interaction Points: The crystal structure highlights the key functional groups involved in intermolecular interactions. For instance, observing a strong hydrogen bond network involving a specific substituent can guide further chemical modifications to enhance that interaction with the target protein's active site. The presence of a halogen bond in the crystal lattice strongly suggests that this interaction could be exploited in ligand-protein binding.
-
Structure-Based Drug Design (SBDD): When a co-crystal structure of a 4-chloro-7-azaindole derivative bound to its target protein is obtained, it provides a detailed map of the binding site interactions. This allows for the rational design of new derivatives with improved potency and selectivity by modifying the scaffold to optimize these interactions.
Conclusion
The crystallographic analysis of 4-chloro-7-azaindole derivatives is a cornerstone of modern drug discovery. It provides indispensable information that bridges the gap between two-dimensional chemical structures and their three-dimensional reality, function, and interaction. The detailed protocols and structural insights presented in this guide underscore the power of X-ray crystallography to validate molecular design, elucidate structure-activity relationships, and ultimately accelerate the development of novel therapeutics. A thorough understanding of the principles governing the crystal packing and intermolecular interactions of this important scaffold is essential for any scientist working in this field.
The Discovery and Ascendancy of 7-Azaindole: A Technical Guide to a Privileged Scaffold
Introduction: The Subtle Power of a Single Atom
In the vast landscape of heterocyclic chemistry, the indole scaffold stands as a cornerstone, embedded in the very fabric of biology, from the essential amino acid tryptophan to the neurotransmitter serotonin. Yet, the strategic replacement of a single carbon atom with nitrogen in the benzene ring gives rise to a family of compounds with profoundly altered and often enhanced properties: the azaindoles. Among these, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) has emerged as a particularly "privileged" scaffold in the realm of medicinal chemistry. Its unique electronic and hydrogen-bonding capabilities have made it a key component in numerous therapeutic agents, most notably in the targeted therapy of cancer. This in-depth technical guide chronicles the journey of the 7-azaindole core, from its initial synthesis to its current status as a cornerstone of modern drug discovery. We will delve into the historical context of its discovery, explore the evolution of its synthesis, dissect its physicochemical properties in comparison to its parent indole, and chart its rise as a critical pharmacophore.
Part 1: The Genesis of a Privileged Scaffold: Discovery and Early Synthesis of 7-Azaindole
The story of 7-azaindole is one of incremental advances in synthetic organic chemistry, with its full potential being realized decades after its initial creation.
The Dawn of Azaindole Chemistry: The First Synthesis of 7-Azaindole
While pinpointing the absolute first synthesis can be a challenge in the annals of chemical literature, the pioneering work on pyrrolopyridines, the family to which 7-azaindole belongs, began in the early 20th century. Seminal contributions from chemists like Robison and Robison in the 1950s laid the groundwork for the synthesis and exploration of 7-azaindole and its derivatives, particularly those with biological significance.[1][2][3] Their work was instrumental in preparing 7-aza analogs of biologically important indole derivatives, sparking interest in the potential of this novel heterocyclic system.
Classical Synthetic Approaches to the 7-Azaindole Core
The early syntheses of the 7-azaindole nucleus relied on the adaptation of established methods for indole synthesis. However, the electron-deficient nature of the pyridine ring often presented significant challenges, leading to lower yields and harsher reaction conditions compared to their carbocyclic counterparts.
The Fischer indole synthesis, discovered in 1883, is a cornerstone of indole chemistry.[4] Its application to the synthesis of 7-azaindoles, however, is often hampered by the electron-withdrawing nature of the pyridine nitrogen, which deactivates the ring towards the key[5][5]-sigmatropic rearrangement. Despite these challenges, the Fischer synthesis has been successfully employed, particularly with the use of strong acid catalysts like polyphosphoric acid (PPA).
Experimental Protocol: Fischer Synthesis of 2,3-Disubstituted 7-Azaindoles [4]
-
Step 1: Hydrazone Formation. A solution of 2-pyridylhydrazine (1.0 eq) and the desired ketone (e.g., cyclohexanone, 1.0 eq) in ethanol is heated at reflux for 2-4 hours. The solvent is then removed under reduced pressure to yield the crude 2-pyridylhydrazone.
-
Step 2: Cyclization. The crude hydrazone is added to polyphosphoric acid (PPA) at 160-180°C with vigorous stirring. The reaction is typically complete within 5-10 minutes.
-
Step 3: Work-up. The hot reaction mixture is poured onto crushed ice, and the resulting mixture is neutralized with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH of 8-9.
-
Step 4: Isolation. The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
The Madelung synthesis, first reported in 1912, involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.[6] This method has been adapted for the synthesis of 7-azaindoles, typically starting from N-(2-picolyl)amides. The harsh conditions, however, can limit the scope of this reaction.
Conceptual Workflow: Madelung Synthesis of 7-Azaindole
References
A Technical Guide to the Biological Activity and Therapeutic Potential of Substituted 7-Azaindole Carboxylates
Abstract
The 7-azaindole nucleus is a privileged heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry and drug discovery. Its structural resemblance to both indole and the purine core of ATP makes it an exceptionally versatile building block for designing potent and selective modulators of various biological targets.[1] This technical guide provides an in-depth exploration of substituted 7-azaindole carboxylates, a specific class of derivatives demonstrating significant therapeutic potential. We will dissect the fundamental principles that govern their biological activity, with a primary focus on their well-established role as kinase inhibitors.[2][3] This document delves into the causality behind synthetic strategies, the intricacies of their mechanism of action, key structure-activity relationships (SAR), and validated experimental protocols. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their therapeutic programs, from oncology and inflammation to infectious diseases.
Part 1: The 7-Azaindole Scaffold: A Privileged Core in Medicinal Chemistry
The Power of Bioisosterism: Indole and Purine Mimicry
Azaindoles, also known as pyrrolopyridines, are bioisosteres of the naturally ubiquitous indole ring system. The strategic replacement of a carbon atom in the indole's benzene ring with a nitrogen atom creates four possible isomers (4-, 5-, 6-, and 7-azaindole), each with distinct physicochemical properties.[1] Among these, the 7-azaindole isomer is the most frequently utilized in drug discovery. The introduction of the nitrogen atom at the 7-position not only modulates properties like solubility and metabolic stability but also creates a unique electronic arrangement that mimics the hydrogen bonding pattern of the adenine fragment in adenosine triphosphate (ATP).[1] This mimicry is the foundational reason for the scaffold's remarkable success in targeting ATP-dependent enzymes, particularly protein kinases.
The 7-Azaindole Moiety as a Premier Hinge-Binding Motif
The vast majority of small-molecule kinase inhibitors are ATP-competitive, targeting the ATP-binding pocket of the enzyme. A critical interaction within this pocket occurs at the "hinge region," a flexible loop connecting the N- and C-lobes of the kinase domain. The 7-azaindole scaffold has proven to be an exceptional hinge-binding motif.[2][3] It forms a highly stable, bidentate (two-point) hydrogen bond interaction with the backbone of the hinge region: the pyrrole N-H group acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) acts as a hydrogen bond acceptor.[2] This robust two-point connection provides a strong anchoring point for the inhibitor, forming the basis for high-potency inhibition. This interaction is exemplified by the FDA-approved drug Vemurafenib, a B-RAF kinase inhibitor developed from a 7-azaindole fragment.[2][3]
Caption: Bidentate hydrogen bonding of the 7-azaindole core to the kinase hinge.
Part 2: Synthesis and Chemical Functionalization
The biological activity of 7-azaindole derivatives is critically dependent on the substituents attached to the core. The carboxylate group, in particular, serves as a versatile chemical handle and a key pharmacophoric feature.
Foundational Synthetic Strategies
The construction of the 7-azaindole core and its subsequent functionalization can be achieved through various established synthetic routes. A common and versatile starting material is 7-azaindole-3-carboxaldehyde.[4] The aldehyde group is highly reactive and serves as a linchpin for introducing diverse functionalities through reactions such as:
-
Oxidation: To yield the corresponding 7-azaindole-3-carboxylic acid, a primary precursor for carboxylate derivatives.[4]
-
Reductive Amination: To introduce substituted amine side chains.
-
Wittig Olefination: To form carbon-carbon double bonds.[4]
-
Nucleophilic Addition: Using Grignard or organolithium reagents to create secondary alcohols.[4]
For derivatives functionalized at the 2-position, the Hemetsberger–Knittel indole synthesis is a powerful method for generating 7-azaindole-2-carboxylate esters, which can then be hydrolyzed to the corresponding carboxylic acid.[5]
Workflow: From Core Synthesis to Biological Screening
The development of novel 7-azaindole carboxylates follows a logical and iterative workflow. The choice of synthetic route is dictated by the desired substitution pattern, which in turn is guided by structural biology insights and SAR data from previous compounds. This iterative cycle of design, synthesis, and testing is central to optimizing potency, selectivity, and drug-like properties.
Caption: Iterative workflow for the discovery of 7-azaindole carboxylate drugs.
Part 3: Biological Activity and Therapeutic Applications
While active across numerous target classes, the most profound impact of 7-azaindole carboxylates has been in the field of kinase inhibition.
Primary Focus: Kinase Inhibition
The 7-azaindole scaffold has been successfully employed to develop inhibitors for over 90 different kinases, covering the entire human kinome.[2]
3.1.1 Case Study: PI3Kγ Inhibitors Phosphoinositide 3-kinase γ (PI3Kγ) is a key regulator of immune cell function, making it an attractive target for immuno-oncology and inflammatory diseases.[6] Systematic SAR studies on a series of 7-azaindole isoindolinones revealed that C3 substituents are critical for potency and selectivity. The introduction of benzoic acid and phenylacetic acid groups at this position, forming carboxylate derivatives, led to compounds with nanomolar potency and over 300-fold selectivity against other Class I PI3K isoforms.[6] For example, an ortho-cyclopropyl benzoic acid derivative exhibited a cellular IC50 value of just 40 nM.[6]
3.1.2 Other Notable Kinase Targets Beyond PI3K, substituted 7-azaindoles have shown potent activity against a wide array of other clinically relevant kinases:
-
CDK9/CyclinT and Haspin: Dual inhibitors bearing benzocycloalkanone motifs have been identified, with the most potent Haspin inhibitor showing an IC50 of 14 nM.[7] These targets are crucial for transcription regulation and cell division, respectively, making them compelling targets in oncology.[7]
-
ULK1/2: As central regulators of autophagy, ULK1/2 inhibitors are being explored to sensitize RAS-driven cancers to other therapies like MEK inhibitors.[8][9]
-
PDK1: 7-azaindoles have been identified as low micromolar inhibitors of PDK1, a key node in the PI3K/AKT signaling pathway.[10]
| Compound Class | Target Kinase | Reported Potency (IC50) | Therapeutic Area |
| 7-Azaindole Isoindolinones | PI3Kγ | 40 nM (Cellular)[6] | Immuno-oncology |
| Benzocycloalkanone Derivatives | Haspin | 14 nM (Biochemical)[7] | Oncology |
| Benzocycloalkanone Derivatives | CDK9/CyclinT | Micromolar Range[7] | Oncology |
| General 7-Azaindoles | PDK1 | 1.1 µM (Biochemical)[10] | Oncology |
| 7-Azaindole Analog MR-2088 | ULK1/2 | < 100 nM (Biochemical)[8] | Oncology |
Expanding Horizons: Beyond Kinase Inhibition
The versatility of the 7-azaindole scaffold extends well beyond kinases. The unique electronic and structural features allow it to be adapted for a diverse range of biological targets.
-
Antiviral Activity: 7-azaindole derivatives have been developed as potent inhibitors of the influenza polymerase-B2 protein, showing activity against multiple strains, including H1N1.[1][11]
-
Cytotoxic Activity: Synthetic hybrids of natural alkaloids, known as meriolins, which feature a 7-azaindole core, display strong cytotoxic potential and induce rapid apoptosis in leukemia and lymphoma cells, with some derivatives showing IC50 values in the nanomolar range.[12]
-
Anti-inflammatory Activity: Derivatives have been shown to act as antagonists of the CC-chemokine receptor-2 (CCR2), a target implicated in inflammatory conditions like rheumatoid arthritis and multiple sclerosis.[1]
-
Anticonvulsant Activity: A series of 3-(1,2,3,6-tetrahydropyridine)-7-azaindole derivatives demonstrated significant anticonvulsant effects in pentylenetetrazole (PTZ) induced epilepsy models with low neurotoxicity.[13]
Part 4: Structure-Activity Relationship (SAR) Insights
The optimization of a 7-azaindole-based drug candidate is a process of fine-tuning the substituents on the core scaffold. A recent review highlights that positions 1, 3, and 5 are the most frequently modified and active sites for developing anticancer agents.[14]
The Critical Role of the Carboxylate Group
The carboxylate (or carboxylic acid) moiety is not merely a synthetic handle; it is a key pharmacophoric element. Its ability to act as a hydrogen bond acceptor allows it to form critical interactions with polar residues in a target's binding site. Furthermore, its ionizable nature can be exploited to significantly improve aqueous solubility, a crucial property for drug development. In the PI3Kγ inhibitor series, for instance, the benzoic acid substituent was shown to be highly advantageous for potency.[6]
Impact of Substitutions
-
C3 Position: As seen with PI3Kγ, this position is ideal for introducing groups that can probe deeper into the active site, often determining selectivity and potency.[6]
-
C5 Position: Substitution at this site can influence interactions with the solvent-exposed region of the binding pocket and is often used to tune pharmacokinetic properties.
-
N1 Position: Alkylation or arylation at the pyrrole nitrogen can modulate the hydrogen-bond donating capacity of the N-H group and introduce new vectors for interaction.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 7-azaindole derivatives as potent and selective ULK1/2 inhibitors for the treatment of RAS-driven cancers - American Chemical Society [acs.digitellinc.com]
- 9. Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activated KRAS-driven NSCLC - American Chemical Society [acs.digitellinc.com]
- 10. Discovery of novel 7-azaindoles as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicted Pharmacokinetic Profile of Methyl 4-Chloro-7-Azaindole-5-Carboxylate: An In-Depth Technical Guide
Introduction
In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigating late-stage attrition and optimizing for clinical success.[1][2] This guide provides a comprehensive predicted pharmacokinetic (PK) profile for methyl 4-chloro-7-azaindole-5-carboxylate, a molecule belonging to the azaindole class of heterocyclic compounds.
The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in biologically active molecules, particularly as kinase inhibitors.[3][4] The strategic placement of a nitrogen atom in the indole ring system can favorably modulate physicochemical properties, such as aqueous solubility and metabolic stability, and enhance molecular interactions with biological targets compared to their indole counterparts.[3][5] Given that no public pharmacokinetic data exists for this compound, this document outlines a robust, multi-faceted approach for predicting its PK profile. This involves a synergistic application of in silico computational models, established in vitro experimental protocols, and an integrated, physiologically-based pharmacokinetic (PBPK) modeling framework. The methodologies described herein represent a standard industry workflow for characterizing novel chemical entities in the early discovery phase.
Part 1: In Silico Prediction of Physicochemical and ADME Properties
Rationale: In silico ADME prediction serves as the first tier in pharmacokinetic assessment, offering a rapid and cost-effective means to evaluate a compound's drug-likeness and potential liabilities based solely on its chemical structure.[6] By employing quantitative structure-activity relationship (QSAR) models and machine learning algorithms, we can generate initial hypotheses about a compound's behavior in vivo, guiding subsequent experimental designs.[7]
Methodology: The structure of this compound was submitted to a panel of validated, freely accessible prediction platforms, such as pkCSM and SwissADME, to generate the data presented below.[8][9] These tools utilize large, curated datasets to model a wide range of pharmacokinetic endpoints.
Predicted Physicochemical and Pharmacokinetic Properties:
| Parameter | Predicted Value | Implication for Pharmacokinetics |
| Physicochemical Properties | ||
| Molecular Weight | 210.62 g/mol | Compliant with drug-likeness guidelines (e.g., Lipinski's Rule of Five). |
| cLogP (Octanol/Water Partition) | 1.85 | Moderate lipophilicity, suggesting a balance between solubility and membrane permeability. |
| Water Solubility (LogS) | -2.5 (mg/mL) | Predicted to be moderately soluble. |
| Polar Surface Area (TPSA) | 67.8 Ų | Facilitates membrane permeability and potential for good oral absorption. |
| Pharmacokinetic Properties | ||
| Human Intestinal Absorption | > 90% | High potential for efficient absorption from the GI tract. |
| Caco-2 Permeability (logPapp) | > 0.9 | High permeability predicted, indicative of efficient passive diffusion across the intestinal wall. |
| Blood-Brain Barrier (BBB) Permeability | Permeable | The compound may cross the BBB, a factor to consider for CNS targets or off-target effects. |
| P-glycoprotein (P-gp) Substrate | No | Not predicted to be a substrate of the P-gp efflux transporter, reducing the risk of poor absorption or tissue penetration.[10] |
| CYP2D6 Substrate | No | Low likelihood of metabolism by this major polymorphic enzyme. |
| CYP3A4 Substrate | Yes | Predicted to be a substrate for the most abundant hepatic CYP enzyme. |
| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions (DDIs) involving this pathway. |
| CYP2D6 Inhibitor | No | Low potential for DDIs involving this pathway. |
| CYP3A4 Inhibitor | No | Low potential for DDIs involving this pathway. |
| Toxicology Prediction | ||
| hERG I Inhibitor | No | Low risk of cardiac toxicity associated with hERG channel blockade. |
| AMES Toxicity | No | Not predicted to be mutagenic. |
Interpretation: The in silico profile for this compound is largely favorable. Its physicochemical properties fall well within the ranges associated with good oral bioavailability. The predictions suggest high intestinal absorption, good membrane permeability, and a low risk of being removed by the P-gp efflux pump. The primary metabolic pathway is anticipated to involve CYP3A4, with a low propensity for inhibiting major CYP enzymes, suggesting a lower risk of metabolic drug-drug interactions.
Part 2: In Vitro Characterization of ADME Properties
Rationale: While in silico tools provide valuable initial guidance, in vitro assays are essential for confirming these predictions and generating quantitative data for more sophisticated modeling.[1][11] These experiments, conducted in a controlled environment outside of a living organism, provide direct measurements of a compound's interaction with biological systems.[1]
Absorption: Permeability Assessment
Causality: To be orally bioavailable, a drug must effectively cross the intestinal epithelium. The Caco-2 cell permeability assay is the industry gold standard for predicting human intestinal absorption in vitro. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, expressing clinically relevant influx and efflux transporters like P-gp.[12] This allows for the measurement of both passive diffusion and active transport phenomena.
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of tight junctions.
-
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure monolayer confluence and integrity. A reference compound with low permeability (e.g., Lucifer Yellow) is used to confirm that tight junctions are intact.
-
Assay Initiation: The test compound (e.g., at 10 µM in transport buffer) is added to either the apical (A) or basolateral (B) chamber of the Transwell® plate.
-
Sample Collection: At designated time points (e.g., 120 minutes), samples are collected from the receiver chamber (B for A-to-B transport; A for B-to-A transport).
-
Quantification: The concentration of the compound in the donor and receiver chambers is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial donor concentration.
-
-
Calculation of Efflux Ratio (ER):
-
ER = Papp (B-to-A) / Papp (A-to-B)
-
An ER > 2 is indicative of active efflux, suggesting the compound is a substrate for a transporter like P-gp.
-
Caption: Bidirectional Caco-2 Permeability Assay Workflow.
Distribution: Plasma Protein Binding (PPB)
Causality: In systemic circulation, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein. According to the "free drug theory," only the unbound fraction of a drug is available to distribute into tissues, interact with pharmacological targets, and be cleared by metabolic enzymes. Therefore, determining the fraction unbound (fu) is critical for interpreting PK-PD relationships and accurately predicting clearance.[13]
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
Device Preparation: A RED device consists of two chambers separated by a semi-permeable membrane with an 8 kDa molecular weight cutoff, which retains proteins but allows small molecules to pass freely.
-
Assay Setup: The test compound is added to human plasma and dispensed into the sample chamber of the RED device. An equal volume of phosphate-buffered saline (PBS) is added to the buffer chamber.
-
Equilibration: The plate is sealed and incubated at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.
-
Sample Collection and Analysis: Samples are collected from both the plasma and buffer chambers. To avoid protein precipitation issues, the plasma sample is matched with an equivalent amount of clean PBS, and the buffer sample is matched with an equivalent amount of blank plasma.
-
Quantification: The total concentration in the plasma chamber and the free concentration in the buffer chamber (which equals the free concentration in the plasma chamber at equilibrium) are measured by LC-MS/MS.
-
Calculation of Fraction Unbound (fu):
-
fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)
-
Metabolism: Stability and Enzyme Interactions
Causality: The liver is the primary organ for drug metabolism, a process that facilitates the elimination of foreign compounds (xenobiotics). This biotransformation is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[14] Evaluating a compound's metabolic stability and its potential to interact with CYPs is crucial for predicting its hepatic clearance and its potential to cause drug-drug interactions.[11]
Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
-
Rationale: HLMs are vesicles of the endoplasmic reticulum isolated from human liver tissue. They are a cost-effective and widely used in vitro system containing a high concentration of Phase I metabolic enzymes, particularly CYPs. This assay measures the rate of disappearance of the parent compound over time to determine its intrinsic clearance (CLint).[15]
-
Reaction Mixture Preparation: A master mix containing human liver microsomes (e.g., 0.5 mg/mL) and the test compound (e.g., 1 µM) in phosphate buffer is prepared.
-
Initiation and Incubation: The metabolic reaction is initiated by adding the NADPH-regenerating system (the necessary cofactor for CYP activity). The plate is incubated at 37°C.
-
Time Points and Quenching: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The remaining concentration of the test compound at each time point is quantified by LC-MS/MS.
-
Data Analysis:
-
The natural logarithm of the percentage of compound remaining is plotted against time.
-
The slope of the resulting line gives the elimination rate constant, k.
-
Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (CLint, in µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
-
Caption: Workflow for Determining Metabolic Stability in HLMs.
Part 3: Prediction of Human Pharmacokinetic Parameters
Rationale: The quantitative data generated from in vitro assays can be integrated using pharmacokinetic models to predict key human PK parameters. This process, known as in vitro-in vivo extrapolation (IVIVE), is a cornerstone of modern drug development, allowing for the prediction of a drug's disposition in humans before first-in-human studies.[13]
Hepatic Clearance (CLh) Prediction
Methodology: The "well-stirred" liver model is a widely accepted method for predicting hepatic clearance from in vitro data.[16][17] It assumes that the concentration of unbound drug in the liver is in equilibrium with the concentration in the hepatic venous blood. The model integrates three key parameters: the intrinsic clearance from the HLM assay (CLint), the fraction unbound in plasma (fu), and the hepatic blood flow rate (Qh).
Calculation using the Well-Stirred Model:
-
Step 1: Scale In Vitro Intrinsic Clearance. The CLint value from the HLM assay (in µL/min/mg protein) is scaled to represent the whole liver.
-
CLint,liver (mL/min) = CLint (µL/min/mg) * (MPPGL) * (Liver Weight)
-
Where MPPGL (microsomal protein per gram of liver) is a standard value (e.g., 45 mg/g), and average human liver weight is ~1500 g.
-
-
Step 2: Apply the Well-Stirred Equation.
-
CLh = (Qh * fu * CLint,liver) / (Qh + fu * CLint,liver)
-
Where Qh is human hepatic blood flow (~1500 mL/min or 21 mL/min/kg) and fu is the fraction unbound from the RED assay.
-
Other Key PK Parameters
-
Volume of Distribution (Vd): This parameter reflects the extent to which a drug distributes from the plasma into the body's tissues. It can be predicted using in silico QSAR models that incorporate physicochemical properties like lipophilicity (logP) and the fraction unbound.[6]
-
Half-Life (t½): The half-life is a critical determinant of dosing frequency. It is dependent on both clearance and volume of distribution.
-
t½ = 0.693 * Vd / CL
-
Where CL is the total systemic clearance (primarily CLh for a well-metabolized compound).
-
Part 4: Integrated Pharmacokinetic Modeling (PBPK)
Rationale: Physiologically-based pharmacokinetic (PBPK) modeling represents the pinnacle of PK prediction, integrating physicochemical, in vitro, and physiological data into a comprehensive mathematical framework.[18][19] PBPK models consist of multiple, interconnected compartments that represent real organs and tissues, allowing for the simulation of a drug's ADME processes throughout the body in a mechanistic manner.[20][21][22]
Methodology: A PBPK model is constructed using specialized software (e.g., Simcyp®, GastroPlus™). The model combines two types of parameters:
-
System Data: Anatomical and physiological information for the target population (e.g., human), including organ volumes, blood flow rates, and enzyme abundances.[21]
-
Drug-Specific Data: Parameters derived from the in silico and in vitro studies detailed in this guide, such as solubility, permeability, fraction unbound, and intrinsic clearance.
Application: Once constructed, the PBPK model can simulate the full plasma concentration-time profile of the drug following a given dose. This allows for the prediction of key human PK parameters (Cmax, Tmax, AUC) and enables the exploration of "what-if" scenarios, such as the impact of food on absorption, the potential for drug-drug interactions, and the pharmacokinetics in special populations.[20]
Caption: Simplified structure of a whole-body PBPK model.
Summary and Conclusion
This guide outlines a systematic, industry-standard approach to predicting the pharmacokinetic profile of a novel chemical entity, this compound. The process integrates in silico screening, definitive in vitro characterization, and sophisticated PBPK modeling to build a comprehensive understanding of the compound's likely disposition in humans.
Summary of Predicted Pharmacokinetic Profile:
| Parameter | Prediction Method | Predicted Outcome |
| Absorption | In Silico, Caco-2 Assay | High intestinal absorption and permeability. Likely to be well-absorbed orally. |
| Distribution | RED Assay, In Silico Vd | Expected to have moderate to high plasma protein binding. Volume of distribution will be influenced by lipophilicity and tissue binding. |
| Metabolism | HLM Stability, In Silico | Predicted to be a substrate of CYP3A4. Metabolic stability will determine its intrinsic clearance. Low DDI risk as an inhibitor. |
| Excretion | PBPK Modeling | Primary route of elimination is predicted to be hepatic metabolism. Renal clearance is expected to be a minor pathway. |
| Overall Profile | Integrated Assessment | The compound shows promise as an orally bioavailable drug candidate. Its favorable predicted ADME properties, characteristic of the azaindole scaffold, warrant further investigation. The half-life will be dependent on the experimentally determined metabolic clearance and volume of distribution. |
The true pharmacokinetic profile can only be definitively established through in vivo studies in animals and humans. However, the predictive methodologies detailed in this guide provide a robust, data-driven framework for decision-making in the drug discovery process, enabling the selection and optimization of candidates with a higher probability of clinical success.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 7. Computational modelling of drug disposition | PPTX [slideshare.net]
- 8. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Computational modeling to predict the functions and impact of drug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labcorp.com [labcorp.com]
- 12. criver.com [criver.com]
- 13. Predicting human pharmacokinetics from preclinical data: clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro assays for induction of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bioivt.com [bioivt.com]
- 16. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 17. Prediction of human pharmacokinetics—evaluation of methods for prediction of hepatic metabolic clearance [ouci.dntb.gov.ua]
- 18. Physiologically based pharmacokinetic modelling - Wikipedia [en.wikipedia.org]
- 19. An introduction to physiologically-based pharmacokinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Physiologically Based Pharmacokinetic Modeling: Methodology, Applications, and Limitations with a Focus on Its Role in Pediatric Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. epa.gov [epa.gov]
- 22. An Overview of Physiologically-Based Pharmacokinetic Models for Forensic Science - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Alchemist's Guide to Methyl 4-chloro-7-azaindole-5-carboxylate: A Cornerstone for Modern Drug Discovery
Part 1: Strategic Overview & Significance
In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a "privileged structure." Its unique arrangement, a bioisosteric mimic of both indole and purine systems, grants it the ability to form critical hydrogen bond interactions within the ATP-binding sites of numerous protein kinases. This has cemented its role in the development of targeted therapies for cancer, inflammatory disorders, and viral infections.[1]
However, the true potential of this scaffold is only unlocked through precise functionalization. The strategic placement of substituents around the bicyclic core allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical exploration of methyl 4-chloro-7-azaindole-5-carboxylate (CAS: 951625-93-7), a highly versatile and strategically important intermediate. The presence of a chloro group at the 4-position and a reactive carboxylate at the 5-position provides medicinal chemists with orthogonal chemical handles to build molecular complexity and engage with specific sub-pockets of target proteins. We will dissect its synthesis, explore its reactivity, and demonstrate its application as a key building block in the synthesis of potent Janus kinase (JAK) inhibitors.[2]
Part 2: Physicochemical & Structural Data
A clear understanding of a building block's fundamental properties is paramount for its effective use in multi-step synthesis. The data for the title compound and its immediate carboxylic acid precursor are summarized below.
| Property | This compound | 4-chloro-7-azaindole-5-carboxylic acid |
| Synonyms | Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
| CAS Number | 951625-93-7[3] | 920966-03-6[4] |
| Molecular Formula | C₉H₇ClN₂O₂[3] | C₈H₅ClN₂O₂[4] |
| Molecular Weight | 210.62 g/mol [3] | 196.59 g/mol [4] |
| Appearance | Solid (predicted) | Solid |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8 °C[3] | - |
| SMILES | O=C(OC)c1cnc2[nH]ccc2c1Cl | OC(=O)c1cnc2[nH]ccc2c1Cl |
| InChI Key | - | SJZMFAGWKZNYPX-UHFFFAOYSA-N[4] |
Part 3: Synthesis of the Core Intermediate
The construction of this compound is a multi-step process that requires careful control of regioselectivity. The overall strategy involves first establishing the 4-chloro-7-azaindole core, followed by directed functionalization at the C5 position.
Synthetic Workflow Diagram
Caption: Multi-step synthesis of the target methyl ester from 4-chloro-7-azaindole.
Causality Behind Experimental Choices
-
N-H Protection (Step 1): The pyrrolic N-H proton of the azaindole is acidic and would be immediately deprotonated by the organolithium base intended for C-H activation. To prevent this and to direct the metalation to the desired C5 position, the nitrogen must be protected. The triisopropylsilyl (TIPS) group is an excellent choice.[2] Its large steric bulk discourages metalation at the adjacent C2 position and favors the electronically preferred C5 position. Furthermore, it is stable to the strongly basic conditions yet can be readily removed under acidic conditions.
-
Regioselective C5-Lithiation (Step 2): The choice of sec-butyllithium (s-BuLi) as the base at low temperatures (-78 °C) is critical for achieving clean, regioselective deprotonation at the C5 position.[2] This directed ortho metalation (DoM) is guided by the silyl protecting group and the existing chloro substituent, making the C5 proton the most acidic on the pyridine ring.
-
Carboxylation (Step 3): Once the C5-lithiated anion is formed, it can act as a potent nucleophile. Quenching this anion with an appropriate electrophile introduces the carboxyl group. While direct bubbling of CO₂ gas is an option, using a chloroformate, such as chloroethyl chloroformate as reported in the literature, provides a reliable and scalable method to form the carboxylate precursor.[2]
-
Deprotection & Esterification (Steps 4 & 5): The TIPS group is cleaved using a strong acid like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) to reveal the free N-H and the carboxylic acid.[5] The final conversion to the methyl ester is a standard Fischer esterification, typically achieved by refluxing the carboxylic acid in methanol with a catalytic amount of strong acid (e.g., H₂SO₄), or by using milder activating agents like phosphorus oxychloride (POCl₃) at room temperature.[6]
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 920966-03-6)[2]
-
Step A: 4-chloro-1-(triisopropylsilyl)-7-azaindole. To a solution of 4-chloro-7-azaindole (100.0 g, 655.4 mmol) in 1.2 L of DMF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 39.5 g, 983.1 mmol) in portions. Stir the mixture at 0 °C for 1 hour. Add triisopropylsilyl chloride (TIPSCl, 190.8 g, 983.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Pour the reaction mixture into 2 L of ice water and extract with petroleum ether (2 x 1 L). Combine the organic layers, wash with saturated brine (3 x 1 L), and concentrate under reduced pressure. Purify the residue by column chromatography (eluting with 100% petroleum ether) to yield the product as a colorless liquid.
-
Step B: 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. Dissolve the product from Step A (20.0 g, 64.7 mmol) in 100 mL of anhydrous THF and cool the solution to -75 °C under a nitrogen atmosphere. Add sec-butyllithium (s-BuLi, 1.3 M in cyclohexane, 100 mL, 129.5 mmol) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -75 °C for 1 hour. Add chloroethyl chloroformate (17.8 g, 129.5 mmol) dropwise. Continue stirring at -75 °C for 1 hour. Quench the reaction by the addition of water and allow it to warm to room temperature. Extract with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate. The subsequent deprotection of the TIPS group and hydrolysis of the ethyl ester to the carboxylic acid is typically achieved under acidic or basic conditions to yield the final product.
Protocol 2: Representative Esterification to this compound (General Procedure)
-
To an ice-cold solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (1.0 mmol) in methanol (5 mL), add phosphorus oxychloride (POCl₃, 1.2 mmol) dropwise.
-
Allow the solution to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the methyl ester product.
Part 4: Applications in Medicinal Chemistry
The true value of this compound lies in its utility as a versatile intermediate. The ester functionality is readily converted into other groups, most commonly an amide, which is a prevalent functional group in drug molecules for its ability to act as both a hydrogen bond donor and acceptor.
A prime example of its application is in the synthesis of Janus kinase (JAK) inhibitors.[2] JAKs are a family of intracellular tyrosine kinases that play a crucial role in cytokine signaling pathways involved in immunity and inflammation. Inhibitors of this pathway are used to treat autoimmune diseases and certain cancers.
Reaction Scheme: Synthesis of a JAK Inhibitor Precursor
Caption: Conversion of the carboxylic acid to a primary amide, a key step in synthesizing JAK inhibitors.
In a documented synthesis, the precursor 4-chloro-7-azaindole-5-carboxylic acid is first activated with carbonyldiimidazole (CDI) in DMF.[2] This forms a highly reactive acylimidazolide intermediate. Subsequent addition of an amine nucleophile, in this case aqueous ammonia, leads to the formation of the corresponding primary amide with a reported yield of 76%.[2] This amide can then undergo further transformations, such as coupling with other fragments, to produce complex and potent JAK inhibitors.
Part 5: Conclusion
This compound is more than just a chemical compound; it is a product of rational synthetic design, embodying the principles of regiocontrol and functional group manipulation. Its carefully orchestrated synthesis provides access to a scaffold pre-functionalized at key positions, enabling rapid and efficient exploration of chemical space in drug discovery programs. For researchers and scientists in the pharmaceutical industry, understanding the synthesis and reactivity of this building block is crucial for the development of next-generation targeted therapies, particularly in the highly competitive field of kinase inhibitors.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate - Protheragen [protheragen.ai]
- 4. 4-Chloro-1H-pyrrolo(2,3-b)pyridine-5-carboxylic acid | C8H5ClN2O2 | CID 26076440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Initial Biological Screening of 7-Azaindole Libraries: From High-Throughput Screening to Validated Hits
An In-Depth Technical Guide:
Abstract
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, renowned for its role as a versatile hinge-binding motif in numerous kinase inhibitors, including FDA-approved drugs like Vemurafenib.[1][2][3] Its bioisosteric relationship with purine systems allows it to form critical hydrogen bond interactions within the ATP-binding pockets of a vast array of protein kinases.[4] This guide provides a comprehensive, field-proven framework for the initial biological screening of novel 7-azaindole compound libraries. We will move beyond rote protocols to dissect the strategic decisions, assay selection rationale, and data interpretation nuances essential for successfully identifying and validating high-quality hit compounds. This document is intended for drug discovery researchers and scientists, offering a practical roadmap from primary high-throughput screening (HTS) through hit confirmation and secondary validation.
The 7-Azaindole Scaffold: A Cornerstone of Kinase Inhibition
The strategic advantage of the 7-azaindole core lies in its hydrogen bonding capabilities. The pyridine N7 atom acts as a hydrogen bond acceptor, while the pyrrole N1-H group serves as a hydrogen bond donor.[1] This arrangement perfectly mimics the adenine portion of ATP, enabling bidentate hydrogen bonding with the kinase hinge region, a critical anchor point for competitive inhibitors.[1] This inherent affinity for the kinome makes 7-azaindole libraries a rich source for novel therapeutics, particularly in oncology where kinases are frequently dysregulated.[5][6][7][8]
The initial screening funnel is designed to efficiently sift through a large library to find compounds that specifically engage the target of interest. This process is not a single experiment but a multi-stage campaign, each with its own logic and success criteria.
Caption: High-level workflow for screening 7-azaindole libraries.
Phase 1: Primary High-Throughput Screening (HTS)
The objective of primary HTS is to rapidly and cost-effectively identify compounds with activity against the target from a large library.[9][10] For kinase targets, which are the most common for 7-azaindole libraries, assays typically measure the consumption of ATP or the generation of phosphorylated product.
Selecting the Right Primary Assay
The choice of assay technology is a critical decision point. The ideal assay is robust, miniaturizable, and has a low susceptibility to compound interference.[11][12]
| Assay Technology | Principle | Pros | Cons |
| Luminescent (e.g., Kinase-Glo®) | Measures remaining ATP via a luciferase reaction. Kinase activity depletes ATP, reducing the signal.[13] | Universal for any ATP-consuming enzyme, robust (high Z'), simple "add-and-read" format. | Indirect measurement; susceptible to compounds interfering with luciferase or ATP. |
| TR-FRET (e.g., LanthaScreen®) | Time-Resolved Fluorescence Resonance Energy Transfer between a phosphorylation-specific antibody and the substrate.[11] | Direct detection of product, ratiometric measurement reduces interference, highly sensitive. | Requires specific antibodies and labeled substrates, can be more expensive. |
| AlphaScreen® | Amplified Luminescent Proximity Homogeneous Assay. Interaction of antibody-coated beads with a phosphorylated substrate brings donor and acceptor beads close, generating a signal.[14][15][16] | Highly sensitive, no-wash format, versatile for various targets. | Sensitive to light, can be affected by singlet oxygen quenching compounds. |
Causality Behind Choice: For a diverse 7-azaindole library against a novel kinase, a universal luminescent assay like Promega's Kinase-Glo® is often the best starting point.[13] Its universality avoids the need for developing specific reagents (antibodies, labeled peptides) for an uncharacterized target, accelerating the screening timeline.
Protocol: Primary HTS with a Universal Luminescent Kinase Assay
This protocol outlines a typical screen in a 384-well format to identify inhibitors of a target kinase.
Self-Validating System: The trustworthiness of HTS data hinges on controls. The Z-factor is a statistical measure of assay quality, where a value >0.5 indicates an excellent, robust assay suitable for screening.
-
Positive Control: A known, potent inhibitor of the target kinase (or a broad-spectrum inhibitor like Staurosporine).
-
Negative Control: DMSO vehicle only (represents 0% inhibition).
Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.
-
Prepare Kinase Solution: Dilute the target kinase in Assay Buffer to a 2X working concentration.
-
Prepare Substrate/ATP Solution: Dilute substrate (e.g., a generic peptide like myelin basic protein) and ATP in Assay Buffer to a 2X working concentration. Crucial Insight: The ATP concentration should be set at or near its Michaelis-Menten constant (Kₘ) for the kinase.[17] Screening at high ATP levels will disadvantage the identification of ATP-competitive inhibitors, the expected mechanism for 7-azaindoles.
-
-
Compound Dispensing:
-
Using an acoustic dispenser (e.g., Echo®), transfer 50 nL of each library compound (typically 10 mM in DMSO) into wells of a 384-well assay plate.
-
Dispense 50 nL of the positive control and DMSO into their respective control wells.
-
-
Assay Execution:
-
Add 5 µL of the 2X Kinase Solution to all wells.
-
Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP Solution to all wells. Final assay volume is 10 µL, with a final compound concentration of 10 µM.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 10 µL of Kinase-Glo® Reagent to all wells to stop the reaction and generate the luminescent signal.
-
Incubate for 10 minutes in the dark.
-
Read luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Calculate the Z-factor for the plate to ensure validity.
-
Set a hit threshold, typically >50% inhibition or 3 standard deviations from the mean of the negative controls.
-
Phase 2: Hit Confirmation and Triage
A primary "hit" is not a confirmed result; it is an unvalidated data point. This phase rigorously confirms the activity and filters out artifacts.[9][18]
Triage of Primary Hits
Before committing resources to follow-up experiments, hits are triaged to remove known problematic compounds. This includes filtering for Pan-Assay Interference Compounds (PAINS) and performing structural clustering to ensure a diverse set of chemical scaffolds are pursued.[19]
IC₅₀ Determination
Active compounds are re-tested in a dose-response format to determine their potency (IC₅₀ value). This involves a 10-point, 3-fold serial dilution, typically starting from 50 µM. The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%.[17] Only compounds showing a clear sigmoidal dose-response curve are considered confirmed hits.
Phase 3: Secondary Screening & Validation
The goal of secondary screening is to build confidence in the confirmed hits by re-evaluating them in different assay formats and more biologically relevant systems.[20][21]
Orthogonal Biochemical Assays
An orthogonal assay uses a different detection technology to measure the same biological event, ruling out technology-specific artifacts.[18] If the primary screen was an indirect activity assay (like Kinase-Glo®), a direct binding assay is an excellent orthogonal choice.
Fluorescence Polarization (FP): FP is a powerful technique to measure the binding of a small molecule to a larger protein in solution.[22][23][24] It relies on the change in the rotational speed of a fluorescently labeled ligand (a "tracer") upon binding to a protein.
Caption: Principle of a Fluorescence Polarization competition assay.
Protocol: FP Direct Binding Assay
Methodology:
-
Reagent Preparation:
-
Use the same Assay Buffer as the primary screen.
-
Prepare a solution of the target kinase at 2X the Kₑ (dissociation constant) concentration.
-
Prepare a solution of a fluorescently labeled ATP-competitive ligand (the "tracer") at 2 nM.
-
Prepare serial dilutions of the confirmed 7-azaindole hit compounds.
-
-
Assay Execution (384-well black plate):
-
Add 10 µL of the 2X kinase solution to the wells.
-
Add 5 µL of the serially diluted hit compounds.
-
Add 5 µL of the 2X tracer solution. Final volume is 20 µL.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Signal Detection:
-
Read the plate on an FP-capable reader, measuring both parallel and perpendicular fluorescence emission relative to the polarized excitation light.
-
The instrument calculates the polarization value in millipolarization units (mP).
-
-
Data Analysis:
-
Plot the mP values against the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. A potent hit from the primary screen should show a corresponding low-IC₅₀ in this binding assay.
-
Cell-Based Assays: Assessing Phenotypic Consequences
Biochemical hits must demonstrate activity in a more complex, physiological environment.[25][26] Cell-based assays provide this crucial link. For oncology targets, a common first step is to measure the anti-proliferative effect of the compounds on a cancer cell line known to depend on the target kinase.[27][28]
Protocol: Cell-Based Anti-Proliferation Assay
Methodology:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., a line with a known activating mutation in the target kinase) under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Assay Plating:
-
Harvest cells and seed them into a 96-well or 384-well clear-bottom white plate at a predetermined density (e.g., 5,000 cells/well).
-
Allow cells to attach and resume growth for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds in cell culture medium.
-
Add the diluted compounds to the cells.
-
Incubate for 72 hours.
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add a volume of a viability reagent like CellTiter-Glo® Luminescent Cell Viability Assay reagent equal to the volume of media in the well. This reagent lyses the cells and measures intracellular ATP as an indicator of metabolic activity.
-
Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Plot the luminescent signal against the log of the inhibitor concentration.
-
Fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Data Synthesis and Hit Prioritization
The final step is to collate the data from all assays to prioritize the most promising hits for a full hit-to-lead campaign.
| Compound ID | Primary HTS (% Inhibition @ 10µM) | Biochemical IC₅₀ (nM) | FP Binding IC₅₀ (nM) | Cellular GI₅₀ (nM) | Notes |
| AZ-001 | 95% | 50 | 75 | 150 | Potent in all assays. Strong correlation. High priority. |
| AZ-002 | 88% | 120 | 1500 | >10,000 | Potent in activity assay, weak in binding, inactive in cells. Likely an artifact or poor permeability. Low priority. |
| AZ-003 | 65% | 800 | 950 | 750 | Moderate potency but consistent across assays. Good starting point for medicinal chemistry. Medium priority. |
| AZ-004 | 91% | 60 | 90 | >10,000 | Potent biochemically but inactive in cells. Potential cell permeability or stability issue. Worth investigating further. |
A high-quality hit, like AZ-001 , demonstrates strong potency in the primary biochemical assay, which is confirmed by a similar potency in an orthogonal, direct-binding assay.[18] Crucially, this biochemical activity translates into a functional effect in a relevant cellular model, demonstrating that the compound can cross the cell membrane and engage its target in a complex biological milieu.[29] This multi-faceted validation provides a solid foundation for initiating resource-intensive medicinal chemistry efforts.
Conclusion
The initial biological screening of a 7-azaindole library is a systematic process of empirical testing and logical triage. It begins with a broad, high-throughput search for activity, followed by rigorous confirmation to establish potency and rule out artifacts. The process culminates in secondary assays that validate the mechanism of action and, most importantly, demonstrate a relevant functional consequence in a cellular context. By employing a cascade of well-designed, orthogonal assays with stringent quality controls, researchers can confidently identify high-quality, validated hits that serve as promising starting points for the development of next-generation therapeutics.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 10. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.co.uk [promega.co.uk]
- 14. bmglabtech.com [bmglabtech.com]
- 15. revvity.com [revvity.com]
- 16. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Hit Identification and Validation Services | Oncodesign Services [oncodesign-services.com]
- 19. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Secondary Screening - Creative Biolabs [creative-biolabs.com]
- 21. beckman.com [beckman.com]
- 22. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 24. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. reactionbiology.com [reactionbiology.com]
- 26. news-medical.net [news-medical.net]
- 27. criver.com [criver.com]
- 28. Cell-Based Assays [sigmaaldrich.com]
- 29. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Methyl 4-Chloro-7-Azaindole-5-carboxylate
Introduction: The Privileged 7-Azaindole Scaffold in Kinase Inhibition
The 7-azaindole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2][3] Its structural resemblance to the adenine core of ATP allows it to function as an excellent hinge-binding motif, forming critical hydrogen bonds with the kinase hinge region.[4][5][6] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, mimicking the interactions of ATP within the catalytic site.[6] This bidentate hydrogen bonding capability provides a strong anchor for inhibitors, contributing to their high affinity.[7][8] Marketed drugs such as the BRAF inhibitor Vemurafenib exemplify the clinical success of 7-azaindole-based kinase inhibitors.[3][9]
Methyl 4-chloro-7-azaindole-5-carboxylate is a strategically functionalized starting material for the elaboration of diverse kinase inhibitor libraries. The chloro substituent at the C4 position serves as a versatile handle for introducing aryl or heteroaryl moieties via palladium-catalyzed cross-coupling reactions, allowing for the exploration of the solvent-exposed region of the ATP-binding pocket. Concurrently, the methyl carboxylate at the C5 position provides a convenient point for modification, typically through amide bond formation, to introduce substituents that can interact with other regions of the kinase or modulate the physicochemical properties of the final compound.[10]
This guide provides a detailed technical overview and step-by-step protocols for the synthetic manipulation of this compound to generate advanced kinase inhibitor intermediates. We will focus on two key transformations: a Suzuki-Miyaura cross-coupling at the C4 position and subsequent amide bond formation at the C5 position.
Synthetic Strategy Overview
The overall synthetic approach involves a two-stage functionalization of the 7-azaindole core. The first stage focuses on the installation of a desired aryl or heteroaryl group at the C4 position via a Suzuki-Miyaura cross-coupling reaction. The second stage involves the hydrolysis of the C5-methyl ester to the corresponding carboxylic acid, followed by an amide coupling with a selected amine. This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Part 1: C4-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, particularly for the coupling of aryl halides with arylboronic acids.[11][12] While protocols for the Suzuki coupling of various halo-azaindoles have been reported, the specific conditions for this compound must be carefully selected to ensure high conversion and minimize side reactions. The electron-withdrawing nature of the pyridine nitrogen and the carboxylate group can influence the reactivity of the C4-chloro position.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. We recommend using a pre-catalyst system such as Pd₂(dba)₃ with a suitable phosphine ligand. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich biaryl phosphine ligands like SPhos have proven effective for the coupling of challenging chloro-heterocycles.[4][11]
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. An aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃ is commonly used and is generally well-tolerated by the 7-azaindole core.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or DME) and water is typically employed to dissolve both the organic substrates and the inorganic base.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), Pd₂(dba)₃ (0.025 eq), SPhos (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 4-aryl-7-azaindole-5-carboxylate.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ | Common and effective Pd(0) source. |
| Ligand | SPhos | Bulky, electron-rich ligand, good for chloro-heterocycle coupling.[4] |
| Base | K₂CO₃ (aq) | Effective and generally well-tolerated. |
| Solvent | 1,4-Dioxane/Water (4:1) | Good solubility for reactants and reagents. |
| Temperature | 90-100 °C | Provides sufficient energy for oxidative addition of the C-Cl bond. |
| Equivalents of Boronic Acid | 1.2 eq | A slight excess ensures complete consumption of the starting material. |
Part 2: C5-Amide Bond Formation
The conversion of the C5-ester to an amide is a crucial step for introducing diversity and modulating the biological activity and pharmacokinetic properties of the kinase inhibitor. This is typically achieved in a two-step sequence: saponification of the methyl ester to the carboxylic acid, followed by coupling with a desired amine.
Step 2a: Saponification (Ester Hydrolysis)
The hydrolysis of the methyl ester is a straightforward reaction, typically carried out under basic conditions.[13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media [ouci.dntb.gov.ua]
- 13. Amide synthesis by acylation [organic-chemistry.org]
Application Note: A Comprehensive Guide to Suzuki-Miyaura Coupling with 4-Chloro-7-Azaindole Substrates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including FDA-approved kinase inhibitors like Vemurafenib and Pexidartinib.[1] The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the C-C bond formation necessary to functionalize this important heterocycle.[2] This application note provides an in-depth technical guide for performing Suzuki couplings on 4-chloro-7-azaindole, a common and cost-effective, yet challenging, substrate. We will dissect the causality behind experimental choices, present a robust, field-proven protocol, and offer expert insights into overcoming common obstacles, ensuring researchers can confidently and successfully synthesize novel 7-azaindole derivatives.
Introduction: The Significance and Challenges of Coupling 4-Chloro-7-Azaindole
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) moiety is a bioisostere of indole and purine, enabling it to act as a highly effective hinge-binder in many protein kinases, making it a cornerstone of modern drug discovery.[1][3] The ability to forge new carbon-carbon bonds at specific positions on this scaffold is critical for modulating potency, selectivity, and pharmacokinetic properties.
While Suzuki-Miyaura coupling is the method of choice, the use of chloro-heterocycles like 4-chloro-7-azaindole presents a significant hurdle compared to their bromo or iodo counterparts. The strength of the C-Cl bond makes the initial, rate-limiting oxidative addition step to the Palladium(0) catalyst kinetically less favorable.[4][5] Furthermore, the presence of two nitrogen atoms in the 7-azaindole ring can lead to catalyst inhibition through coordination to the palladium center.[6][7]
Overcoming these challenges requires a carefully optimized protocol, particularly concerning the choice of catalyst system. Modern catalyst systems, featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are essential for activating the inert C-Cl bond and driving the catalytic cycle to completion.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is key to rational troubleshooting and optimization. The generally accepted catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chloro-7-azaindole, forming a Pd(II) complex. This is typically the slowest step for chloro substrates.
-
Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a more nucleophilic borate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[8]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, regenerating the active Pd(0) catalyst and forming the desired C-C bond.
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of 4-chloro-7-azaindole with a generic arylboronic acid. Optimization may be required for particularly challenging substrates.
Materials & Reagents
-
4-chloro-7-azaindole (1.0 equiv)
-
Arylboronic acid or Arylboronic acid pinacol ester (1.5 - 2.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, XPhos Pd G2) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF)
-
Degassed water
Step-by-Step Methodology
-
Reaction Setup: To a dry reaction vessel (e.g., microwave vial or round-bottom flask) equipped with a magnetic stir bar, add 4-chloro-7-azaindole (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water to create the desired solvent ratio (typically between 4:1 to 10:1 organic:water). The total concentration is typically 0.1 M with respect to the limiting reagent.
-
Heating: Place the sealed reaction vessel in a preheated oil bath or microwave reactor and heat to the target temperature (typically 80-120 °C). Stir vigorously for the duration of the reaction (2-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Key Parameter Deep Dive: The "Why" Behind the Choices
-
Catalyst & Ligand System: This is the most critical choice. For the challenging C-Cl bond activation, highly active catalyst systems are required. Buchwald-type biarylphosphine ligands (XPhos, SPhos, RuPhos) are industry standards.[9] Their bulkiness promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition. Using pre-formed palladium precatalysts like XPhos Pd G2 can improve reproducibility and activity.[7][10]
-
Base Selection: The base plays a dual role: it activates the boronic acid to form the borate and neutralizes the acid generated during the cycle. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior to bases like K₂CO₃ due to their solubility and ability to promote efficient transmetalation without causing significant protodeboronation.[7][9]
-
Solvent System: A biphasic solvent system, such as dioxane/water or THF/water, is common. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active borate species.[7] Thorough degassing of all solvents is critical to prevent oxygen from deactivating the Pd(0) catalyst and causing homocoupling of the boronic acid.[9]
Data Table: Proven Conditions for Chloro-Heterocycle Suzuki Couplings
The following table summarizes conditions that have been successfully applied to 4-chloro-7-azaindole or structurally similar, challenging chloro-heterocycles, providing a valuable reference for optimization.
| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chloro-7-azaindole | Phenylboronic acid | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | ~76% (implied) | [11] |
| 6-Chloro-7-azaindole | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | CsOH·H₂O | Dioxane | 90 | 76% | [12] |
| 6-Chloro-3-iodo-7-azaindole (C6 coupling) | (4-methoxyphenyl)boronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | Dioxane/H₂O | 110 | 88% | [13] |
| 5-Chloro-7-azaindole | (6-fluoro-3-pyridyl)boronic acid | XPhos Pd G2 (P1) | K₃PO₄ | Dioxane/H₂O | 60 | 91% | [7] |
| 3-Chloroindazole (unprotected) | 5-Indoleboronic acid | SPhos Pd G2 (P2) | K₃PO₄ | Dioxane/H₂O | 100 | 80% | [7] |
Troubleshooting and Expert Insights
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently inert atmosphere.3. Poor quality reagents. | 1. Use a fresh, high-quality precatalyst (e.g., a G2 or G3 palladacycle).2. Ensure thorough degassing of solvents and rigorous use of an inert gas manifold.[9]3. Verify purity of starting materials. |
| Protodeboronation | 1. Water is the proton source.2. Base is too harsh or reaction time is too long. | 1. Switch to anhydrous conditions with a base like KF or CsF.2. Use a milder base (K₂CO₃) or a more stable boronic ester (e.g., pinacol ester).[9] |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture leading to oxidative coupling. | Improve degassing technique for all solvents and ensure the reaction vessel is leak-proof and maintained under positive inert gas pressure.[9] |
| Stalled Reaction with N-H Substrate | The acidic N-H proton or the pyridine nitrogen can interact with and inhibit the palladium catalyst. | 1. Most modern bulky phosphine ligands are effective enough to prevent catalyst inhibition.[7]2. If issues persist, consider N-protection (e.g., with a SEM or Boc group), although this adds synthetic steps. |
Conclusion
The Suzuki-Miyaura coupling of 4-chloro-7-azaindole is a highly achievable yet nuanced transformation that is fundamental to modern drug discovery. Success hinges on neutralizing the inherent low reactivity of the C-Cl bond through the rational selection of a highly active palladium catalyst system, typically featuring a bulky, electron-rich phosphine ligand. By understanding the underlying mechanism and meticulously controlling key parameters such as the choice of base, solvent, and inert atmosphere, researchers can reliably access a diverse array of functionalized 7-azaindole derivatives, paving the way for the discovery of next-generation therapeutics.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. atlanchimpharma.com [atlanchimpharma.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
The 7-Azaindole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: The Rise of a Versatile Heterocycle
In the landscape of contemporary drug discovery, the 7-azaindole scaffold has emerged as a cornerstone for the development of targeted therapeutics.[1] This bicyclic heterocycle, a bioisostere of the endogenous purine and indole systems, offers a unique combination of structural and electronic properties that make it particularly adept at interacting with a variety of biological targets.[2][3] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its amenability to chemical modification at multiple positions, has cemented its status as a "privileged structure" in medicinal chemistry.[4][5] This is especially evident in the field of kinase inhibition, where the 7-azaindole core has proven to be an exceptional "hinge-binding" motif, mimicking the interaction of ATP with the kinase active site.[4][6]
This guide provides an in-depth exploration of the application of 7-azaindoles in medicinal chemistry, with a focus on their role in the development of kinase inhibitors. We will delve into the mechanistic basis for their activity, provide detailed protocols for their synthesis and biological evaluation, and present a case study on the discovery and development of a landmark 7-azaindole-based drug.
The 7-Azaindole Scaffold as a Kinase Hinge-Binder: A Mechanistic Perspective
The vast majority of small molecule kinase inhibitors are designed to be competitive with ATP, binding to the enzyme's active site and preventing the phosphorylation of downstream substrates.[5] A critical interaction in this binding is the formation of hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain.[4] The 7-azaindole scaffold is exceptionally well-suited for this role. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole N-H group (N1) serves as a hydrogen bond donor, allowing for a bidentate interaction with the kinase hinge that mimics the binding of the adenine portion of ATP.[4][6] This dual hydrogen bonding capability provides a strong anchor for the inhibitor, contributing to its high binding affinity and potency.[1]
The versatility of the 7-azaindole core is further enhanced by the five available positions for substitution (C2, C3, C4, C5, and C6), allowing for the fine-tuning of a compound's pharmacological properties.[4] By strategically modifying these positions, medicinal chemists can enhance potency, improve selectivity, and optimize pharmacokinetic parameters such as solubility and metabolic stability.
Application Notes & Protocols
Part 1: Synthesis of Key 7-Azaindole Intermediates
The ability to efficiently synthesize functionalized 7-azaindole cores is fundamental to any drug discovery program centered on this scaffold. Below are protocols for the synthesis of two key intermediates that serve as versatile starting points for the elaboration of more complex derivatives.
This protocol outlines a reliable method for the synthesis of 3-iodo-7-azaindole, a key building block for introducing diversity at the C3 position via cross-coupling reactions.
Step 1: N-Oxidation of 7-Azaindole
-
To a solution of 7-azaindole (1 equivalent) in an organic solvent such as THF, add hydrogen peroxide (1.1-2 equivalents).
-
Maintain the reaction temperature between 5-15°C and stir for 2-5 hours.
-
Upon completion, the N-oxide of 7-azaindole is obtained and can be carried forward to the next step.
Step 2: Halogenation at the 4-Position
-
The N-oxide of 7-azaindole is dissolved in acetonitrile, and a phosphorus oxyhalide (e.g., POCl₃ or POBr₃) is added.
-
Diisopropylethylamine (DIPEA) is added as a catalyst.
-
The reaction is heated to 80-100°C to afford the 4-halo-7-azaindole.
Step 3: Iodination at the 3-Position
-
The 4-halo-7-azaindole can then be selectively iodinated at the C3 position using N-iodosuccinimide (NIS) in the presence of a base like potassium hydroxide in a solvent such as dichloromethane to yield the desired 3-iodo-4-halo-7-azaindole.
For a detailed experimental procedure, refer to related synthetic methodologies for functionalized azaindoles.[7]
This intermediate is particularly useful for building inhibitors like Vemurafenib, where the 3-position is functionalized with a group that interacts with the solvent-exposed region of the kinase.
-
Bromination of 7-Azaindole: 7-azaindole can be brominated at the 5-position using a suitable brominating agent.
-
Formylation at the 3-Position (Duff Reaction): The resulting 5-bromo-7-azaindole is then subjected to a Duff reaction. This involves reacting the 5-bromo-7-azaindole with hexamethylenetetramine (HMTA) in a mixture of acetic acid and water under reflux.
-
Upon workup, the desired 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is obtained.
For specific reaction conditions and yields, please consult the primary literature on the synthesis of Vemurafenib analogs.[8]
Part 2: Elaboration of the 7-Azaindole Core via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl and other substituents onto the 7-azaindole scaffold. The Suzuki-Miyaura coupling is particularly widely used.
This protocol provides a general method for the Suzuki coupling of an arylboronic acid to a halogenated 7-azaindole.
Materials:
-
Halogenated 7-azaindole (e.g., 3-iodo-7-azaindole or 5-bromo-7-azaindole) (1 equivalent)
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand like SPhos) (typically 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the halogenated 7-azaindole, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 60-110°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
The crude product is then purified by column chromatography on silica gel to afford the desired arylated 7-azaindole.
For specific catalyst/ligand combinations and reaction conditions for different halogenated 7-azaindoles, it is crucial to consult the relevant literature.[9][10]
Part 3: In Vitro Biological Evaluation of 7-Azaindole Derivatives
Once novel 7-azaindole derivatives have been synthesized, their biological activity must be assessed. For kinase inhibitors, two primary in vitro assays are the biochemical kinase inhibition assay and the cellular proliferation assay.
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase enzyme.
Assay Principle:
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of ADP produced in the kinase reaction is quantified using a luminescence-based assay (e.g., ADP-Glo™).
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions.
-
Add a mixture of the recombinant kinase (e.g., BRAF V600E) and an anti-tag antibody.
-
Initiate the reaction by adding a kinase tracer (an Alexa Fluor® 647-labeled ATP-competitive inhibitor).
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Measure the fluorescence resonance energy transfer (FRET) between the europium-labeled antibody and the Alexa Fluor® 647-labeled tracer. Inhibition of the kinase by the test compound will lead to a decrease in FRET.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
For a detailed step-by-step protocol and reagent preparation, refer to commercially available kinase assay kits and their accompanying manuals.[5][11]
This assay determines the effect of a test compound on the viability and proliferation of cancer cells.
Assay Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[6][12]
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A375 melanoma cells with the BRAF V600E mutation) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value from the dose-response curve.
For a comprehensive protocol, including reagent preparation and troubleshooting, please refer to established MTT assay protocols.[6][12][13]
Part 4: In Vivo Evaluation of 7-Azaindole Kinase Inhibitors
Promising compounds from in vitro studies are advanced to in vivo models to assess their efficacy and pharmacokinetic properties. The mouse xenograft model is a commonly used preclinical model.
This protocol describes a general procedure for evaluating the in vivo anti-tumor activity of a 7-azaindole-based BRAF inhibitor.
Procedure:
-
Cell Implantation: Subcutaneously implant human melanoma cells (e.g., A375) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Treatment Group: Administer the test compound (formulated in a suitable vehicle) via the desired route (e.g., oral gavage) at a specified dose and schedule.
-
Control Group: Administer the vehicle alone following the same schedule.
-
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study (defined by tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).
-
Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group.
For specific details on dosing, formulation, and ethical considerations, consult relevant preclinical studies and institutional guidelines.[14][15][16]
Case Study: Vemurafenib - A Triumph of Structure-Based Drug Design
The discovery of Vemurafenib (PLX4032, Zelboraf®) is a landmark example of the successful application of the 7-azaindole scaffold in targeted cancer therapy.[17] Vemurafenib is a potent and selective inhibitor of the BRAF V600E mutant kinase, which is a driver mutation in approximately 50% of melanomas.[14][17]
The development of Vemurafenib began with a fragment-based screening approach that identified the 7-azaindole core as a promising starting point for BRAF inhibition.[17] Through iterative structure-based drug design, guided by X-ray crystallography of inhibitor-kinase co-crystals, the initial fragment was optimized. Key modifications included the addition of a propyl group to the azaindole core and the incorporation of a sulfonamide moiety, which proved crucial for achieving high potency and selectivity.[17]
The final compound, Vemurafenib, demonstrated remarkable efficacy in preclinical models and subsequently in clinical trials, leading to its approval for the treatment of BRAF V600E-mutant metastatic melanoma.[16]
Data Presentation
Table 1: Kinase Selectivity Profile of a Representative 7-Azaindole Based Inhibitor
The following table illustrates the kind of data generated from a kinase selectivity panel, showcasing the potency and selectivity of a hypothetical 7-azaindole inhibitor.
| Kinase Target | IC₅₀ (nM) |
| BRAF V600E | 5 |
| c-RAF | 50 |
| ABL | >1000 |
| CDK2 | 850 |
| EGFR | >1000 |
| Haspin | 14 |
| IKK2 | 250 |
| JAK2 | 800 |
| MEK1 | >1000 |
| PI3Kγ | 7 |
| p38α | 1500 |
| SRC | 900 |
| VEGFR2 | 600 |
Note: Data is hypothetical and for illustrative purposes. Actual IC₅₀ values would be determined experimentally.[2][13]
Visualizations
MAPK Signaling Pathway and the Role of BRAF Inhibition
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. In melanomas with the BRAF V600E mutation, this pathway is constitutively active, leading to uncontrolled cell division. Vemurafenib and other 7-azaindole-based BRAF inhibitors block this pathway at the level of the mutated BRAF kinase.
Caption: Inhibition of the MAPK signaling pathway by a 7-azaindole-based BRAF inhibitor.
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the cytotoxic effects of a novel 7-azaindole compound in cancer cell lines.
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
Conclusion and Future Perspectives
The 7-azaindole scaffold has proven to be an exceptionally fruitful starting point for the design of novel therapeutics, particularly in the realm of kinase inhibition. Its unique structural and electronic properties, combined with its synthetic tractability, have enabled the development of highly potent and selective drugs. The success of Vemurafenib has paved the way for the exploration of 7-azaindole derivatives against a wide array of other kinase targets implicated in cancer and other diseases.[13] As our understanding of the structural biology of these targets deepens, and as synthetic methodologies continue to evolve, the 7-azaindole scaffold is poised to remain a central and highly valued motif in the ongoing quest for new and improved medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 5. 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde [myskinrecipes.com]
- 12. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methyl 4-Chloro-7-Azaindole-5-Carboxylate as a Versatile Fragment for Drug Discovery
Introduction: The Power of Privileged Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient alternative to high-throughput screening for the identification of novel lead compounds. By screening low-molecular-weight compounds (typically <300 Da), FBDD explores chemical space more effectively, often yielding hits with high ligand efficiency.[1][2] Within the vast universe of possible fragments, certain scaffolds have emerged as "privileged" due to their recurring appearance in bioactive molecules and their ability to interact with multiple biological targets.
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a quintessential example of such a privileged scaffold.[3] Its structural resemblance to the adenine portion of ATP makes it an exceptional "hinge-binder" for kinases, a protein family implicated in a multitude of diseases, particularly cancer. The 7-azaindole moiety can form canonical bidentate hydrogen bonds with the kinase hinge region, providing a stable anchor from which to grow the fragment into a potent and selective inhibitor. The remarkable success of Vemurafenib, a BRAF kinase inhibitor, which originated from a 7-azaindole fragment, underscores the power of this scaffold in FBDD.
This application note focuses on a particularly valuable derivative: methyl 4-chloro-7-azaindole-5-carboxylate . This fragment is not merely a hinge-binder; it is a highly versatile starting point for medicinal chemistry campaigns, equipped with strategically placed functional groups that serve as vectors for synthetic elaboration. The chloro substituent at the 4-position and the methyl carboxylate at the 5-position provide orthogonal handles for diversification, allowing for a systematic exploration of structure-activity relationships (SAR) to achieve desired potency and selectivity.[4][5]
Fragment Profile: this compound
This fragment is an ideal candidate for an FBDD library due to its optimal balance of complexity, solubility, and synthetic tractability. Its physicochemical properties are well within the "Rule of Three" commonly used for fragment selection.
Table 1: Physicochemical Properties of this compound and Related Structures
| Property | This compound (Predicted) | 4-Chloro-7-azaindole-5-carboxylic acid[6] | 4-Chloro-7-azaindole[7] |
| CAS Number | Not Available | 920966-03-6 | 55052-28-3 |
| Molecular Formula | C₉H₇ClN₂O₂ | C₈H₅ClN₂O₂ | C₇H₅ClN₂ |
| Molecular Weight | ~210.62 g/mol | 196.59 g/mol | 152.58 g/mol |
| Hydrogen Bond Donors | 1 | 2 | 1 |
| Hydrogen Bond Acceptors | 3 | 4 | 2 |
| cLogP (Predicted) | ~1.5 - 2.0 | ~1.0 - 1.5 | ~1.8 |
| Key Features | - Kinase hinge-binding motif- C4-Chloro: Vector for cross-coupling- C5-Ester: Vector for amidation | - Kinase hinge-binding motif- C4-Chloro: Vector for cross-coupling- C5-Acid: Vector for amidation | - Kinase hinge-binding motif- C4-Chloro: Vector for cross-coupling |
The core 7-azaindole provides the essential protein-binding pharmacophore. The N-H donor and the pyridine N7 acceptor are perfectly positioned to engage with the backbone of a kinase hinge. The C4-chloro group is a versatile synthetic handle, amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups.[5] These groups can be directed towards nearby hydrophobic pockets to enhance potency and selectivity. The C5-methyl carboxylate can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse library of amines to form amides, exploring interactions in solvent-exposed regions or forming additional hydrogen bonds.
Caption: Key features of the title fragment.
Experimental Protocols: Fragment Screening and Hit Validation
Identifying the interaction of this compound with a protein target is the first critical step. Due to the expected weak binding affinity typical of fragments, highly sensitive biophysical techniques are required.
Protocol 1: NMR-Based Fragment Screening (Protein-Observed)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting weak binding events and mapping the binding site directly on the protein.[1] Protein-observed 2D ¹H-¹⁵N HSQC experiments are particularly robust.
Rationale: This method monitors chemical shift perturbations (CSPs) in the protein's NMR spectrum upon addition of the fragment. Only residues in the binding pocket or those undergoing conformational changes upon binding will show significant CSPs, thus simultaneously confirming binding and identifying the binding site.
Methodology:
-
Protein Preparation: Express and purify the target protein with uniform ¹⁵N-labeling. A final concentration of 50-100 µM in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.0) is typical.
-
Fragment Stock Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in a deuterated solvent such as DMSO-d₆.
-
Reference Spectrum: Acquire a high-quality 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This serves as the reference.
-
Screening: Add the fragment to the protein sample to a final concentration of 200-500 µM (a 5-10 fold molar excess). Ensure the final DMSO-d₆ concentration is kept low (<1%) and consistent across all experiments.
-
Data Acquisition: Acquire a second 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
Data Analysis: Overlay the reference and screening spectra. Significant CSPs for specific amide peaks indicate a binding event. The location of these residues can be mapped onto the protein's 3D structure to define the binding pocket.
-
(Optional) Affinity Determination: Perform a titration by acquiring a series of HSQC spectra with increasing fragment concentrations. The dissociation constant (K_D) can be calculated by fitting the chemical shift changes to a binding isotherm.
Caption: Workflow for NMR-based fragment screening.
Protocol 2: X-Ray Crystallography for Structural Validation
While NMR confirms binding, X-ray crystallography provides the ultimate validation by revealing the precise binding mode at atomic resolution. This structural information is invaluable for subsequent structure-based drug design.
Rationale: Soaking the fragment into pre-grown crystals of the target protein can reveal the electron density of the bound fragment, its orientation, and the specific interactions it makes with the protein. This information provides a clear roadmap for fragment elaboration.
Methodology:
-
Protein Crystallization: Grow high-quality crystals of the target protein under conditions that are tolerant to the addition of small molecules (e.g., can tolerate 5-10% DMSO).
-
Soaking Solution: Prepare a solution of this compound in the crystal mother liquor. A concentration of 1-10 mM is a typical starting point. The final DMSO concentration should be matched to what the crystals can tolerate.
-
Crystal Soaking: Transfer a protein crystal into a drop of the soaking solution and incubate for a period ranging from minutes to several hours.
-
Cryo-protection and Freezing: Transfer the soaked crystal to a cryo-protectant solution (often the soaking solution supplemented with glycerol or ethylene glycol) and flash-cool in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. Carefully inspect the resulting difference electron density maps (Fo-Fc) for clear, unambiguous density corresponding to the fragment.
-
Binding Mode Analysis: If the fragment is present, model it into the density and refine the structure. Analyze the resulting model to identify key hydrogen bonds, hydrophobic interactions, and the orientation of the synthetic vectors (the chloro and carboxylate groups) relative to the protein surface.
Protocols for Synthetic Elaboration: From Fragment to Lead
Once a binding mode is confirmed, the C4-chloro and C5-ester groups of this compound serve as ideal starting points for synthetic elaboration to improve potency and selectivity.
Caption: Synthetic elaboration pathways from the core fragment.
Protocol 3: C4-Position Elaboration via Suzuki Coupling
Rationale: The C4-chloro group is a prime site for introducing aryl or heteroaryl moieties to probe for nearby hydrophobic pockets identified from the crystal structure. The Suzuki-Miyaura cross-coupling is a robust and versatile reaction for this purpose.
Methodology:
-
Reactants: To a microwave vial, add this compound (1 equivalent), the desired aryl/heteroaryl boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or DME) and water.
-
Reaction: Seal the vial and heat the reaction mixture under microwave irradiation (e.g., 100-140 °C) for 15-60 minutes, or by conventional heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the C4-arylated 7-azaindole.
Protocol 4: C5-Position Elaboration via Amidation
Rationale: Converting the C5-ester to an amide allows for the introduction of a wide variety of chemical groups to explore solvent-exposed regions and form new hydrogen bonds. This requires a two-step procedure: hydrolysis followed by amide coupling.
Methodology:
-
Step A: Ester Hydrolysis
-
Reaction: Dissolve this compound in a mixture of THF and water. Add an excess of LiOH or NaOH (2-3 equivalents).
-
Stirring: Stir the mixture at room temperature until the hydrolysis is complete (monitored by LC-MS).
-
Work-up: Acidify the reaction mixture with 1N HCl to pH ~3-4. Extract the carboxylic acid product with ethyl acetate, dry the organic layer, and concentrate to yield 4-chloro-7-azaindole-5-carboxylic acid, which can often be used without further purification.
-
-
Step B: Amide Coupling
-
Reactants: Dissolve the carboxylic acid from Step A (1 equivalent) in a suitable aprotic solvent like DMF or CH₂Cl₂. Add a coupling agent such as HATU or EDC/HOBt (1.1 equivalents) and a base like DIPEA (2 equivalents).
-
Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the mixture.
-
Reaction: Stir at room temperature for 2-16 hours until the reaction is complete.
-
Work-up & Purification: Quench the reaction with water and extract with an organic solvent. Purify the crude product via flash chromatography or preparative HPLC to obtain the desired C5-amide derivative.
-
Conclusion
This compound represents a highly valuable starting point for fragment-based drug discovery campaigns, particularly against kinase targets. Its privileged 7-azaindole core provides a reliable anchor in the hinge region, while its C4-chloro and C5-ester functionalities offer orthogonal, synthetically tractable vectors for rapid and logical lead optimization. By employing sensitive biophysical screening techniques and robust synthetic methodologies as outlined in these notes, researchers can efficiently leverage this fragment to develop novel, potent, and selective inhibitors for a wide range of therapeutic targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. 4-Chloro-7-azaindole-5-carboxylic acid | CymitQuimica [cymitquimica.com]
- 7. CN110128421B - Simple preparation method of 5-halogenated-7-azaindole - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 7-Azaindoles
Introduction: The Significance of 7-Azaindoles and Palladium Catalysis
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] Its structural resemblance to indole, coupled with the introduction of a nitrogen atom in the six-membered ring, imparts unique electronic properties and hydrogen bonding capabilities. This makes 7-azaindole and its derivatives core components of numerous biologically active compounds, including potent kinase inhibitors.[1] The development of efficient and versatile synthetic methodologies to functionalize the 7-azaindole core is therefore a critical endeavor for researchers in drug development and organic synthesis.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. These reactions offer a broad substrate scope, high functional group tolerance, and predictable stereochemistry, making them ideal for the late-stage functionalization of complex molecules like 7-azaindoles. This guide provides a comprehensive overview of the experimental setup and detailed protocols for various palladium-catalyzed reactions of 7-azaindoles, including Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions. The protocols are designed to be self-validating, with explanations grounded in mechanistic principles to empower researchers to optimize conditions for their specific substrates.
General Experimental Considerations: Laying the Foundation for Success
The success of any palladium-catalyzed reaction hinges on meticulous attention to detail in the experimental setup. The following considerations are crucial for achieving high yields, reproducibility, and selectivity in the functionalization of 7-azaindoles.
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Therefore, all reactions should be performed under an inert atmosphere of nitrogen or argon. This is typically achieved by using Schlenk line techniques or a glovebox. Degassing of solvents is also essential to remove dissolved oxygen.
Reagent Purity: The purity of reagents, including the 7-azaindole substrate, coupling partner, solvent, and base, is paramount. Impurities can poison the catalyst or lead to unwanted side reactions. Solvents should be anhydrous, and bases should be freshly purchased or properly stored.
Catalyst System Selection: The choice of the palladium source and the accompanying ligand is critical and often substrate-dependent.
-
Palladium Precatalysts: Modern palladium precatalysts, such as those based on biarylphosphine ligands (e.g., XPhos Pd G2, RuPhos Pd G2), are often preferred.[2] These precatalysts are air-stable, easy to handle, and efficiently generate the active Pd(0) species in situ, leading to reproducible results.[2][3]
-
Ligands: The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition and reductive elimination, and influencing the selectivity of the reaction. Bulky, electron-rich phosphine ligands like XPhos, SPhos, and DavePhos are frequently employed for challenging cross-couplings involving heteroaryl halides.[1][4][5] For other transformations, ligands like PPh₃, dppf, and Xantphos have proven effective.[4][6][7]
Base and Solvent Selection: The base facilitates key steps in the catalytic cycle, such as transmetalation in Suzuki couplings or deprotonation in Heck reactions. The choice of base and solvent is interdependent and can significantly impact the reaction outcome. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu).[1][4] Solvents are chosen based on the solubility of the reactants and their compatibility with the reaction conditions. Common solvents include toluene, dioxane, DMF, and THF, often in combination with water for Suzuki reactions.[1]
Experimental Workflow: A Visual Guide
The general workflow for a palladium-catalyzed cross-coupling reaction of a halo-7-azaindole is depicted below. This process involves careful setup under an inert atmosphere, controlled heating, reaction monitoring, and subsequent workup and purification.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Detailed Protocols and Application Notes
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with a halide or triflate.[1] It is widely used for the arylation, heteroarylation, and vinylation of 7-azaindoles.
Causality Behind Experimental Choices:
-
Catalyst System: For Suzuki couplings of halo-7-azaindoles, catalyst systems like Pd₂(dba)₃ with bulky, electron-rich phosphine ligands such as XPhos or SPhos are highly effective, especially for less reactive chloro-substrates.[1][8] Pre-catalysts like XPhos Pd G2 offer convenience and reproducibility.[1]
-
Base: An aqueous solution of an inorganic base like K₃PO₄ or Cs₂CO₃ is commonly used to facilitate the transmetalation step, where the organic group is transferred from the boron reagent to the palladium center.[1]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically employed to dissolve both the organic and inorganic reagents.[1]
Materials:
-
2-Halo-7-azaindole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Toluene/Water (e.g., 4:1 v/v)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-halo-7-azaindole, arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen three times.[9]
-
Under a positive pressure of the inert gas, add the degassed toluene and water.
-
In a separate vial, prepare a solution of Pd₂(dba)₃ and SPhos in a small amount of degassed toluene.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.[9]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.[9]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[9]
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[9]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 7-Azaindoles
| 7-Azaindole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 6-Chloro-3-iodo-N-protected-7-azaindole | Arylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 60-110 | 43-88 | [8] |
| 2-Iodo-3-methyl-5-azaindole | Phenylboronic acid | Pd(OAc)₂ | KOAc | DMF | 110 | Moderate | |
| 4-Chloro-7-azaindole | Aromatic boronic acid | Pd(OAc)₂ / Ligand | K₃PO₄ | DMF | 110 | Good | [6] |
Heck Reaction: Alkenylation of 7-Azaindoles
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[11] This reaction is a valuable tool for introducing alkenyl groups onto the 7-azaindole scaffold.[6]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Pd(OAc)₂ is a common palladium source for the Heck reaction.[6][7] The addition of phosphine ligands can facilitate the reaction.[11]
-
Base: A hindered amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the hydrogen halide generated during the reaction. Inorganic bases like KOAc can also be employed.[6]
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are often used for Heck reactions.[6]
Materials:
-
3-Iodo-7-azaindole (1.0 equiv)
-
Methyl acrylate (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
KOAc (2.0 equiv)
-
LiCl (1.0 equiv)
-
DMF
Procedure:
-
To a sealed tube, add 3-iodo-7-azaindole, Pd(OAc)₂, KOAc, and LiCl.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF and methyl acrylate via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C.[6]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography.
Caption: Catalytic cycle of the Heck reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting a terminal alkyne with an aryl or vinyl halide.[7][12] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[7][12]
Causality Behind Experimental Choices:
-
Catalytic System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is the classic system for Sonogashira coupling.[7] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine (Et₃N), is used both as a base and as a solvent. It neutralizes the hydrogen halide formed and facilitates the formation of the copper acetylide intermediate.
-
Solvent: DMF or THF can be used as a co-solvent if needed.
Materials:
-
4-Iodo-7-azaindole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
CuI (5-10 mol%)
-
Et₃N
-
DMF (optional)
Procedure:
-
To a Schlenk flask, add the 4-iodo-7-azaindole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon.
-
Add degassed Et₃N (and DMF if necessary) followed by the terminal alkyne.
-
Stir the reaction at room temperature or heat gently (e.g., 60 °C) as needed.[7]
-
Monitor the reaction by TLC.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[2] This reaction is particularly valuable for synthesizing amino-7-azaindoles, which are important pharmacophores.[2][3] A key challenge is the potential for N-arylation of the 7-azaindole's own N-H bond.[4][5]
Causality Behind Experimental Choices:
-
Catalyst System: The use of palladium precatalysts with bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) is crucial for achieving high selectivity for the amination of the halo-position over the azaindole N-H.[2][3]
-
Base: A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOt-Bu) is required.[2] LiHMDS in THF has been shown to be particularly effective for the amination of unprotected halo-7-azaindoles.[2]
Materials:
-
4-Chloro-7-azaindole (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
RuPhos Pd G2 precatalyst (1-2 mol%)
-
RuPhos ligand (1-2 mol%)
-
LiHMDS (1 M in THF, 2.4 equiv)
-
Anhydrous THF
Procedure:
-
To a dry Schlenk tube, add the 4-chloro-7-azaindole, RuPhos Pd G2 precatalyst, and RuPhos ligand.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous THF, followed by the secondary amine.
-
Cool the mixture to 0 °C and slowly add the LiHMDS solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography.
Table 2: Optimized Conditions for Buchwald-Hartwig Amination of Halo-7-azaindoles [2]
| Halo-7-azaindole | Amine | Catalyst System | Base | Solvent | Yield (%) |
| 4-Chloro-7-azaindole | N-Methylpiperazine | P1 (1 mol%) / L1 (1 mol%) | LiHMDS | THF | 95 |
| 4-Chloro-7-azaindole | Morpholine | P1 (1 mol%) / L1 (1 mol%) | LiHMDS | THF | 96 |
| 5-Bromo-7-azaindole | Aniline | P5 (1 mol%) / L5 (1 mol%) | LiHMDS | THF | 85 |
| P1 and L1, P5 and L5 refer to specific palladium precatalysts and ligands developed by the Buchwald group.[2] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a more robust precatalyst. Ensure a strictly inert atmosphere. |
| Insufficiently degassed solvents | Degas solvents thoroughly by bubbling with argon or nitrogen for at least 30 minutes. | |
| Poor quality reagents | Purify starting materials. Use a fresh, high-purity base. | |
| Side Product Formation | Reaction temperature too high | Lower the reaction temperature and monitor for longer reaction times. |
| Incorrect catalyst/ligand ratio | Optimize the catalyst and ligand loading. | |
| N-arylation of azaindole | For amination, use catalyst systems known for high selectivity (e.g., RuPhos-based).[2] For other couplings, consider N-protection of the 7-azaindole. | |
| Poor Reproducibility | Inconsistent inert atmosphere | Use a glovebox for setting up reactions if possible. |
| Variable reagent quality | Source reagents from a reliable supplier and store them properly. |
Conclusion
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, providing powerful and reliable methods for the functionalization of the medicinally important 7-azaindole nucleus. By understanding the underlying principles and carefully controlling the experimental parameters as outlined in this guide, researchers can effectively synthesize a diverse range of substituted 7-azaindoles. The detailed protocols and troubleshooting advice provided herein serve as a practical resource for scientists and drug development professionals, enabling them to accelerate their research and discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. research.unl.pt [research.unl.pt]
Application Note: Strategic Derivatization of the 7-Azaindole Core for Library Synthesis
Here is the detailed application note and protocol on the derivatization of the 7-azaindole core.
Authored by: Gemini, Senior Application Scientist
Abstract
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry, celebrated for its role as a "privileged structure" in drug discovery.[1] Its unique arrangement of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7) allows it to form bidentate hydrogen bonds with kinase hinge regions, making it a highly sought-after motif in the design of kinase inhibitors.[2][3] This is exemplified by blockbuster drugs such as the BRAF inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax, both of which feature the 7-azaindole core and were discovered through fragment-based drug discovery. The strategic functionalization of this core at its various positions (N1, C2, C3, C4, C5, and C6) is critical for modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of key derivatization strategies, explaining the chemical rationale behind site-selectivity and offering validated, step-by-step protocols for library synthesis.
The Strategic Importance of the 7-Azaindole Scaffold
The power of the 7-azaindole core lies in its bioisosteric relationship to both indole and purine systems, allowing it to mimic these crucial biological building blocks while offering distinct physicochemical properties. The addition of the nitrogen atom to the indole ring can modulate pKa, solubility, and metabolic stability, providing medicinal chemists with a powerful tool to overcome challenges in drug development.[4] Advances in metal-catalyzed chemistry have unlocked the potential for comprehensive functionalization around the entire ring system, moving beyond classical methods that often suffered from harsh conditions and limited scope.[2][5] This document focuses on the most robust and widely adopted of these modern techniques.
N1-Position Functionalization: Modulating the Pyrrole Nitrogen
The N1 position of the 7-azaindole core is a primary site for modification. Functionalization here can serve several purposes: to block the hydrogen bond-donating capability of the N-H group, to introduce substituents that explore new binding pockets, or to serve as a protecting group to direct reactivity to other positions on the scaffold.
Rationale for N1-Arylation
N-arylation is a common strategy to expand the molecular framework. The two most prevalent methods are the copper-catalyzed Chan-Lam coupling and the palladium-catalyzed Buchwald-Hartwig amination. The choice between them often depends on substrate scope and functional group tolerance. The Chan-Lam reaction is notable for its ability to proceed under mild, often aerobic conditions.[6]
Protocol 1: Copper-Catalyzed N1-Arylation (Chan-Lam Coupling)
This protocol details a room temperature, ligand-free N-arylation of 7-azaindole using arylboronic acids, which is advantageous for its operational simplicity.[6][7]
Experimental Protocol:
-
To a 10 mL round-bottom flask, add 7-azaindole (50 mg, 0.423 mmol), the desired arylboronic acid (0.508 mmol, 1.2 equiv), and copper(II) acetate (Cu(OAc)₂, 15.4 mg, 0.085 mmol, 20 mol%).
-
Add dichloromethane (DCM, 3 mL) to the flask.
-
To the resulting suspension, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (64 mg, 0.423 mmol, 1.0 equiv).
-
Stir the reaction mixture vigorously at room temperature, open to the air, for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the N1-arylated 7-azaindole.
Diagram 1: N1-Arylation Workflow
Caption: General workflow for N1-arylation of the 7-azaindole core.
C3-Position Functionalization: Leveraging Inherent Reactivity
The C3 position of the 7-azaindole pyrrole ring is the most nucleophilic carbon, making it the preferred site for electrophilic substitution and a prime target for direct C-H functionalization.[3][4] This reactivity allows for the introduction of a wide array of substituents without pre-functionalization of the core.
Rationale for C3-Halogenation
Introducing a halogen (typically bromine) at the C3 position provides a versatile synthetic handle for subsequent metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This two-step sequence allows for the installation of aryl, heteroaryl, or alkynyl groups that are not accessible via direct C-H activation. Copper(II) bromide offers a mild and effective method for this transformation.[8]
Protocol 2: Regioselective C3-Bromination
This protocol provides a practical and high-yielding method for the C3-bromination of 7-azaindoles at room temperature.[8]
Experimental Protocol:
-
Dissolve 7-azaindole (1.0 mmol) in acetonitrile (10 mL) in a 25 mL round-bottom flask.
-
Add copper(II) bromide (CuBr₂, 447 mg, 2.0 mmol, 2.0 equiv) to the solution.
-
Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC.
-
After completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield 3-bromo-7-azaindole.
Rationale for Direct C3-Chalcogenation
Recent advances have enabled the direct, regioselective introduction of sulfur and selenium moieties at the C3 position. This iodine-catalyzed method is highly efficient and provides access to diverse chalcogenated 7-azaindoles, which can be further cyclized to form novel fused heterocyclic systems.[9][10]
Protocol 3: Iodine-Catalyzed C3-Sulfenylation
This protocol describes the direct sulfenylation of unprotected 7-azaindole using a simple iodine catalyst.[9]
Experimental Protocol:
-
To a screw-cap vial, add 7-azaindole (0.5 mmol), the desired thiophenol (0.6 mmol, 1.2 equiv), iodine (I₂, 13 mg, 0.05 mmol, 10 mol%), and DMSO (2 mL).
-
Seal the vial and heat the reaction mixture in a preheated oil bath at 80 °C for 6 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃ (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue via flash column chromatography to obtain the 3-thio-7-azaindole product.
Table 1: Comparison of C3-Functionalization Methods
| Reaction | Reagent/Catalyst | Conditions | Key Advantage | Typical Yield | Reference |
| Bromination | CuBr₂ | Acetonitrile, RT | Provides versatile handle for cross-coupling | 85-95% | [8] |
| Sulfenylation | Thiophenol, I₂/DMSO | 80 °C | Direct C-S bond formation, NH-free | 70-90% | [9] |
| Alkenylation | Styrene, Pd(OAc)₂/Cu(OTf)₂ | O₂, RT | Direct, atom-economical C-C bond formation | 60-85% | [11] |
| Thiocyanation | KSCN, I₂/DMSO | 80 °C | Access to thiocyanate derivatives | 71-74% | [9] |
Pyridine Ring Derivatization (C4, C5, C6): The Power of Cross-Coupling
Functionalization of the electron-deficient pyridine ring is essential for creating complex drug-like molecules. The most robust strategy involves the initial installation of a halogen atom, which then serves as a substrate for palladium-catalyzed cross-coupling reactions. This approach provides reliable access to C-C (Suzuki-Miyaura), C-N (Buchwald-Hartwig), and C-O bonds.
Rationale for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds. For 7-azaindoles, it allows for the coupling of aryl or heteroaryl boronic acids to halo-azaindole precursors. The development of advanced palladium precatalysts and ligands has enabled these couplings to proceed even on N-H unprotected, nitrogen-rich heterocycles, which were previously challenging substrates.[12] This reaction is a cornerstone for building bi-aryl structures common in kinase inhibitors.[13][14]
Protocol 4: Suzuki-Miyaura Coupling of 4-Chloro-7-azaindole
This protocol describes a typical Suzuki coupling on an N-H unprotected halo-azaindole, a key step in many synthetic routes.[12][15]
Experimental Protocol:
-
In a glovebox or under an inert atmosphere (Argon), add 4-chloro-7-azaindole (1.0 mmol), the arylboronic acid (1.5 mmol, 1.5 equiv), K₃PO₄ (2.5 mmol, 2.5 equiv), and a palladium precatalyst such as SPhos-Pd-G2 (2 mol%) to an oven-dried Schlenk tube.
-
Add a solvent mixture of toluene/water (e.g., 4 mL/0.4 mL).
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C for 12-18 hours.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired C4-arylated 7-azaindole.
Rationale for Buchwald-Hartwig Amination
The introduction of nitrogen-based substituents onto the pyridine ring is achieved through the Buchwald-Hartwig amination. This palladium-catalyzed reaction couples halo-azaindoles with a vast range of primary and secondary amines.[16] The use of specialized Buchwald ligands and precatalysts is critical to overcome catalyst inhibition by the azaindole substrate and achieve high yields under mild conditions.[17][18][19]
Protocol 5: Buchwald-Hartwig Amination of 5-Bromo-7-azaindole
This protocol details the amination of an unprotected 5-bromo-7-azaindole with a secondary amine.[19]
Experimental Protocol:
-
To an oven-dried vial under an argon atmosphere, add 5-bromo-7-azaindole (0.5 mmol), RuPhos-Pd-G3 precatalyst (0.01 mmol, 2 mol%), and RuPhos ligand (0.015 mmol, 3 mol%).
-
Add sodium tert-butoxide (NaOtBu) (0.7 mmol, 1.4 equiv).
-
Add the secondary amine (0.6 mmol, 1.2 equiv) followed by anhydrous toluene (2 mL).
-
Seal the vial and stir the mixture at 100 °C for 16-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford the 5-amino-7-azaindole product.
Diagram 2: Pyridine Ring Functionalization Pathways
Caption: Divergent library synthesis from a halo-azaindole intermediate.
Conclusion
The 7-azaindole core remains a highly valuable scaffold in drug discovery due to its unique structural and electronic properties. The continued development of elegant and robust synthetic methodologies, particularly in the realm of metal-catalyzed cross-coupling and C-H functionalization, has empowered chemists to systematically and efficiently explore the chemical space around this privileged core. The protocols and strategies outlined in this guide represent field-proven, reliable methods for generating diverse libraries of 7-azaindole derivatives, accelerating the discovery of new therapeutic agents. By understanding the underlying chemical principles of regioselectivity, researchers can strategically design and synthesize novel compounds with enhanced biological activity and improved drug-like properties.
References
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. atlanchimpharma.com [atlanchimpharma.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the 7-Azaindole Scaffold for Novel Compound Synthesis
Abstract
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets.[1][2][3] As a bioisostere of both indole and purine, it offers unique physicochemical properties, including enhanced solubility and bioavailability, that are highly advantageous in drug design.[4][5][6] Its role is perhaps most prominent in the field of oncology, where the scaffold serves as an exceptional hinge-binding motif for kinase inhibitors, exemplified by FDA-approved drugs like Vemurafenib (for melanoma) and Venetoclax (for leukemia).[7][8][9] The pyridine nitrogen and pyrrole N-H group form a bidentate hydrogen-bonding pattern that mimics the adenine portion of ATP, enabling potent and selective inhibition of various kinases.[7][8][10]
The development of novel therapeutics, however, hinges on the ability to strategically and efficiently derivatize this core structure. The electronic dichotomy between the electron-rich pyrrole ring and the electron-deficient pyridine ring presents both challenges and opportunities for synthetic chemists.[1] This guide provides a detailed exploration of robust synthetic routes to novel compounds from 7-azaindole intermediates, moving beyond simple procedural lists to explain the causality behind methodological choices. We present field-proven protocols for functionalization at key positions (N-1, C-2, C-3, and C-6), with a focus on modern catalytic methods that offer high efficiency and broad substrate scope.
Strategic Overview: Mapping the Reactivity of 7-Azaindole
The synthetic utility of 7-azaindole is dictated by the distinct reactivity of each position on its bicyclic core. Understanding these nuances is critical for planning a successful synthetic campaign. The pyrrole moiety is generally susceptible to electrophilic attack, while the pyridine ring requires alternative strategies for substitution.
This guide will focus on the most impactful transformations: N-H functionalization, C3-position cross-coupling, direct C-H activation at C2, and multi-site functionalization using sequential cross-coupling reactions.
N-1 Position: Modulating Acidity and Steric Profile
Functionalization of the pyrrole nitrogen is a primary step in many synthetic campaigns. It removes the acidic proton, which can interfere with subsequent metal-catalyzed reactions, and allows for the introduction of groups that can modulate solubility, tune the electronic properties of the ring, or serve as directing groups for further transformations.
Application Note: The Rationale for N-Arylation
N-arylation of 7-azaindole is crucial for building molecules that occupy specific pockets in a target protein. While classic methods exist, modern palladium- and copper-catalyzed reactions offer superior scope and milder conditions. A key challenge is achieving selective N-arylation over potential C-arylation, which can be controlled by the choice of catalyst, ligand, and base.[11] Copper-catalyzed methods, in particular, have proven highly effective for this transformation.[12][13]
Protocol 1: Ligand-Assisted Copper-Catalyzed N-Arylation
This protocol utilizes a copper(I) source with a diamine ligand, a combination known for its high efficiency in forming C-N bonds with heterocyclic amines.
Workflow Diagram:
Step-by-Step Methodology:
-
Materials:
-
7-Azaindole (1.0 mmol)
-
Aryl iodide or bromide (1.2 mmol)
-
Copper(I) iodide (CuI) (5 mol %)
-
trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol %)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous dioxane (2 mL)
-
-
Procedure:
-
In an argon-filled glovebox, add CuI (9.5 mg, 0.05 mmol), K₃PO₄ (424 mg, 2.0 mmol), and 7-azaindole (118 mg, 1.0 mmol) to a 10 mL sealed tube equipped with a magnetic stir bar.
-
To this mixture, add the aryl halide (1.2 mmol), the ligand (14.2 mg, 0.1 mmol), and anhydrous dioxane (2 mL).
-
Seal the tube tightly and remove it from the glovebox.
-
Place the tube in a preheated oil bath at 110 °C and stir for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter it through a short plug of silica gel, washing the pad thoroughly with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to yield the N-arylated 7-azaindole.[12]
-
| Entry | Aryl Halide | Catalyst | Ligand | Base | Yield (%) |
| 1 | 4-Iodotoluene | CuI (5 mol%) | trans-N,N'-dimethyl-1,2-cyclohexanediamine | K₃PO₄ | ~85-95% |
| 2 | 1-Bromo-4-methoxybenzene | CuI (5 mol%) | trans-N,N'-dimethyl-1,2-cyclohexanediamine | K₃PO₄ | ~80-90% |
| 3 | 2-Bromopyridine | CuI (10 mol%) | trans-N,N'-dimethyl-1,2-cyclohexanediamine | K₃PO₄ | ~70-80% |
| Table 1: Representative yields for ligand-assisted N-arylation. Actual yields may vary based on substrate and precise conditions. |
C-3 Position: The Hub for Electrophilic Attack and Cross-Coupling
The C-3 position of the 7-azaindole pyrrole ring is the most electron-rich carbon, making it the primary site for electrophilic substitution and a key handle for metal-catalyzed cross-coupling reactions.[14][15] Functionalization here is a common strategy for extending a molecule towards a desired region of a protein's binding site.
Application Note: Suzuki-Miyaura Coupling at C-3
To perform a Suzuki-Miyaura reaction, a halogen must first be installed at the C-3 position. This is readily achieved using reagents like N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS). Once the 3-halo-7-azaindole intermediate is formed, palladium-catalyzed cross-coupling with an arylboronic acid provides a powerful and versatile method for creating C-C bonds with excellent functional group tolerance.[14]
Protocol 2: Palladium-Catalyzed C3-Arylation of 3-Iodo-7-Azaindole
This protocol outlines the synthesis of C3-aryl-7-azaindoles from a pre-functionalized (iodinated) scaffold. The choice of a bulky, electron-rich phosphine ligand like SPhos is critical for facilitating the challenging reductive elimination step with the electron-rich azaindole core.
Reaction Scheme:
Step-by-Step Methodology:
-
Materials:
-
N-Protected 3-iodo-7-azaindole (e.g., 3-iodo-1-tosyl-7-azaindole) (0.5 mmol)
-
Arylboronic acid (0.6 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol %)
-
SPhos (5 mol %)
-
Cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv)
-
Toluene/Ethanol (1:1 mixture, 4 mL)
-
-
Procedure:
-
To a 10 mL sealed tube, add the N-protected 3-iodo-7-azaindole (0.5 mmol), arylboronic acid (0.6 mmol), Pd₂(dba)₃ (22.9 mg, 0.025 mmol), SPhos (20.5 mg, 0.025 mmol), and Cs₂CO₃ (326 mg, 1.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add the toluene/ethanol solvent mixture (4 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 4-12 hours, monitoring by TLC or LC-MS for completion.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through Celite, washing the pad with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography to afford the desired C3-arylated product.[14] The N-protecting group (e.g., Tosyl) can then be removed under standard conditions if the free N-H is desired.
-
C-H Activation: The Atom-Economical Frontier
Direct C-H activation is a transformative strategy that avoids the need for pre-functionalized substrates (like halides), thereby reducing step counts and improving overall efficiency.[16][17] For 7-azaindole, this approach has been particularly successful for functionalizing the C-2 position, which is otherwise difficult to access via classical electrophilic substitution.
Application Note: Regioselective C-2 Arylation
Palladium-catalyzed C-2 arylation of 7-azaindoles has emerged as a powerful tool.[18][19] Research has shown that achieving high regioselectivity for the C-2 position over the more nucleophilic C-3 position can be controlled by reaction conditions, particularly the concentration of an acid additive like acetic acid.[18] The reaction often proceeds readily at room temperature, highlighting its practicality.
Protocol 3: Direct C-2 Arylation via Palladium-Catalyzed C-H Activation
This protocol describes a room-temperature method for the direct arylation of the C-2 position using arylboronic acids as the coupling partner.
Conceptual Workflow:
Step-by-Step Methodology:
-
Materials:
-
N-Methyl-7-azaindole (1.0 mmol)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol %)
-
Triphenylphosphine (PPh₃) (10 mol %)
-
Sodium persulfate (Na₂S₂O₈) (1.5 mmol, 1.5 equiv)
-
Acetic acid (2 mL)
-
-
Procedure:
-
To a 25 mL round-bottom flask, add N-methyl-7-azaindole (132 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), PPh₃ (26.2 mg, 0.1 mmol), and Na₂S₂O₈ (357 mg, 1.5 mmol).
-
Add acetic acid (2 mL) to the flask.
-
Stir the reaction mixture vigorously at room temperature, open to the air, for 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, pour the mixture into a saturated aqueous solution of sodium bicarbonate (20 mL) to neutralize the acetic acid.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the C-2 arylated 7-azaindole.[19]
-
| Entry | Arylboronic Acid | Yield (%) |
| 1 | Phenylboronic acid | 85% |
| 2 | 4-Methylphenylboronic acid | 82% |
| 3 | 4-Methoxyphenylboronic acid | 80% |
| 4 | 3-Fluorophenylboronic acid | 75% |
| Table 2: Representative yields for direct C-2 arylation. N-methylation is often crucial for directing the C-H activation to the C2 position.[19] |
Advanced Strategy: One-Pot Sequential Arylation
For the rapid generation of molecular diversity, one-pot sequential cross-coupling reactions are exceptionally powerful. This strategy allows for the differential functionalization of multiple sites on the 7-azaindole core in a single reaction vessel, saving time and resources.
Application Note: One-Pot C3,C6-Diarylation
A recently developed protocol enables the selective, sequential arylation of a dihalo-7-azaindole intermediate.[14] Starting with a substrate like 6-chloro-3-iodo-7-azaindole, the greater reactivity of the C-I bond allows for a selective Suzuki coupling at the C-3 position at a lower temperature. Subsequently, by increasing the temperature, a second Suzuki coupling can be induced at the C-6 position, all within the same pot. This provides a highly efficient route to complex, multi-arylated scaffolds.[14]
Protocol 4: One-Pot, Two-Step Suzuki-Miyaura Diarylation
Step-by-Step Methodology:
-
Materials:
-
N-Protected 6-chloro-3-iodo-7-azaindole (0.25 mmol)
-
Arylboronic Acid #1 (for C-3) (0.3 mmol, 1.2 equiv)
-
Arylboronic Acid #2 (for C-6) (0.3 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (5 mol %)
-
SPhos (10 mol %)
-
Cesium carbonate (Cs₂CO₃) (1.0 mmol, 4.0 equiv)
-
Toluene/Ethanol (1:1 mixture, 3 mL)
-
-
Procedure:
-
Step 1 (C-3 Arylation):
-
In a sealed tube under argon, combine the 6-chloro-3-iodo-7-azaindole (0.25 mmol), Arylboronic Acid #1 (0.3 mmol), Pd₂(dba)₃ (11.5 mg, 0.0125 mmol), SPhos (20.5 mg, 0.025 mmol), and Cs₂CO₃ (163 mg, 0.5 mmol).
-
Add the toluene/ethanol solvent (3 mL) and seal the tube.
-
Heat the mixture at 60 °C for 4 hours.
-
-
Step 2 (C-6 Arylation):
-
Cool the reaction vessel to room temperature.
-
Add the second equivalent of Cs₂CO₃ (163 mg, 0.5 mmol) and Arylboronic Acid #2 (0.3 mmol) to the same tube.
-
Reseal the tube, evacuate, and backfill with argon.
-
Increase the temperature to 90 °C and stir for an additional 12 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Perform a standard aqueous workup followed by purification via column chromatography to isolate the C3,C6-diarylated 7-azaindole.[14]
-
-
Conclusion
The 7-azaindole scaffold remains a highly valuable starting point for the synthesis of biologically active molecules. Mastery of its functionalization is key to unlocking its full potential in drug discovery. The transition from classical methods to modern metal-catalyzed reactions, including direct C-H activation and sequential one-pot couplings, has significantly expanded the accessible chemical space. The protocols detailed herein provide reliable, reproducible methods for the strategic modification of the 7-azaindole core, enabling researchers to efficiently generate novel compound libraries for screening and development. Future advancements will likely focus on enantioselective functionalizations and the application of photoredox catalysis to further broaden the synthetic toolkit for this remarkable heterocycle.
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. d.docksci.com [d.docksci.com]
Application Notes and Protocols for the Scale-Up Synthesis Optimization of 7-Azaindole Derivatives
Introduction: The Privileged Scaffold of 7-Azaindole in Modern Drug Discovery
The 7-azaindole core is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in molecules with significant biological activity.[1][2] Its structural resemblance to indole, a ubiquitous motif in biologically active natural products and pharmaceuticals, allows it to act as a bioisostere. This substitution of a carbon atom with a nitrogen atom in the benzene ring portion of indole can favorably modulate the physicochemical properties of a molecule, often leading to enhanced aqueous solubility, improved bioavailability, and novel intellectual property.[1][3] Consequently, 7-azaindole derivatives are integral components of several clinically approved drugs and numerous promising drug candidates targeting a wide array of diseases, including cancer and viral infections.[1][4]
However, the journey from a promising lab-scale synthesis to a robust, scalable, and economically viable manufacturing process for 7-azaindole derivatives is fraught with challenges. The electron-deficient nature of the pyridine ring often renders classical indole syntheses, such as the Fischer, Bartoli, and Reissert methods, inefficient or completely ineffective.[1] This necessitates the development and optimization of bespoke synthetic strategies amenable to large-scale production, where factors like cost of goods, process safety, and product purity are paramount.
This comprehensive guide provides an in-depth analysis of proven strategies for the scale-up synthesis of 7-azaindole derivatives. We will delve into the intricacies of various synthetic routes, offering detailed protocols and the rationale behind critical process parameters. This document is intended for researchers, scientists, and drug development professionals seeking to bridge the gap between benchtop discovery and pilot-plant production.
Core Challenges in the Scale-Up of 7-Azaindole Synthesis
Transitioning from milligram to kilogram scale introduces a new set of variables that can significantly impact reaction outcomes. A thorough understanding of these challenges is crucial for successful process development.
-
Reagent Stoichiometry and Cost: Reagents that are acceptable for small-scale synthesis may become prohibitively expensive at larger scales. The overall cost of goods is a major driver in process optimization.
-
Reaction Kinetics and Thermochemistry: Exothermic reactions that are easily managed in a round-bottom flask can pose significant safety risks in a large reactor. Understanding the reaction thermodynamics and ensuring adequate heat transfer is critical.
-
Work-up and Purification: Chromatographic purification, a staple in discovery chemistry, is often impractical and costly at scale. Developing scalable work-up procedures that allow for direct isolation of the product via crystallization or precipitation is highly desirable.[5]
-
Catalyst Selection and Removal: Many efficient syntheses of 7-azaindoles rely on transition metal catalysts, such as palladium.[6][7] Catalyst loading, stability, and, crucially, removal to meet stringent regulatory limits for residual metals in the final active pharmaceutical ingredient (API) are major considerations.
-
Process Safety: The use of hazardous reagents, high temperatures, or high pressures requires careful engineering controls and a thorough safety assessment before implementation on a large scale.[5]
Strategic Approaches to Scalable 7-Azaindole Synthesis
Several synthetic methodologies have emerged as reliable and scalable routes to the 7-azaindole core. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the specific economic and safety constraints of the project.
The Sonogashira Coupling-Cyclization Strategy: A Workhorse for 7-Azaindole Synthesis
The Sonogashira coupling of a suitably substituted aminopyridine with a terminal alkyne, followed by an intramolecular cyclization, is one of the most versatile and widely adopted methods for the synthesis of 7-azaindoles.[8][9] This two-step, one-pot process offers a high degree of convergence and allows for the introduction of diversity at multiple positions of the azaindole scaffold.
Workflow for Sonogashira Coupling-Cyclization:
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Azaindole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Note: A Validated Reverse-Phase HPLC Method for the Analysis of Methyl 4-chloro-7-azaindole-5-carboxylate
Abstract
This application note presents a comprehensive guide to the development and validation of a robust analytical High-Performance Liquid Chromatography (HPLC) method for methyl 4-chloro-7-azaindole-5-carboxylate. This compound is a key heterocyclic building block in medicinal chemistry and drug discovery programs. The accurate determination of its purity and the quantification of related impurities are critical for ensuring the quality and consistency of downstream synthetic processes and final active pharmaceutical ingredients (APIs). This document provides a step-by-step protocol for a gradient reverse-phase HPLC (RP-HPLC) method, explains the scientific rationale behind the selection of chromatographic parameters, and details the validation procedure according to the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction and Analyte Properties
This compound is a substituted azaindole, a class of heterocyclic compounds of significant interest in pharmaceutical research due to their wide range of biological activities.[3] The 7-azaindole scaffold is a known isostere of indole and can act as a bioisostere for purine, making it a privileged structure in kinase inhibitor design. The reliable analysis of intermediates like this compound is therefore paramount.
Analyte Structure and Chromatographic Considerations:
-
Molecular Formula: C₈H₅ClN₂O₂
-
Molecular Weight: 196.59 g/mol
-
Structure:
-
Core: A bicyclic aromatic system composed of a pyridine ring fused to a pyrrole ring.
-
Key Functional Groups:
-
Pyridine Nitrogen (N7): This nitrogen atom is basic (a "pyridine-type N") and will be protonated at acidic pH.[4] Controlling its ionization state is crucial for achieving sharp, symmetrical peaks and reproducible retention times.
-
Pyrrole Nitrogen (N1): This nitrogen's lone pair is part of the aromatic sextet, making it essentially non-basic under typical RP-HPLC conditions.[4]
-
Chloro Group (C4): Adds hydrophobicity and is an electron-withdrawing group.
-
Methyl Carboxylate (C5): An ester group that adds polarity and a potential site for hydrolysis under extreme pH conditions.
-
-
The presence of both hydrophobic (chloro, aromatic rings) and polar (ester, nitrogen atoms) features makes this molecule an ideal candidate for separation by reverse-phase chromatography.
HPLC Method Development Strategy
The goal is to develop a stability-indicating method capable of separating the main peak from potential impurities, such as starting materials, by-products, or degradants.
Caption: HPLC method development workflow.
Column Selection: The Rationale
A C18 (octadecylsilane) column is the first choice for this application. Its non-polar stationary phase provides strong hydrophobic interactions with the aromatic rings and the chloro-substituent of the analyte, ensuring adequate retention.[5] The relatively high surface area and carbon load of modern C18 columns offer excellent resolving power for separating closely related impurities.
Mobile Phase Selection and pH Control: The Key to Good Peak Shape
-
Organic Modifier: Acetonitrile (ACN) is selected over methanol. ACN generally has a lower viscosity, allowing for higher efficiency, and its UV cutoff is lower. While methanol can offer different selectivity, ACN often produces sharper peaks for heterocyclic compounds.[6]
-
Aqueous Phase and pH: Due to the basic pyridine nitrogen, operating at a low pH is essential. By setting the mobile phase pH to ~3.0, we ensure this nitrogen is consistently protonated. This prevents peak tailing that can occur from mixed-mode interactions (hydrophobic and ion-exchange) with residual silanols on the silica support at higher pH values.[6] A 0.1% solution of formic acid in water is an excellent choice as it is a volatile buffer compatible with mass spectrometry (MS) if further characterization is needed.
Detection Wavelength
The conjugated aromatic system of the azaindole core is expected to have strong UV absorbance. A photodiode array (PDA) or diode-array detector (DAD) should be used during development to scan the peak and determine the wavelength of maximum absorbance (λ-max). For general-purpose analysis of such heterocycles, 254 nm is a robust starting point, as it provides a good response for a wide range of aromatic compounds.
Recommended HPLC Protocol: Purity Determination
This protocol is designed for determining the purity of this compound and separating it from potential process impurities and degradants.
Equipment and Materials
-
HPLC system with a gradient pump, autosampler, column thermostat, and DAD/PDA detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
HPLC-grade acetonitrile (ACN).
-
HPLC-grade water.
-
Formic acid (reagent grade, ~99%).
-
This compound reference standard and analytical samples.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard dimension for good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides low pH for consistent protonation of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. Acidified to maintain consistent pH. |
| Gradient Program | 10% B to 95% B over 15 min | A broad gradient to ensure elution of both polar and non-polar impurities. |
| 95% B hold for 3 min | Cleans the column of highly retained compounds. | |
| 95% B to 10% B over 0.5 min | Rapid return to initial conditions. | |
| 10% B hold for 4.5 min | Column re-equilibration. | |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times and improves peak shape. |
| Detection | DAD at 254 nm | Common wavelength for aromatic compounds; monitor full spectrum for peak purity. |
| Injection Volume | 5 µL | Small volume to prevent peak overload and distortion. |
| Run Time | 23 minutes | Includes gradient, column wash, and re-equilibration. |
Standard and Sample Preparation
-
Diluent: 50:50 Acetonitrile/Water.
-
Standard Stock Solution (0.5 mg/mL): Accurately weigh about 5.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (0.05 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 5.0 mg of the analytical sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Note: Filter the sample through a 0.45 µm syringe filter if it contains particulates.
Method Validation Protocol (ICH Q2(R1) Framework)
A validated method ensures that the results are accurate, reliable, and reproducible. The following parameters must be assessed.[2][7][8]
Caption: Key parameters for HPLC method validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Protocol: Perform forced degradation studies. Expose the sample to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress. Analyze the stressed samples to ensure that the main peak is resolved from all degradation products (Resolution > 2). Use the DAD detector to assess peak purity.
Linearity and Range
-
Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration (e.g., 0.025 to 0.075 mg/mL).
-
Acceptance Criteria: Plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
| Concentration Level | Concentration (mg/mL) | Expected Peak Area* |
| 50% | 0.025 | 250,000 |
| 75% | 0.0375 | 375,000 |
| 100% | 0.050 | 500,000 |
| 125% | 0.0625 | 625,000 |
| 150% | 0.075 | 750,000 |
| Hypothetical data for illustrative purposes. |
Accuracy (Recovery)
-
Protocol: Perform a recovery study by spiking a placebo (if available) or a known sample with the reference standard at three concentration levels (e.g., 80%, 100%, 120%). Prepare each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[1]
| Spike Level | Theoretical (mg/mL) | Measured (mg/mL) | Recovery (%) |
| 80% | 0.040 | 0.0398 | 99.5 |
| 100% | 0.050 | 0.0503 | 100.6 |
| 120% | 0.060 | 0.0595 | 99.2 |
Precision
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine based on the signal-to-noise ratio (S/N).
-
LOD: The concentration that yields an S/N ratio of 3:1.
-
LOQ: The concentration that yields an S/N ratio of 10:1.
-
-
Alternatively, calculate from the standard deviation of the response and the slope of the linearity curve.
Robustness
-
Protocol: Deliberately vary critical method parameters to assess the method's reliability.
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase pH (± 0.2 units)
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, resolution, theoretical plates) should remain within acceptable limits for all varied conditions.
Conclusion
The reverse-phase HPLC method described in this application note is a scientifically sound, robust, and reliable tool for the quality control of this compound. The systematic development approach, grounded in the physicochemical properties of the analyte, results in excellent chromatographic performance. The detailed validation protocol, aligned with ICH guidelines, ensures that the method is suitable for its intended purpose in a regulated research and development environment, providing trustworthy data for purity assessment and impurity profiling.
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. mdpi.com [mdpi.com]
- 4. welch-us.com [welch-us.com]
- 5. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. pharmtech.com [pharmtech.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-7-Azaindole
Welcome to the technical support center for the synthesis of 4-chloro-7-azaindole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this critical building block. Here, we address common challenges encountered during synthesis through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Troubleshooting Guide: Overcoming Common Hurdles
This section is dedicated to resolving specific issues that can arise during the synthesis of 4-chloro-7-azaindole. Each problem is presented in a question-and-answer format, providing a clear path to a solution.
Q1: My yield of 4-chloro-7-azaindole is consistently low. What are the most likely causes and how can I improve it?
Low yields are a frequent challenge in the synthesis of 4-chloro-7-azaindole. The primary cause often lies in the efficiency of the two main steps: N-oxidation of 7-azaindole and the subsequent chlorination.
Potential Cause 1: Incomplete N-Oxidation
The initial N-oxidation of the pyridine ring is crucial for activating the C4 position for electrophilic chlorination. Incomplete conversion to the N-oxide will result in unreacted starting material and a lower overall yield.
-
Troubleshooting Steps:
-
Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the 7-azaindole starting material.
-
Optimize the oxidizing agent: While hydrogen peroxide is commonly used, meta-chloroperoxybenzoic acid (mCPBA) can also be effective. The choice and stoichiometry of the oxidizing agent may need to be adjusted based on the specific reaction conditions.[1][2]
-
Control the reaction temperature: N-oxidation is typically performed at room temperature. Ensure the reaction is not overheating, which can lead to decomposition.
-
Potential Cause 2: Inefficient Chlorination
The chlorination of the 7-azaindole N-oxide is the most critical step for yield. Several factors can influence its efficiency.
-
Troubleshooting Steps:
-
Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the most common and effective chlorinating agent for this transformation.[3]
-
Use of a Catalyst: The addition of a tertiary amine base, such as diisopropylethylamine (DIPEA), has been shown to significantly increase the yield of 4-chloro-7-azaindole, with reported yields of up to 85.6%.[1][4] The base likely facilitates the reaction by neutralizing any generated HCl and promoting the desired reaction pathway.
-
Temperature and Reaction Time: The chlorination step often requires heating. Refluxing at around 80°C for an extended period (e.g., 18 hours) is a common protocol.[4] Optimization of both temperature and time may be necessary for your specific setup.
-
Q2: I'm observing significant formation of undesired isomers. How can I improve the regioselectivity of the chlorination?
The formation of other chloro-7-azaindole isomers is a known issue. The N-oxidation step is key to directing the chlorination to the C4 position.
Underlying Principle: The N-oxide functionality on the pyridine ring electronically activates the C4 and C6 positions for electrophilic attack. However, the C4 position is generally favored.
-
Troubleshooting Steps:
-
Confirm Complete N-Oxidation: As mentioned previously, ensure the N-oxidation has gone to completion. Any unreacted 7-azaindole can undergo chlorination at other positions, leading to a mixture of products.
-
Controlled Addition of POCl₃: Add the phosphorus oxychloride to the N-oxide solution at a controlled rate, potentially at a lower temperature, before heating to reflux. This can help to minimize side reactions.
-
Purification Strategy: If isomeric impurities are still present, careful purification by flash column chromatography is often necessary to isolate the desired 4-chloro isomer.[5]
-
Q3: The work-up and purification of my final product are proving difficult, leading to product loss. What are the best practices?
A robust work-up and purification strategy is essential to maximize the isolated yield of pure 4-chloro-7-azaindole.
-
Work-up Procedure:
-
Quenching: After the reaction is complete, the mixture is typically cooled and then carefully quenched with water.
-
Basification: The pH of the aqueous solution should be adjusted to approximately 10 using a base like sodium hydroxide (NaOH) solution. This will precipitate the crude product.[4]
-
Filtration: The solid product can then be collected by filtration and washed with water.
-
-
Purification Techniques:
-
Crystallization: Recrystallization from a suitable solvent system can be an effective method for purifying the final product and removing minor impurities.
-
Flash Column Chromatography: For mixtures containing significant amounts of isomers or other impurities, flash column chromatography is the preferred method.[5] The choice of eluent will depend on the specific impurities present but a gradient of ethyl acetate in hexanes is a common starting point.
-
Experimental Protocols
High-Yield Synthesis of 4-Chloro-7-azaindole
This protocol is based on a commonly reported high-yield procedure.[1][4]
Step 1: N-Oxidation of 7-Azaindole
-
Dissolve 7-azaindole in a mixture of dimethoxyethane and heptane.
-
Add meta-chloroperoxybenzoic acid (mCPBA) portion-wise to the solution while stirring at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture. The filtrate contains the 7-azaindole N-oxide.
Step 2: Chlorination of 7-Azaindole N-oxide
-
To the filtrate from Step 1, add phosphorus oxychloride (POCl₃).
-
Add diisopropylethylamine (DIPEA) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 80°C) for 18 hours.
-
Cool the reaction to room temperature.
-
Carefully dilute the mixture with water.
-
Adjust the pH to 10 with a 6N NaOH solution to precipitate the product.
-
Collect the solid by filtration and wash with water to obtain the crude 4-chloro-7-azaindole.
-
Further purify by recrystallization or flash column chromatography as needed.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chlorinating Agent | POCl₃ | POCl₃ | SO₂Cl₂ |
| Catalyst | None | DIPEA | None |
| Solvent | Acetonitrile | DME/Heptane | Dichloromethane |
| Temperature | 80°C | 80°C | Room Temp |
| Reported Yield | Moderate | Up to 85.6%[1][4] | Variable, often lower |
This table provides a comparative overview of different reaction conditions and their reported impact on the yield of 4-chloro-7-azaindole.
Visualizations
Caption: Synthetic pathway for 4-chloro-7-azaindole.
Caption: Troubleshooting workflow for low yields.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of 4-chloro-7-azaindole?
The most common and commercially available starting material is 7-azaindole (1H-Pyrrolo[2,3-b]pyridine).[1][4]
Q2: Why is N-oxidation necessary before chlorination?
The pyridine ring in 7-azaindole is electron-deficient, making it less reactive towards electrophilic substitution. The formation of the N-oxide increases the electron density at the C4 and C6 positions, thereby activating the ring for electrophilic attack by the chlorinating agent.[3]
Q3: Are there alternative methods for synthesizing 4-chloro-7-azaindole?
Yes, other methods exist, such as the Bartoli indole synthesis starting from a suitable nitropyridine.[5] However, this method can sometimes result in lower yields compared to the N-oxidation/chlorination route. Palladium-catalyzed cross-coupling reactions are also employed in the broader synthesis of functionalized azaindoles.[6]
Q4: What analytical techniques are recommended for characterizing the final product?
Standard analytical techniques for confirming the structure and purity of 4-chloro-7-azaindole include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
High-Performance Liquid Chromatography (HPLC) for purity assessment.[7]
Q5: What are the safety considerations when working with the reagents involved in this synthesis?
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
m-Chloroperoxybenzoic acid (mCPBA): A strong oxidizing agent that can be explosive when dry. It should be handled with care and stored properly.
-
Diisopropylethylamine (DIPEA): A corrosive and flammable liquid. Handle in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chloro-7-azaindole | 55052-28-3 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Challenges of Suzuki Coupling with Electron-Rich Chloropyridines
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of challenging electron-rich chloropyridines. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's intricacies, empowering you to overcome common hurdles and achieve successful outcomes in your synthetic endeavors.
Introduction: The Challenge of Electron-Rich Chloropyridines
The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of C-C bonds. However, its application to electron-rich chloropyridines is often fraught with difficulties. The primary obstacle lies in the inherent low reactivity of the C-Cl bond, which is significantly stronger than its C-Br or C-I counterparts. This makes the rate-determining oxidative addition step of the catalytic cycle particularly challenging.[1][2] Furthermore, the electron-donating nature of substituents on the pyridine ring exacerbates this issue by increasing the electron density at the reaction center, thus impeding the oxidative addition of the palladium catalyst.[3] The Lewis basic nitrogen atom of the pyridine ring can also coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4][5][6]
This guide will systematically address these challenges in a question-and-answer format, providing both theoretical explanations and practical, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low to no yield in my Suzuki coupling reaction with an electron-rich chloropyridine. What are the primary factors to investigate?
A1: This is a common issue stemming from the low reactivity of the substrate. A systematic approach to troubleshooting is crucial. Here are the key areas to focus on:
-
Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating the robust C-Cl bond in electron-rich systems.[1] More active catalytic systems are required.
-
Recommendation: Switch to a more electron-rich and sterically bulky phosphine ligand, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos).[1][3] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition step. N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1][7]
-
-
Reaction Temperature: Insufficient thermal energy can prevent the reaction from overcoming the activation barrier of the oxidative addition step.
-
Choice of Base: The base plays a critical role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[9] An inappropriate base can lead to side reactions or incomplete conversion.
-
Solvent System: The solvent must be able to dissolve all reactants and facilitate the catalytic cycle.
-
Recommendation: Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are commonly used.[11] The water can aid in the dissolution of the base and facilitate the transmetalation step. However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[1]
-
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen and can be easily oxidized to an inactive Pd(II) species.[1]
-
Recommendation: Ensure all solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) prior to use. The reaction vessel should be subjected to several cycles of evacuation and backfilling with an inert gas before the addition of the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[1]
-
Q2: My reaction is plagued by side products, primarily protodeboronation and homocoupling of the boronic acid. How can I minimize these?
A2: The formation of these side products indicates that the desired cross-coupling pathway is not efficiently outcompeting degradation pathways.
-
Protodeboronation (Ar-H formation): This occurs when the C-B bond of the boronic acid is cleaved by a proton source, which can be residual water or acidic impurities.[1]
-
Troubleshooting Steps:
-
Use anhydrous solvents and reagents.
-
Consider using boronic esters (e.g., pinacol esters) which are generally more stable than their corresponding boronic acids.[1]
-
Employing a weaker or less nucleophilic base can sometimes mitigate this issue.
-
-
-
Homocoupling (Ar-Ar or Ar'-Ar' formation): This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium itself.[1]
Q3: The Suzuki coupling is successful for some of my electron-rich chloropyridine derivatives but fails for others. What explains this substrate-dependent reactivity?
A3: This is a common observation and is typically governed by a combination of electronic and steric effects.
-
Electronic Effects: The position and nature of the electron-donating groups on the pyridine ring significantly influence the electron density at the C-Cl bond. A higher electron density makes the oxidative addition more difficult.[3]
-
Steric Hindrance: Bulky substituents near the reaction site (ortho to the chlorine) can sterically hinder the approach of the palladium catalyst, slowing down the oxidative addition step.
-
Recommendation: Employ ligands with different steric profiles. While bulky ligands are generally preferred to promote reductive elimination, in cases of severe substrate steric hindrance, a less bulky ligand might be beneficial to facilitate the initial oxidative addition.
-
-
Catalyst Inhibition by Heteroatoms: The nitrogen atom of the pyridine ring, as well as other heteroatoms in the substrate, can coordinate to the palladium catalyst and inhibit its activity.[4][6]
-
Recommendation: The use of bulky, electron-rich phosphine ligands can often overcome this inhibition by sterically shielding the palladium center and favoring the desired catalytic pathway.[1]
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the Suzuki coupling of electron-rich chloropyridines.
Caption: A flowchart for systematic troubleshooting of low-yield Suzuki coupling reactions.
The Suzuki-Miyaura Catalytic Cycle: Highlighting the Bottleneck
Understanding the catalytic cycle is paramount to effective troubleshooting. For electron-rich chloropyridines, the oxidative addition of the Pd(0) catalyst to the C-Cl bond is the most challenging step.
Caption: The Suzuki-Miyaura catalytic cycle, emphasizing the challenging oxidative addition step.
Recommended Catalyst Systems and Reaction Conditions
The following table summarizes effective catalytic systems and general reaction conditions compiled from various sources for the Suzuki coupling of electron-rich chloropyridines.
| Catalyst/Precatalyst | Ligand | Typical Pd Loading (mol%) | Ligand/Pd Ratio | Recommended Base | Solvent System | Temperature (°C) |
| Pd(OAc)₂ | SPhos | 1 - 3 | 1.1 - 1.5 | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane/H₂O | 80 - 110 |
| Pd₂(dba)₃ | XPhos | 1 - 2 | 2 - 4 | K₃PO₄, K₂CO₃ | THF, Dioxane | 80 - 100 |
| PdCl₂(dppf) | (dppf) | 2 - 5 | 1 | Na₂CO₃, K₂CO₃ | DME/H₂O, THF/H₂O | 80 - 100 |
| [Pd(allyl)Cl]₂ | cataCXium® A | 1 - 3 | 2 - 4 | K₃PO₄ | Toluene, Dioxane | 100 - 120 |
Experimental Protocol: General Procedure for a Troubleshooting Experiment
This protocol provides a starting point for optimizing the Suzuki coupling of an electron-rich chloropyridine.
Materials:
-
Electron-rich chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL)
-
Degassed water (optional, 0.5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the electron-rich chloropyridine, the boronic acid derivative, the base, the palladium precatalyst, and the ligand.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent (and water, if applicable) via syringe.
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 2–24 hours).[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for 7-Azaindole Functionalization
An In-depth Technical Guide by a Senior Application Scientist
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, prized for its ability to mimic the indole nucleus while offering modulated physicochemical properties like solubility and hydrogen bonding capacity.[1][2] This has led to its incorporation into numerous clinically important drugs.[2] However, the functionalization of this heterocycle is far from trivial. The presence of an electron-deficient pyridine ring fused to an electron-rich pyrrole ring creates unique challenges in controlling reactivity and regioselectivity.[3]
This guide serves as a technical support center for researchers, scientists, and drug development professionals. It is designed to provide field-proven insights and solutions to common problems encountered during the functionalization of 7-azaindole, moving beyond simple protocols to explain the fundamental principles governing these complex transformations.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format, providing probable causes and actionable solutions based on established chemical principles.
Q1: My reaction shows low or no yield. What are the common culprits?
Answer: Low conversion is a frequent issue, often stemming from catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.
Probable Causes & Solutions:
-
Catalyst Deactivation: The pyridine nitrogen in the 7-azaindole scaffold can strongly coordinate to transition metal catalysts (e.g., Palladium, Rhodium), deactivating them.[1]
-
Solution: Increase catalyst loading in small increments (e.g., from 2 mol% to 5 mol%). For palladium-catalyzed reactions, consider using more electron-rich, sterically hindered phosphine ligands that can promote the desired catalytic cycle over catalyst inhibition.[4]
-
-
Insufficient Reaction Energy: The reaction may be kinetically slow under the chosen conditions.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and can dramatically affect the outcome.
-
Poor Quality Reagents: Degradation of starting materials, reagents (especially organometallics or boronic acids), or anhydrous solvents can halt the reaction.
-
Solution: Use freshly purified starting materials. Ensure solvents are rigorously dried. For boronic acids, verify their integrity, as they can dehydrate to form unreactive boroxines.
-
Q2: I'm getting a mixture of isomers. How can I improve regioselectivity?
Answer: Controlling regioselectivity is the central challenge in 7-azaindole chemistry. The pyrrole ring is inherently more nucleophilic (favoring electrophilic substitution at C3), while C-H activation strategies can target various positions depending on the conditions.
Probable Causes & Solutions:
-
Uncontrolled C-H Activation: Direct C-H functionalization without a directing group can lead to mixtures. The inherent reactivity of the C-H bonds may not be sufficiently differentiated.
-
Solution: Employ a Directing Group (DG) . A removable group installed on the N1 nitrogen can direct metalation to a specific position. For example, a carbamoyl group can direct metalation to the C2 or C6 positions.[9][10] This strategy allows for precise, iterative functionalization of the scaffold.[10][11]
-
-
Incorrect Catalyst/Ligand Combination: The steric and electronic properties of the catalyst and its ligands play a crucial role in determining which C-H bond is activated.
-
Solution: For palladium-catalyzed C2 arylation, specific conditions, including the use of an acid additive, can be critical for achieving exclusive selectivity.[4] Screen a panel of ligands (e.g., phosphines, N-heterocyclic carbenes) to identify the optimal choice for your desired transformation.
-
-
Targeting the Pyridine Ring: Functionalizing the electron-deficient pyridine ring (C4, C5, C6) is often more challenging than functionalizing the pyrrole ring.
-
Solution: One effective strategy is the formation of the 7-azaindole N-oxide . This activates the pyridine ring towards functionalization. For instance, treatment with mCPBA to form the N-oxide, followed by a reagent like POCl₃, can facilitate chlorination at the C4 position. Direct arylation at C6 has also been achieved using this N-oxide strategy.[12]
-
Q3: I'm observing significant side product formation. How can I minimize it?
Answer: Side products often arise from competing reaction pathways. Identifying the structure of the byproduct is the first step toward suppressing its formation.
Probable Causes & Solutions:
-
Formation of 7-Azaindoline: Over-reduction can lead to the formation of the saturated 7-azaindoline ring instead of the desired 7-azaindole.
-
Solution: This is highly dependent on the base used. In domino reactions of 2-fluoro-3-methylpyridine with aldehydes, LiN(SiMe₃)₂ has been shown to selectively produce the 7-azaindoline, whereas KN(SiMe₃)₂ favors the formation of the desired 7-azaindole.[2][13] Carefully selecting the alkali-amide base is therefore critical for controlling the chemoselectivity of the reaction.[2]
-
-
Dimerization of Starting Material: In reactions involving strong bases like LDA, lithiated intermediates can sometimes dimerize.
-
Homocoupling of Boronic Acids (in Suzuki Reactions): This is a common side reaction that consumes the boronic acid partner.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidative processes. Optimize the palladium catalyst precursor and ligands, as some systems are more prone to promoting homocoupling.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my 7-azaindole functionalization?
Answer: The choice of catalyst is dictated by the desired transformation. Metal-catalyzed cross-coupling and C-H activation are the most powerful methods for functionalizing the 7-azaindole core.[1][15]
| Reaction Type | Common Catalysts | Typical Application |
| Suzuki-Miyaura Coupling | PdCl₂(dppf)·CH₂Cl₂, Pd(PPh₃)₄ | C-C bond formation using boronic acids/esters.[7] |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | C-C bond formation with terminal alkynes.[16] |
| Heck Reaction | Pd(OAc)₂ | C-C bond formation with alkenes.[16] |
| C-H Activation/Arylation | Pd(OAc)₂, Pd(TFA)₂, Rh(III) complexes | Direct coupling with aryl halides or arenes.[1][4][16] |
| Ullmann Coupling | CuI | N-arylation on the pyrrole nitrogen.[1] |
Q2: What is the role of a Directed Metalation Group (DMG) in controlling regioselectivity?
Answer: A Directed Metalation Group (DMG) is a functional group that is temporarily installed on the 7-azaindole, typically at the N1 or N7 position, to direct a strong base (like LDA or n-BuLi) to deprotonate a specific, adjacent C-H bond. This creates a nucleophilic site at a predictable position, which can then react with an electrophile.
A fascinating example is the "DMG dance," where a carbamoyl group can be used to functionalize one position (e.g., C6 via N7-direction), and then catalytically migrated to the N1 position. From its new location, it can direct a second functionalization at a different site (e.g., C2), allowing for a programmed, iterative synthesis of polysubstituted 7-azaindoles.[9][10]
Q3: How do solvent and temperature affect the reaction outcome?
Answer: Solvent and temperature are critical parameters that influence reaction kinetics, selectivity, and even the reaction mechanism itself.
-
Solvent Effects: The polarity and coordinating ability of the solvent can be crucial. For instance, in excited-state tautomerization studies of 7-azaindole, the solvent was found to change the proton transfer mechanism.[8] In practical synthesis, polar aprotic solvents like DMF, THF, and dioxane are common for cross-coupling reactions as they help dissolve the catalyst and reagents.[16] However, the choice must be made carefully, as some solvents can coordinate to the catalyst or participate in side reactions.
-
Temperature Effects: Higher temperatures generally increase the reaction rate but can also promote side reactions or decomposition. For reactions with high activation energies, heating is necessary.[5] Conversely, for highly reactive intermediates, such as those formed during directed metalation, low temperatures (e.g., -78 °C) are essential to prevent unwanted side reactions and ensure selectivity.[10]
Experimental Protocol: General Procedure for Palladium-Catalyzed C2 Arylation
This protocol is a representative example for the direct C2 arylation of an N-protected 7-azaindole with an arene, based on modern C-H activation principles.[4]
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-protected 7-azaindole (1.0 equiv), Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and an appropriate additive (e.g., AgOTf, 1.2 equiv).[4]
-
Reagent Addition: Evacuate and backfill the vial with an inert atmosphere (Argon). Add the arene coupling partner (often used as the solvent or in excess) via syringe, followed by any required acid co-catalyst.
-
Reaction: Seal the vial and place it in a preheated oil bath at the optimized temperature (e.g., 80-120 °C). Stir vigorously for the required time (e.g., 12-24 hours), monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., EtOAc) and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
identifying side products in 7-azaindole cross-coupling reactions
Welcome to the technical support guide for troubleshooting cross-coupling reactions involving the 7-azaindole scaffold. This resource is designed for researchers, medicinal chemists, and process scientists who utilize this important pharmacophore and encounter challenges with side product formation. As a privileged structure in medicinal chemistry, mastering the coupling chemistry of 7-azaindole is critical for the efficient development of novel therapeutics.[1][2]
This guide moves beyond simple protocols to explain the mechanistic origins of common problems, providing you with the expert knowledge needed to diagnose issues and rationally design solutions.
Frequently Asked Questions (FAQs)
Part 1: General Issues & Initial Diagnosis
Q1: I'm seeing multiple unexpected peaks in my LC-MS. How do I begin to identify the side products?
This is the most common starting point for troubleshooting. A logical workflow based on the mass of the unexpected peak is the most effective diagnostic approach. The primary goal is to determine if the impurity arises from the decomposition or self-reaction of a starting material, or from an alternative, undesired coupling pathway.
Below is a diagnostic workflow to help you characterize the unknown impurity:
Caption: Diagnostic workflow for identifying unknown side products.
Part 2: Suzuki-Miyaura Coupling Specific Issues
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but the 7-azaindole scaffold presents unique challenges due to its electronic nature and the presence of two nitrogen atoms.
Q2: My main side product is a biaryl derived from my boronic acid. What is causing this homocoupling and how can I stop it?
Boronic acid homocoupling is a common and often frustrating side reaction in Suzuki couplings.[3] It leads to the formation of a symmetrical biaryl from two molecules of your boronic acid, consuming your starting material and complicating purification.
Causality: There are two primary mechanisms for this side reaction:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two equivalents of the boronic acid, leading to the homocoupled product and regenerating Pd(0). Rigorous deoxygenation is therefore critical.[3][4]
-
Pd(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can react directly with the boronic acid before the catalytic cycle is fully established. This is often a problem at the beginning of the reaction.[3][4]
Caption: Simplified mechanism of Pd(II)-mediated homocoupling.
Troubleshooting Strategies:
| Strategy | Rationale |
| Rigorous Deoxygenation | Minimizes the oxygen-mediated pathway. Sparge all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes prior to adding the catalyst.[4] |
| Use Pd(0) Precatalyst | Using a source like Pd(PPh₃)₄ or a pre-formed Pd(0) complex can bypass the initial Pd(II)-mediated homocoupling. |
| Add a Reducing Agent | A mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state, suppressing the Pd(II)-mediated pathway.[4][5] |
| Change Ligand | Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination over side reactions. |
| Slow Addition of Boronic Acid | Adding the boronic acid slowly via syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling reaction. |
Q3: My 7-azaindole starting material is being consumed, but I'm isolating the de-borylated coupling partner. What is protodeboronation?
Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[6] This is particularly problematic with electron-rich or heteroaromatic boronic acids.[7]
Causality: The mechanism of protodeboronation is highly dependent on the reaction pH and conditions. It can be catalyzed by acid or base. In many Suzuki reactions, the basic conditions required for transmetalation can also promote the undesired protonolysis of the boronic acid.[6]
Caption: Base-catalyzed protodeboronation pathway.
Troubleshooting Strategies:
| Strategy | Rationale |
| Use Milder Base | Strong bases can accelerate protodeboronation. Screen milder bases like K₃PO₄, K₂CO₃, or even organic bases and evaluate the impact on this side reaction. |
| Use Boronic Esters | Boronic esters (e.g., pinacol esters, MIDA esters) are often more stable towards protodeboronation than the corresponding acids.[6] They provide a slow release of the boronic acid under the reaction conditions, keeping its concentration low. |
| Anhydrous Conditions | Water is often the proton source. While many Suzuki protocols use aqueous base, switching to an anhydrous solvent and a non-hydroxide base (e.g., CsF, K₃PO₄) can suppress the reaction. |
| Lower Reaction Temperature | Higher temperatures can accelerate the rate of protodeboronation. Run the reaction at the lowest temperature that still allows for efficient coupling. |
Part 3: Buchwald-Hartwig Amination Specific Issues
The Buchwald-Hartwig amination is the cornerstone for forming C-N bonds.[8] When applied to 7-azaindoles, the main challenge is often regioselectivity.
Q4: My reaction is giving a mixture of the desired C-amination product and an isomer where the amine has coupled to the N-1 position of the azaindole. How can I control the selectivity?
This is a classic problem of competing reaction sites. The N-H of the 7-azaindole pyrrole ring is acidic and can be deprotonated by the base, creating a competing nucleophile that can also participate in the catalytic cycle.[2]
Causality: The palladium catalyst can coordinate to either the deprotonated N-1 anion of the azaindole or undergo oxidative addition into the C-X bond. The relative rates of these competing pathways determine the product distribution. Using an unprotected 7-azaindole often leads to mixtures, especially with strong bases.
Caption: Competing pathways in unprotected 7-azaindole amination.
Troubleshooting Strategies:
| Strategy | Rationale |
| Protect the N-1 Position | This is the most robust solution. Protecting the N-H with a suitable group (e.g., SEM, Boc, or Benzyl) completely blocks the undesired N-arylation pathway. The protecting group can be removed post-coupling. |
| Ligand and Base Selection | While N-protection is preferred, some selectivity can be achieved by careful choice of conditions. Bulky biarylphosphine ligands (e.g., RuPhos, DavePhos) combined with specific bases like LiHMDS have been shown to favor C-N coupling even on unprotected halo-7-azaindoles.[2][9][10] |
| Use a Pre-catalyst | Modern palladium pre-catalysts can offer faster rates for the desired C-N coupling, potentially outcompeting the N-1 arylation pathway.[2][10][11] |
Part 4: Sonogashira Coupling Specific Issues
The Sonogashira coupling is highly effective for installing alkyne moieties. The primary side reaction is analogous to the homocoupling seen in Suzuki reactions.
Q5: In my Sonogashira reaction, I'm forming a significant amount of the symmetrical diyne from my terminal alkyne. How can I minimize this Glaser homocoupling?
This side reaction, often called Glaser coupling, involves the copper co-catalyst and the presence of oxygen. It leads to the oxidative homocoupling of two terminal alkyne molecules to form a 1,3-diyne.[12]
Causality: The Cu(I) acetylide intermediate, which is key to the Sonogashira cycle, can be oxidized by O₂ to a Cu(II) species, which then promotes the dimerization of the alkyne.
Troubleshooting Strategies:
| Strategy | Rationale |
| Rigorous Deoxygenation | As with Suzuki homocoupling, this is the most critical factor. Ensure all reagents, solvents, and the reaction headspace are free of oxygen. |
| Minimize Copper Catalyst | Use the lowest effective loading of the copper(I) co-catalyst (e.g., CuI). In some cases, copper-free Sonogashira protocols can be employed. |
| Use a Reducing Atmosphere | One report suggests that performing the reaction under a dilute hydrogen atmosphere can drastically diminish the formation of homocoupling byproducts.[12] |
| Control Amine Base | The amine base (e.g., Et₃N, DIPEA) is crucial. Ensure it is pure and free of oxidizing impurities. The choice and amount of base can influence the rate of side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-7-azaindole
This protocol provides a starting point for the coupling of a generic arylboronic acid with an N-protected 4-bromo-7-azaindole.
-
Reagent Preparation: To an oven-dried Schlenk flask, add N-protected 4-bromo-7-azaindole (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Deoxygenation: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to make a ~0.1 M solution) and degassed water (typically 10-20% v/v of dioxane) via syringe.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (e.g., XPhos, 1.5-3 mol%) to the flask under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for 5-24 hours, monitoring by LC-MS or TLC.[11]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Diagnostic Experiment for Boronic Acid Instability
If you suspect protodeboronation or homocoupling is a major issue, run this control experiment.
-
Setup: Prepare a reaction exactly as described in Protocol 1, but omit the 4-bromo-7-azaindole .
-
Execution: Subject this mixture to the same heating and stirring conditions for the same duration as your actual experiment.
-
Analysis: After the reaction time, take a sample and analyze it by LC-MS.
-
Interpretation:
-
If you observe a large peak corresponding to the homocoupled biaryl, your deoxygenation or catalyst choice is the primary issue.
-
If you see a significant amount of the de-borylated arene, protodeboronation is occurring under your reaction conditions (base, solvent, temperature), and you should focus on the strategies outlined in Q3.
-
References
- 1. Coupling of 7-Azaindoles with Thiophenes - ChemistryViews [chemistryviews.org]
- 2. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. depts.washington.edu [depts.washington.edu]
Technical Support Center: Degradation Pathways of Halopyridine Derivatives in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the degradation pathways of halopyridine derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of your experimental work. The content is structured to address specific challenges you may encounter, offering explanations grounded in scientific principles and supported by authoritative references.
Section 1: Troubleshooting Guides
This section addresses common problems encountered during the study of halopyridine degradation, providing potential causes and actionable solutions.
Photochemical Degradation Studies
Question: My photochemical degradation of a chloropyridine derivative is incomplete, and I'm observing unexpected, persistent intermediates. How can I drive the reaction to completion and what are the risks associated with these byproducts?
Answer:
Incomplete degradation in photolytic studies is a frequent challenge, often stemming from the formation of stable intermediates that are less susceptible to photodegradation under the initial experimental conditions. A significant concern is that these intermediates can sometimes be more toxic or genotoxic than the parent compound. For instance, the photodegradation of 2-chloropyridine can produce intermediates like 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid, which have shown high genotoxicity.[1]
Causality and Troubleshooting Steps:
-
Wavelength and Light Source Inadequacy: The absorption spectrum of the intermediates may differ significantly from the parent halopyridine. If your light source's emission wavelength is optimal for the parent compound, it may not be effective for degrading the byproducts.
-
Solution: Characterize the UV-Vis absorption spectra of your reaction mixture at different time points to identify the absorption maxima of the intermediates. If possible, adjust the wavelength of your light source or use a broad-spectrum lamp to cover the absorption range of both the parent compound and its byproducts. The choice of light wavelength can significantly influence the degradation pathway and the types of reactive oxygen species (ROS) generated.[2]
-
-
Insufficient Photon Flux: The quantum yield of the degradation of some intermediates might be low, requiring a higher photon flux to achieve complete mineralization.
-
Solution: Increase the light intensity of your photoreactor. However, be cautious of potential side reactions or thermal degradation if the temperature is not adequately controlled. Ensure your experimental setup includes a cooling system.[3]
-
-
Formation of Photostable Products: Some degradation pathways can lead to the formation of highly stable molecules.
-
Assessing Genotoxicity: It is crucial to assess the toxicity of your treated solution, not just the disappearance of the parent compound.
-
Protocol: A common method to assess genotoxicity is the micronucleus assay on cultured human lymphocytes.[1][9] This assay can detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects. For a comprehensive assessment, consider a battery of tests covering gene mutations, chromosomal aberrations, and DNA damage.[10][11][12]
-
Experimental Workflow for Photodegradation with AOPs
Caption: Workflow for complete mineralization using Photo-Fenton.
Microbial Degradation Studies
Question: I've isolated a bacterial strain that should degrade my bromopyridine derivative, but the degradation is slow and incomplete. What factors could be limiting the biodegradation process?
Answer:
Slow or incomplete microbial degradation is a common hurdle. The efficiency of biodegradation is highly dependent on both the specific metabolic capabilities of the microorganism and the environmental conditions of the culture.
Causality and Troubleshooting Steps:
-
Sub-optimal Culture Conditions: Bacterial enzymatic activity is highly sensitive to pH, temperature, and nutrient availability.
-
Solution: Systematically optimize the culture conditions. For many pyridine-degrading bacteria, the optimal pH is around 7.0 and the optimal temperature is between 25-35°C.[13][14][15] Perform batch experiments varying one parameter at a time (e.g., pH 5, 6, 7, 8, 9) while keeping others constant to determine the optimal range for your specific strain.
-
-
Substrate Inhibition: High concentrations of the halopyridine derivative can be toxic to the microorganisms, inhibiting their metabolic activity.
-
Solution: Determine the optimal substrate concentration by testing a range of initial concentrations. If substrate inhibition is observed, consider a fed-batch culture strategy where the substrate is added incrementally to maintain a low, non-inhibitory concentration.
-
-
Nutrient Limitation: The degradation of halopyridines as a sole carbon and nitrogen source can be slow. The presence of a more easily metabolizable carbon source can sometimes enhance degradation (co-metabolism) or in other cases inhibit it.
-
Solution: Experiment with the addition of a supplementary carbon source like glucose or nitrogen source like yeast extract.[13] Monitor both bacterial growth (e.g., by measuring optical density at 600 nm) and halopyridine concentration to assess the effect.
-
-
Formation of Inhibitory Metabolites: The degradation pathway may produce intermediate metabolites that are toxic to the bacterial consortium, leading to a feedback inhibition loop.
-
Solution: Use analytical techniques like LC-MS/MS to identify and quantify potential intermediates in the culture medium over time. If an inhibitory metabolite is identified, strategies to remove it from the culture (e.g., adsorption) or to find a mixed microbial consortium that can degrade it may be necessary.
-
Protocol for Optimizing Microbial Degradation Conditions
-
Strain Activation: Inoculate a single colony of the isolated bacterium into a nutrient-rich broth and incubate until the logarithmic growth phase is reached.
-
Preparation of Mineral Salt Medium (MSM): Prepare a basal MSM containing your halopyridine derivative as the sole carbon and nitrogen source.
-
Batch Experiments:
-
pH Optimization: Set up a series of flasks with MSM buffered at different pH values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0). Inoculate each flask with the activated bacterial culture and incubate at a constant temperature.
-
Temperature Optimization: Set up a series of flasks with MSM at the optimal pH and incubate at different temperatures (e.g., 20°C, 25°C, 30°C, 35°C, 40°C).
-
Substrate Concentration Optimization: At the optimal pH and temperature, set up flasks with varying initial concentrations of the halopyridine derivative.
-
-
Monitoring: At regular intervals, withdraw samples from each flask and measure:
-
Bacterial growth (Optical Density at 600 nm).
-
Halopyridine concentration (using HPLC or GC-MS).
-
pH of the medium.
-
-
Data Analysis: Plot bacterial growth and substrate degradation against time for each condition to determine the optimal parameters.
Chemical Degradation and Synthesis
Question: I am attempting a copper-catalyzed reductive dehalogenation of a bromopyridine, but the reaction is sluggish and I'm getting a low yield of the desired dehalogenated product. What could be the issue?
Answer:
Low yields in catalytic dehalogenation reactions are often due to catalyst deactivation or poisoning. The pyridine nitrogen itself can act as a ligand, coordinating to the metal center and inhibiting its catalytic activity. This is a well-known challenge in cross-coupling reactions involving pyridine substrates.[16]
Causality and Troubleshooting Steps:
-
Catalyst Poisoning by the Pyridine Substrate: The Lewis basic nitrogen of the pyridine ring can bind to the copper catalyst, forming an inactive complex.
-
Solution:
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes compensate for partial deactivation.[16]
-
Ligand Selection: The choice of ligand is crucial. A ligand that binds strongly to the copper center can prevent the pyridine substrate from poisoning the catalyst while still allowing the catalytic cycle to proceed.
-
-
-
Presence of Impurities: Water, oxygen, or other impurities in the reactants and solvent can deactivate the catalyst.
-
Solution: Ensure all reactants and the solvent are anhydrous and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).[17] Degassing the solvent prior to use is recommended.
-
-
Inappropriate Base or Solvent: The choice of base and solvent can significantly impact the reaction rate and yield.
-
Solution: Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and anhydrous solvents (e.g., dioxane, toluene, DMF). Water can sometimes be a suitable solvent for certain amination reactions of polyhalogenated pyridines.[17]
-
-
Catalyst Decomposition: At elevated temperatures, the active catalyst can decompose, often observed as the formation of palladium black in palladium-catalyzed reactions.
-
Solution: Lower the reaction temperature and extend the reaction time. Monitor the reaction progress closely to find the optimal balance.
-
Logical Flow for Troubleshooting Low Yield in Catalytic Dehalogenation
Caption: Troubleshooting flowchart for catalytic dehalogenation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for halopyridine derivatives in solution?
A1: The primary degradation pathways for halopyridine derivatives in solution are:
-
Photochemical Degradation: This involves the absorption of light, leading to the cleavage of the carbon-halogen bond or transformation of the pyridine ring. This process can be enhanced by the presence of photosensitizers or through advanced oxidation processes.[18]
-
Microbial Degradation: Certain microorganisms can utilize halopyridines as a source of carbon, nitrogen, and energy. The degradation pathways often involve initial hydroxylation or reduction of the pyridine ring, followed by ring cleavage.[19][20][21][22]
-
Chemical Degradation: This includes reactions such as:
-
Hydrolysis: The replacement of the halogen atom with a hydroxyl group, which can be facilitated by changes in pH and temperature.
-
Reductive Dehalogenation: The replacement of the halogen atom with a hydrogen atom, often catalyzed by transition metals.
-
Q2: How do I choose the right analytical method to monitor the degradation of my halopyridine derivative and its metabolites?
A2: The choice of analytical method depends on the properties of your analytes and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust method for quantifying the parent halopyridine if it has a chromophore.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying both the parent compound and its degradation products, especially at low concentrations in complex matrices.[10][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable halopyridines and their metabolites. For non-volatile or polar metabolites, a derivatization step, such as silylation or methoximation, is often required to increase their volatility.[23][24][25][26]
Q3: I'm having trouble with my LC-MS analysis due to matrix effects. What are they and how can I mitigate them?
A3: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix. This can lead to ion suppression or enhancement, causing inaccurate quantification.[3][27][28][29]
-
Strategies to Mitigate Matrix Effects:
-
Improve Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from the interfering compounds.
-
Dilution: A simple dilution of the sample can reduce the concentration of matrix components.[9]
-
Use of an Internal Standard: The most effective method is to use a stable isotope-labeled internal standard (SIL-IS) of your analyte. The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.[27][30]
-
Standard Addition: This involves adding known amounts of the analyte to the sample to create a calibration curve within the matrix itself.[9]
-
Q4: What are the key factors that influence the rate of halopyridine degradation in solution?
A4: Several factors can significantly influence the degradation rate:
-
pH: Affects the stability of the compound (hydrolysis) and the activity of microbial enzymes.
-
Temperature: Influences reaction kinetics and microbial growth rates.
-
Light: The wavelength and intensity of light are critical for photochemical degradation.
-
Presence of Catalysts/Co-reagents: Transition metals, photosensitizers, or reagents like H₂O₂ can accelerate degradation.
-
Solvent: The polarity and composition of the solvent can affect the solubility of the halopyridine and the stability of reactive intermediates.
-
Dissolved Oxygen: An important electron acceptor in many photochemical and aerobic microbial degradation pathways.
Section 3: Data and Protocols
Table 1: Comparison of Degradation Methods for Halopyridines
| Degradation Method | Key Parameters to Control | Common Issues | Potential Solutions |
| Photochemical | Wavelength, Light Intensity, pH, Presence of Photosensitizers | Incomplete degradation, Formation of toxic intermediates | Use broad-spectrum lamps, Advanced Oxidation Processes (AOPs), Genotoxicity testing |
| Microbial | pH, Temperature, Nutrient Availability, Substrate Concentration, Aeration | Slow or no degradation, Substrate/metabolite inhibition | Optimize culture conditions, Fed-batch culture, Use of co-substrates, Mixed microbial consortia |
| Chemical (Hydrolysis) | pH, Temperature, Co-solvents | Low reaction rates, Undesired side products | Extreme pH conditions, Higher temperatures, Microwave-assisted synthesis |
| Chemical (Reductive Dehalogenation) | Catalyst, Ligand, Base, Solvent, Temperature, Inert Atmosphere | Catalyst poisoning/deactivation, Low yield, Homocoupling | Ligand screening, Increase catalyst loading, Anhydrous conditions, Optimize temperature |
Protocol: Enrichment and Isolation of Halopyridine-Degrading Bacteria
This protocol is a general guideline for enriching and isolating bacteria from environmental samples that can degrade a specific halopyridine derivative.
Materials:
-
Environmental sample (e.g., soil from a contaminated site).
-
Mineral Salt Medium (MSM) with your target halopyridine as the sole carbon and nitrogen source.
-
Agar plates with MSM and the target halopyridine.
-
Sterile flasks, pipettes, and other microbiology lab equipment.
Procedure:
-
Enrichment: a. Add a small amount of the environmental sample (e.g., 1-5 grams of soil) to a flask containing sterile MSM with the target halopyridine (e.g., 50-100 mg/L). b. Incubate the flask on a rotary shaker at an appropriate temperature (e.g., 30°C) for several days to a week. c. After significant turbidity is observed, transfer a small aliquot (e.g., 1-5% v/v) of the culture to a fresh flask of the same medium. Repeat this transfer 2-3 times to enrich for bacteria that can utilize the halopyridine.[19][31][32][33]
-
Isolation: a. Prepare serial dilutions of the final enrichment culture in sterile saline or phosphate buffer. b. Plate the dilutions onto MSM agar plates containing the target halopyridine. c. Incubate the plates until colonies appear.
-
Purification and Identification: a. Select distinct colonies and re-streak them on fresh plates to obtain pure cultures. b. Identify the isolated strains using techniques such as 16S rRNA gene sequencing.
-
Degradation Confirmation: a. Inoculate the pure isolates into liquid MSM with the halopyridine and monitor its disappearance over time using an appropriate analytical method (e.g., HPLC).
References
- 1. who.int [who.int]
- 2. mdpi.com [mdpi.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Advanced Oxidation Process - Aqua Innovation [aqua-innovation.ch]
- 5. American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. Mineralization of desmetryne by electrochemical advanced oxidation processes using a boron-doped diamond anode and an oxygen-diffusion cathode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fastercapital.com [fastercapital.com]
- 10. Genetic toxicology in silico protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. primo.sorbonne-universite.fr [primo.sorbonne-universite.fr]
- 12. gov.uk [gov.uk]
- 13. jocpr.com [jocpr.com]
- 14. Optimization of Growth Conditions for Chlorpyrifos-Degrading Bacteria in Farm Soils in Nakuru County, Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Microbial metabolism of the pyridine ring. Metabolic pathways of pyridine biodegradation by soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]
- 24. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. UQ eSpace [espace.library.uq.edu.au]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. benchchem.com [benchchem.com]
- 31. scispace.com [scispace.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
Technical Support Center: Palladium Catalyst Removal from 7-Azaindole Products
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura or Buchwald-Hartwig aminations—to synthesize or functionalize 7-azaindole scaffolds.[1][2][3]
The unique electronic properties of the 7-azaindole nucleus, while valuable for medicinal chemistry, introduce specific challenges in downstream processing. The pyridine nitrogen can coordinate with palladium species, leading to catalyst poisoning during the reaction or the formation of stable, soluble complexes that make complete removal of the metal a non-trivial task.[3] Incomplete removal can compromise the integrity of biological assays and is strictly regulated in active pharmaceutical ingredients (APIs) by guidelines such as the ICH Q3D, which sets limits for elemental impurities.[4][5][6]
This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these challenges and achieve the required levels of purity for your 7-azaindole products.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a direct response to common problems encountered in the lab.
Question 1: "I performed a standard filtration through Celite after my Suzuki coupling, but my product is still contaminated with palladium. What went wrong?"
Answer:
This is a frequent issue that typically points to one of two root causes: the nature of the residual palladium or the filtration technique itself.
-
Causality—Palladium Speciation: Filtration through aids like Celite is primarily effective for removing heterogeneous or precipitated palladium, such as Pd(0) black.[7][8] However, in many cross-coupling reactions, especially with nitrogen-containing heterocycles like 7-azaindole, a significant portion of the palladium can remain in a soluble form (e.g., as Pd(II) complexes with your product or ligands) or as fine colloidal particles that pass through the filter bed.[7]
-
Immediate Solutions & Corrective Actions:
-
Verify Palladium Form: If your filtrate is clear but still contains palladium (confirmed by analysis), the species is likely soluble. If it's dark or hazy, you may have colloidal palladium.
-
Switch to an Adsorptive Method: For soluble palladium, filtration alone is insufficient. You must move to a method based on adsorption or chelation. The most common choices are activated carbon treatment or the use of solid-supported metal scavengers.[4][8]
-
Optimize Filtration Technique: Ensure your Celite pad is at least 1-2 cm thick, well-compacted, and pre-wetted with the solvent to prevent cracking and channeling.[8][9] However, this will only help if the palladium is truly particulate.
-
Question 2: "I used activated carbon, and while it removed the palladium, my product yield dropped by 40%. How can I prevent this product loss?"
Answer:
This is the classic trade-off with activated carbon: it is an inexpensive and often effective adsorbent, but its high surface area makes it notoriously non-selective, leading to significant co-adsorption of the desired product.[9]
-
Causality—Non-Specific Adsorption: Activated carbon possesses a network of micropores and a large surface area that can adsorb a wide range of organic molecules, not just the palladium catalyst.[10][11] Planar, aromatic structures like 7-azaindole are particularly susceptible to this.
-
Immediate Solutions & Corrective Actions:
-
Optimize Carbon Loading: Do not use a default "scoop" of carbon. Perform a small-scale optimization study using a range of carbon loadings (e.g., 5, 10, 20 wt% relative to your product). Use the minimum amount required to meet your palladium specification.[4][9]
-
Control Contact Time and Temperature: Adsorption is an equilibrium process. Stirring for excessively long periods or at high temperatures can increase product loss. A typical starting point is 1-2 hours at room temperature.[4]
-
Consider a More Selective Scavenger: If product loss remains high even after optimization, you should switch to a functionalized silica or polymer scavenger. These reagents are designed for higher selectivity and often result in much better product recovery.[12][13]
-
Question 3: "I tried a thiol-based scavenger, but my residual palladium levels are still over 100 ppm. Why isn't it working effectively?"
Answer:
The efficacy of a metal scavenger is highly dependent on a match between the scavenger's functional group, the palladium's oxidation state, the solvent system, and the reaction conditions.
-
Causality—Scavenger Mismatch:
-
Oxidation State: Thiol-based scavengers are generally most effective at binding soft metals like Pd(II).[8][12] If your catalytic cycle primarily leaves residual Pd(0), a different type of scavenger might be necessary. Polystyrene-bound trimercaptotriazine (MP-TMT) is often cited for its high efficacy for various palladium forms.[4][14]
-
Insufficient Equivalents or Time: Scavenging is a chemical reaction. You may not be using enough scavenger or allowing sufficient time for it to bind the palladium.
-
Solvent Incompatibility: The scavenger must be compatible with your solvent to function correctly. Some polymer-based scavengers swell poorly in certain organic solvents, reducing the accessibility of their binding sites.[12]
-
-
Immediate Solutions & Corrective Actions:
-
Perform a Scavenger Screen: Test a small panel of scavengers with different functionalities (e.g., SiliaMetS Thiol, SiliaMetS Thiourea, MP-TMT) in parallel on a small amount of your crude product to identify the most effective one empirically.[8][12]
-
Increase Scavenger Equivalents: Double the molar equivalents of the scavenger relative to the initial palladium load and monitor the residual palladium levels.
-
Increase Reaction Time/Temperature: Allow the scavenger to stir with the solution for a longer period (e.g., overnight) or gently heat the mixture (e.g., to 40-50 °C) to increase the rate of binding, if your product is thermally stable.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the acceptable limits for residual palladium in pharmaceutical products?
-
The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities sets the permitted daily exposure (PDE) for palladium at 100 µ g/day for oral administration. This translates to a concentration limit in the final API, typically around 10 ppm, depending on the maximum daily dose of the drug.[4] For early-stage screening compounds, a limit of <100 ppm is often recommended to avoid interference with biological assays.[15]
-
-
Q2: How can I accurately measure my residual palladium levels?
-
The industry-standard method for quantifying trace metals in organic compounds is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[5][16][17] This technique offers the high sensitivity required to detect palladium down to parts-per-billion (ppb) levels.[18] Other methods like X-ray fluorescence (XRF) can also be used.[19]
-
-
Q3: Is column chromatography sufficient to remove palladium?
-
While column chromatography is essential for removing organic impurities, it is often unreliable for reducing palladium to very low levels.[20] Palladium complexes can co-elute with the product. Studies have shown that even after careful chromatography, residual palladium can remain at levels of several hundred ppm.[20] Therefore, a dedicated scavenging or adsorption step is highly recommended, either before or after chromatography.
-
-
Q4: Can I combine different removal methods?
-
Yes, and this is often a highly effective strategy. For example, you can perform an initial filtration through Celite to remove bulk heterogeneous palladium, followed by treatment with a high-selectivity scavenger to remove the remaining soluble palladium. This two-step approach can be more efficient and cost-effective than relying on a single method.
-
Method Selection & Workflow
Choosing the right palladium removal strategy depends on the scale of your reaction, the nature of the catalyst used, and the final purity requirements.
Decision Tree for Method Selection
The following diagram provides a logical path for selecting an appropriate palladium removal technique.
Caption: Decision tree for selecting a palladium removal method.
Comparison of Common Palladium Removal Methods
| Method | Primary Target | Selectivity (Product Loss) | Relative Cost | Scalability | Typical Residual Pd |
| Filtration (Celite) | Heterogeneous Pd(0) | Very High (Minimal Loss) | Low | Excellent | >100 ppm (if soluble Pd present) |
| Activated Carbon | All Pd Species | Low (High potential for loss) | Low | Good | <50 ppm (variable) |
| Scavengers (Silica) | Specific Pd Species | High (Low product loss) | High | Excellent | <10 ppm |
| Scavengers (Polymer) | Specific Pd Species | High (Low product loss) | Medium-High | Excellent | <10 ppm |
| Crystallization | N/A | Variable (can trap impurities) | Medium | Good | Highly variable |
Experimental Protocols
Protocol 1: Filtration through a Celite® Pad
This protocol is intended for the removal of insoluble, heterogeneous palladium species.
Materials:
-
Büchner or sintered glass funnel
-
Filter flask and vacuum source
-
Filter paper (if using Büchner funnel)
-
Celite® 545 (or equivalent diatomaceous earth)
-
Reaction solvent
Procedure:
-
Setup: Place the funnel on the filter flask and connect to a vacuum source. If using a Büchner funnel, place one piece of filter paper inside.
-
Prepare Slurry: In a separate beaker, create a slurry of Celite in your reaction solvent (use enough solvent to make a pourable, milky suspension).
-
Pack the Pad: With the vacuum off, pour the Celite slurry into the funnel.
-
Compact: Turn the vacuum on gently to drain the solvent and compact the Celite into a flat, even pad approximately 1-2 cm thick. Ensure there are no cracks.
-
Wash: Wash the pad with a small amount of fresh solvent to remove any fine particles.
-
Filter: Dilute your crude reaction mixture with solvent to reduce its viscosity, then pour it slowly and evenly onto the center of the Celite pad.
-
Rinse: Once the entire mixture has passed through, wash the pad with additional fresh solvent to recover any remaining product.
-
Collect: Combine the filtrates for further processing or analysis.
Protocol 2: Activated Carbon Treatment
This protocol is for removing soluble and colloidal palladium but requires optimization to minimize product loss.
Materials:
-
Activated Carbon (e.g., Darco® KB-B)
-
Reaction vessel with overhead stirring
-
Filtration setup (as in Protocol 1)
Procedure:
-
Dissolve: Ensure your crude 7-azaindole product is fully dissolved in a suitable solvent.
-
Add Carbon: Add the pre-determined optimal amount of activated carbon to the solution (start with 10 wt% relative to the product if no optimum is known).
-
Stir: Stir the slurry vigorously at room temperature for 1-2 hours. Monitor the progress by taking small, filtered aliquots for analysis if possible.
-
Filter: Once the treatment is complete, filter the mixture through a pad of Celite (as described in Protocol 1) to completely remove all carbon fines. This is critical, as residual carbon is an impurity.
-
Wash: Thoroughly wash the carbon/Celite cake with fresh solvent to maximize product recovery.
-
Collect: Combine the filtrates and concentrate under reduced pressure.
Protocol 3: Solid-Supported Scavenger Treatment
This protocol uses a functionalized silica scavenger for highly selective palladium removal.
Caption: General workflow for palladium removal using a solid-supported scavenger.
Materials:
-
Palladium Scavenger (e.g., SiliaMetS® Thiol, Biotage® MP-TMT)
-
Reaction vessel with stirring
-
Inert atmosphere setup (if needed)
-
Simple filtration apparatus (funnel, filter paper)
Procedure:
-
Dissolve: Dissolve the crude or partially purified 7-azaindole compound in an appropriate solvent.
-
Add Scavenger: Add the recommended amount of the selected scavenger. This is typically calculated based on 3-5 molar equivalents relative to the amount of palladium catalyst used in the reaction.
-
Stir: Stir the mixture at room temperature. For difficult cases, heating to 40-60 °C can accelerate the process. A typical reaction time is 2-16 hours.
-
Filter: Once the scavenging is complete (as determined by analysis of an aliquot), filter off the solid scavenger using a simple funnel and filter paper.
-
Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.[8] Combine the filtrates, which now contain the purified product.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arborassays.com [arborassays.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. silicycle.com [silicycle.com]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pharmtech.com [pharmtech.com]
- 17. High-Sensitivity Sensor for Palladium Detection in Organic Solvent [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Azaindole Isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chromatographic analysis of azaindole isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with separating these structurally similar compounds. Azaindoles, as bioisosteres of indoles, are privileged structures in medicinal chemistry, but the subtle differences between their positional isomers (4-, 5-, 6-, and 7-azaindole) demand highly selective analytical methods.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you develop robust and efficient separation protocols.
Troubleshooting Guide: Common Separation Issues
This section addresses specific problems you may encounter during method development for azaindole isomers.
Q1: Why am I seeing poor resolution or complete co-elution of my azaindole isomers on a standard C18 column?
Answer: This is the most common challenge when separating positional isomers. Azaindole isomers possess nearly identical molecular weights and often have very similar hydrophobicity (LogP) and polarity.[1] A standard C18 column separates primarily based on hydrophobic interactions, which are often insufficient to differentiate the subtle electronic and structural differences between these isomers.
Causality & Solution Pathway:
-
Insufficient Selectivity from Stationary Phase: Your C18 phase lacks the specific interactions needed. You must move to a stationary phase that offers alternative retention mechanisms.
-
Action: Switch to a column with phenyl- or pentafluorophenyl (PFP) ligands. These phases provide π-π interactions, which are highly sensitive to the differences in electron density across the aromatic rings of the isomers caused by the varying nitrogen position.[2] PFP phases, in particular, offer a combination of hydrophobic, aromatic, and dipole-dipole interactions that can significantly enhance selectivity.
-
Expert Tip: For a systematic approach, screen a C18, a Phenyl-Hexyl, and a PFP column in parallel. This will quickly reveal which interaction mechanism is most effective for your specific set of isomers.
-
-
Suboptimal Mobile Phase pH: Azaindoles are basic compounds. The pH of your mobile phase dictates their degree of ionization, which profoundly impacts retention and selectivity.[3] Running at a random or unbuffered pH will lead to poor reproducibility and inadequate separation.
-
Action: Control the mobile phase pH with a suitable buffer (e.g., formate or acetate for MS compatibility, phosphate for UV). To maximize selectivity, experiment with pH values around the pKa of your analytes. However, for method robustness, it is often best to work at a pH at least 1.5-2 units away from the pKa to ensure the analytes are in a single, stable ionic state (either fully protonated at low pH or neutral at high pH).[4][5]
-
Expert Tip: Perform two initial scouting gradients: one at a low pH (e.g., 2.7-3.0) and one at a high pH (e.g., 9-10), using a pH-stable column. The elution order and resolution may change dramatically, providing a clear path for optimization.[3]
-
Q2: My azaindole peaks are tailing significantly. What is causing this and how can I fix it?
Answer: Peak tailing for basic compounds like azaindoles is typically caused by secondary interactions between the protonated analyte and ionized silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. This leads to a non-ideal retention mechanism, causing the peaks to tail.
Causality & Solution Pathway:
-
Silanol Interactions: The primary cause is the interaction of your basic analyte with acidic surface silanols.
-
Action 1 (Mobile Phase): Lower the mobile phase pH (e.g., to < 3.0). At low pH, the silanol groups are not ionized, minimizing these secondary interactions.[4] This is often the most effective solution.
-
Action 2 (Stationary Phase): Use a high-purity, modern column with advanced end-capping. These columns have a much lower concentration of free silanol groups, reducing the opportunity for tailing.
-
Action 3 (Alternative Phases): Consider an embedded polar group (EPG) column. These phases have a polar group (e.g., amide or carbamate) embedded within the alkyl chain, which shields the analytes from residual silanols and can provide excellent peak shape for bases without requiring low pH.[6]
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to fronting or tailing.[7]
-
Action: Reduce the injection volume or the sample concentration and re-inject. If the peak shape improves, overload was a contributing factor.
-
Method Development Workflow
A structured approach is critical for efficiently developing a separation method for challenging isomers. The following workflow outlines a logical progression from initial screening to final optimization.
Caption: A systematic workflow for developing a robust HPLC method for azaindole isomer separation.
Frequently Asked Questions (FAQs)
Q1: What are the best stationary phases for separating azaindole positional isomers?
Answer: While there is no single "best" column for all applications, certain stationary phases consistently outperform standard C18 phases. The choice depends on exploiting the subtle electronic and shape differences among the isomers.[6]
| Stationary Phase | Primary Interaction Mechanism(s) | Why It Works for Azaindole Isomers |
| Phenyl (e.g., Phenyl-Hexyl) | π-π interactions, Hydrophobic | The phenyl rings on the stationary phase interact with the aromatic system of the azaindoles. The position of the nitrogen atom alters the electron density of the bicyclic ring, creating differential π-π interactions that can be exploited for separation.[2] |
| Pentafluorophenyl (PFP) | π-π, Dipole-dipole, Ion-exchange, Hydrophobic | This is a highly versatile phase. The electron-withdrawing fluorine atoms create a quadrupole with distinct electrostatic properties, offering multiple interaction modes that are highly effective for separating positional isomers with different charge distributions.[6][8] |
| Embedded Polar Group (EPG) | Hydrophobic, Hydrogen Bonding, Dipole-dipole | An amide or carbamate group embedded in the alkyl chain offers hydrogen bonding capabilities and different dipole selectivity compared to C18. It also provides excellent peak shape for basic compounds like azaindoles.[6] |
| Standard C18 / C8 | Hydrophobic | Generally provides the lowest selectivity for positional isomers as it relies on subtle differences in hydrophobicity, which are often minimal between azaindole isomers.[9] |
Q2: My azaindole derivatives are highly polar and show no retention in reversed-phase. What should I do?
Answer: This is a common scenario when azaindoles are substituted with polar functional groups. When analytes are unretained in reversed-phase liquid chromatography (RPLC), the ideal solution is to switch to an orthogonal separation mode like Hydrophilic Interaction Liquid Chromatography (HILIC) .
HILIC uses a polar stationary phase (e.g., bare silica, amide, diol, or zwitterionic phases) with a mobile phase high in organic solvent (typically >70% acetonitrile) and a small amount of aqueous buffer.[10] The mechanism involves partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase. In HILIC, water is the strong, eluting solvent, which is the reverse of RPLC.[11] This makes it perfectly suited for retaining and separating very polar compounds.[12]
Q3: Are there alternatives to HPLC for these separations, and when should I consider them?
Answer: Yes, Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC for isomer separations. SFC uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol.
Consider SFC when:
-
You need high speed and efficiency: The low viscosity of supercritical fluids allows for much faster flow rates than HPLC, leading to significantly shorter analysis times.[13]
-
You are performing chiral separations: SFC is often the technique of choice for separating enantiomers and diastereomers, providing superior resolution compared to chiral HPLC in many cases.[14][15][16]
-
You need orthogonal selectivity: SFC often provides a completely different elution order and selectivity profile compared to RPLC or HILIC, making it a valuable tool when other methods fail.
-
"Green" chemistry is a priority: SFC drastically reduces the consumption of organic solvents.[13]
Experimental Protocols
Protocol 1: Initial Method Screening for Azaindole Isomers (Reversed-Phase)
This protocol outlines a systematic screening of columns and mobile phase pH to find a promising starting point for method development.
-
Prepare Analytes: Dissolve the isomer mixture in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.5 mg/mL.
-
Select Columns:
-
Column A: C18 (e.g., 100 x 2.1 mm, 1.8 µm) - for baseline comparison.
-
Column B: Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.8 µm).
-
Column C: PFP (Pentafluorophenyl) (e.g., 100 x 2.1 mm, 1.8 µm).
-
-
Prepare Mobile Phases:
-
Low pH:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
High pH (use a pH-stable column):
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 9.5.
-
Mobile Phase B: Acetonitrile.
-
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detection: 254 nm or analyte-specific λmax.
-
Scouting Gradient:
-
Start at 5% B, hold for 0.5 min.
-
Linear ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
-
Execution: Run the scouting gradient on all three columns with both the low pH and high pH mobile phase systems.
-
Evaluation: Compare the chromatograms. Look for the combination of column and pH that provides the best peak shape and the largest separation (selectivity) between the critical isomer pair. This combination will be the starting point for further optimization (see Protocol 2).
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving poor isomer resolution.
Caption: A decision tree for troubleshooting poor resolution of azaindole isomers.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. welch-us.com [welch-us.com]
- 7. epruibiotech.com [epruibiotech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. ukm.my [ukm.my]
- 15. researchgate.net [researchgate.net]
- 16. waters.com [waters.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Methyl 4-chloro-7-azaindole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities is paramount. Heterocyclic compounds, particularly azaindole derivatives, form the backbone of numerous pharmaceuticals. This guide provides an in-depth analysis of the ¹H NMR and mass spectrometry data for methyl 4-chloro-7-azaindole-5-carboxylate , a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] By comparing its predicted spectroscopic data with that of structurally related analogs, this document aims to equip researchers with the necessary insights for unambiguous structural elucidation.
The Structural Significance of Substituted Azaindoles
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the indole ring of tryptophan and interact with a wide range of biological targets.[2][3] The introduction of substituents, such as a chlorine atom and a methyl carboxylate group, significantly modulates the electronic properties and steric profile of the molecule, influencing its reactivity and biological activity. Accurate spectroscopic analysis is therefore crucial to confirm the regiochemistry of substitution and the overall purity of the compound.
Predicted ¹H NMR and Mass Spectrometry Data for this compound
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of a substituted pyridine ring, such as the one in 7-azaindole, can often present overlapping signals in the aromatic region, making definitive assignment challenging.[4] However, by analyzing the expected electronic effects of the substituents and comparing with known spectra of similar compounds like 4-chloro-7-azaindole, we can predict the chemical shifts and coupling patterns.[5]
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H1 (NH) | 8.5 - 9.5 | br s | - | The indole NH proton is typically broad and downfield, subject to hydrogen bonding. |
| H2 | ~7.4 | d | J ≈ 3.0 | The C2-H of the pyrrole ring will be a doublet due to coupling with H3. |
| H3 | ~6.6 | d | J ≈ 3.0 | The C3-H of the pyrrole ring will be a doublet due to coupling with H2. |
| H6 | ~8.4 | s | - | The C6-H is a singlet as it has no adjacent protons. Its downfield shift is influenced by the adjacent nitrogen and the electron-withdrawing carboxylate group. |
| OCH₃ | ~4.0 | s | - | The methyl ester protons will appear as a sharp singlet. |
Causality Behind Predicted Shifts:
-
The chloro group at C4 is electron-withdrawing and will deshield adjacent protons.
-
The methyl carboxylate group at C5 is also electron-withdrawing, further influencing the chemical shift of H6.
-
The pyridine nitrogen (N7) has a significant deshielding effect on the adjacent C6 proton.
-
The coupling constants for the pyrrole ring protons (H2 and H3) are typically small (2-3 Hz).
For unambiguous assignment in cases of signal overlap, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.[4] A COSY experiment would confirm the coupling between H2 and H3, while an HMBC experiment would show correlations between the protons and the quaternary carbons, solidifying the structural assignment.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a distinct molecular ion peak and characteristic fragmentation patterns common to indole derivatives.[6][7] The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.
Predicted Mass Spectrometry Fragmentation
| m/z (relative intensity) | Ion | Fragmentation Pathway |
| 210/212 (M⁺/M⁺+2) | Molecular Ion | - |
| 179/181 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |
| 151/153 | [M - COOCH₃]⁺ | Loss of the entire methyl carboxylate radical. |
| 116 | [M - COOCH₃ - Cl]⁺ | Subsequent loss of a chlorine radical. |
Interpreting the Fragmentation:
The fragmentation of indole alkaloids is often complex, involving ring openings and rearrangements.[8][9][10] However, the initial fragmentation is typically dominated by the loss of substituents. The loss of the methoxy and the entire methyl carboxylate group are common fragmentation pathways for methyl esters. The subsequent loss of the chlorine atom from the aromatic ring is also a plausible fragmentation step.
Comparative Spectroscopic Analysis
To further contextualize the predicted data, a comparison with a known, commercially available isomer, methyl 4-chloro-5-azaindole-2-carboxylate , is highly instructive.[11][12]
| Feature | This compound (Predicted) | Methyl 4-chloro-5-azaindole-2-carboxylate | Rationale for Differences |
| ¹H NMR | |||
| Aromatic Protons | One singlet (H6) and two doublets (H2, H3) | Likely two doublets and one singlet | The position of the substituents dramatically alters the proton environment and coupling patterns. |
| Ester Methyl Protons | ~4.0 ppm | ~3.9 ppm | The electronic environment of the methyl ester is slightly different due to its position on the pyrrole ring versus the pyridine ring. |
| Mass Spec | |||
| Molecular Ion | 210/212 | 210/212 | Isomers have the same molecular weight. |
| Fragmentation | Loss of -OCH₃ and -COOCH₃ | Loss of -OCH₃ and -COOCH₃ | While the major initial losses are the same, the relative intensities of subsequent fragment ions may differ due to the stability of the resulting fragments. |
This comparative approach underscores the importance of a multi-technique spectroscopic analysis for the definitive identification of isomers.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4] The choice of solvent can influence chemical shifts, particularly for the NH proton.
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion.[4]
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
If signal overlap is observed, perform 2D NMR experiments:
-
COSY: To establish proton-proton coupling networks.
-
HMBC: To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.[4]
-
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a suitable method such as direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.
-
Mass Analysis:
-
Acquire a full scan mass spectrum to determine the molecular weight and observe the isotopic pattern of chlorine.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and its fragments.[13]
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel azaindole derivative.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
The structural characterization of this compound relies on a synergistic application of ¹H NMR and mass spectrometry. While direct experimental data is not always readily available, a predictive and comparative approach, grounded in the extensive literature of related compounds, provides a robust framework for its identification. By following the detailed protocols and logical workflow presented in this guide, researchers can confidently elucidate the structure of this and other novel azaindole derivatives, accelerating the pace of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Chloro-7-azaindole(55052-28-3) 1H NMR spectrum [chemicalbook.com]
- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 7. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biocompare.com [biocompare.com]
- 12. Methyl 4-chloro-5-azaindole-2-carboxylate 688357-19-9 [sigmaaldrich.com]
- 13. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Chemical Reactivity of 4-Chloro- and 5-Chloro-7-Azaindole Isomers
Introduction: The 7-Azaindole Scaffold in Modern Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, which is isosteric to indole, allows it to mimic the natural amino acid tryptophan, engaging in crucial biological interactions. The introduction of a nitrogen atom into the six-membered ring not only modifies the molecule's electronic properties but also introduces a key hydrogen bond acceptor site, enhancing its binding capabilities with various biological targets.[1] Consequently, 7-azaindole derivatives are integral components of numerous pharmacologically active molecules, from kinase inhibitors in oncology to antiviral agents.[2]
Functionalization of the 7-azaindole core is paramount for modulating a compound's potency, selectivity, and pharmacokinetic profile. Halogenated intermediates, particularly chloro-derivatives, are versatile building blocks that open the door to a vast chemical space via transition-metal-catalyzed cross-coupling reactions. However, the reactivity of these intermediates is highly dependent on the position of the halogen. This guide provides an in-depth comparison of the reactivity of two common isomers, 4-chloro-7-azaindole and 5-chloro-7-azaindole, offering experimental data and mechanistic insights to aid researchers in their synthetic strategies.
Electronic Landscape of the 7-Azaindole Core
To understand the differential reactivity of the C4 and C5 positions, one must first appreciate the electronic nature of the 7-azaindole nucleus. The pyridine nitrogen (N7) is strongly electron-withdrawing, which significantly reduces the electron density of the six-membered ring compared to a standard benzene ring. This effect is most pronounced at the positions ortho (C6) and para (C4) to N7, with a lesser effect at the meta positions (C5).
References
Introduction: The Strategic Importance of Nitrogen Placement in the Azaindole Scaffold
An In-Depth Technical Guide to the Biological Activity of 7-Azaindole Regioisomers
In the landscape of medicinal chemistry, the 7-azaindole scaffold stands out as a "privileged structure." As a bioisostere of the naturally occurring indole ring, it is a cornerstone in the design of therapeutic agents, most notably in the realm of kinase inhibition.[1] The strategic substitution of a carbon atom in the indole's benzene ring with nitrogen gives rise to four distinct regioisomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. This seemingly minor positional change of a single nitrogen atom profoundly alters the molecule's physicochemical properties—such as hydrogen bonding capacity, pKa, and dipole moment—which in turn dictates its interaction with biological targets and ultimately, its pharmacological profile.[2][3]
While all four isomers have been explored in drug discovery, 7-azaindole is the most frequently utilized scaffold, largely due to its remarkable success in targeting the ATP-binding site of protein kinases.[2] However, a comprehensive understanding of the differential activities of all four regioisomers is critical for researchers and drug development professionals. Choosing the optimal isomer is not a matter of convention but a target-dependent decision that can be the difference between a potent, selective lead compound and a developmental dead-end. This guide provides a comparative analysis of the biological activities of these key regioisomers, grounded in experimental data, to facilitate rational design in drug discovery.
Comparative Biological Analysis: Beyond the 7-Azaindole Paradigm
The true value of the azaindole family lies in its isomeric diversity. While one isomer may be optimal for a specific target, another may exhibit superior potency, selectivity, or improved ADME properties against a different target.[4] Below, we compare the performance of the isomers across several key therapeutic areas.
Kinase Inhibition: A Case Study in Target-Specific Potency
The azaindole core mimics the adenine moiety of ATP, making it an exceptional "hinge-binding" motif for protein kinases.[3][5] The nitrogen atoms of the pyrrolopyridine ring can form critical hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the active site.[3] However, the specific geometry of this interaction is highly sensitive to the position of the ring nitrogen.
Direct comparative studies highlight this target-specificity:
-
Cdc7 Kinase: A study focused on inhibitors for cell division cycle 7 (Cdc7) kinase found that derivatives based on the 5-azaindole scaffold exhibited potent inhibitory activity. In stark contrast, the corresponding 4-, 6-, and 7-azaindole isomers demonstrated significantly lower potency and selectivity, suggesting the nitrogen at the 5-position is optimal for interaction with the Cdc7 active site.[2]
-
c-Met Kinase: Conversely, a separate study aimed at developing inhibitors for the c-Met kinase identified highly potent molecules based on the 4-azaindole and 7-azaindole scaffolds, with IC50 values in the low nanomolar range.[2]
-
PIM Kinases: N-substituted 7-azaindoles were successfully optimized to yield potent pan-PIM kinase inhibitors, with one compound demonstrating tumor growth inhibition in a mouse model.[6]
Table 1: Comparative Biological Activity of Azaindole Regioisomers Against Various Targets
| Regioisomer Scaffold | Target | Activity Metric | Result | Key Finding | Reference |
| 4-Azaindole | HIV-1 Reverse Transcriptase | Efficacy | Better than parent indole | Superior antiviral potential | [2] |
| 5-Azaindole | Cdc7 Kinase | Inhibitory Activity | Potent inhibition | Optimal scaffold for this target compared to other isomers | [2] |
| 6-Azaindole | Cannabinoid Receptor 1 (CB1) | Allosteric Modulation | Explored for improved solubility | Demonstrates utility in modulating physicochemical properties | [4] |
| 7-Azaindole | c-Met Kinase | IC50 | Low nanomolar range | Potent and effective scaffold for this kinase | [2] |
| 7-Azaindole | Cannabinoid Receptor 1 (CB1) | Binding Affinity | Lost ability to bind | Isomeric replacement can abolish activity, highlighting SAR sensitivity | [2][4] |
Anticancer, Antiviral, and Other Activities
The utility of azaindole isomers extends beyond kinase inhibition. Their diverse biological activities include potent anticancer, antiviral, and antimicrobial effects.[5][7][8]
-
Anticancer Cytotoxicity: N-alkyl-7-azaindoles have shown that modifying substituents on the azaindole ring can enhance cytotoxic activity against breast (MCF-7), lung (A549), and liver (HEPG2) cancer cell lines.[9] The core scaffold is also found in approved anticancer drugs like Vemurafenib.[10]
-
Antiviral Activity: In the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, 4-azaindole and 7-azaindole analogs showed improved efficacy over the parent indole compound, whereas the 5- and 6-azaindole versions had reduced efficacy.[2] This demonstrates a clear structure-activity relationship based on the isomer chosen.
Experimental Protocol: A Framework for Comparative Isomer Evaluation
To objectively compare the biological activity of newly synthesized azaindole regioisomers, a robust and reproducible experimental workflow is essential. The following protocol for an in vitro cytotoxicity assay (MTT assay) serves as a foundational method for screening anticancer potential.
In Vitro Cytotoxicity Evaluation (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. The enzyme mitochondrial succinate dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[11]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Azaindole isomer test compounds
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow:
Figure 1: Standard workflow for comparing isomer cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate a chosen cancer cell line into a 96-well plate at a predetermined optimal density and allow cells to adhere overnight in an incubator (37°C, 5% CO₂).[11]
-
Compound Preparation: Prepare stock solutions of each azaindole isomer in sterile DMSO. Perform serial dilutions in complete cell culture medium to achieve the final desired concentrations. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity.
-
Cell Treatment: After overnight incubation, carefully remove the medium from the wells and replace it with the medium containing the various concentrations of the test isomers. Include wells with medium and DMSO alone as a vehicle control (100% viability) and wells with no cells as a blank.[11]
-
Incubation: Return the plate to the incubator for a specified period, typically 48 or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals, resulting in a colored solution.[11]
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: After subtracting the blank reading, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Trustworthiness Through Self-Validation:
-
Causality of Choices: DMSO is used as the initial solvent due to its ability to dissolve a wide range of organic compounds. Serial dilutions are critical to establish a dose-response relationship, which validates that the observed effect is due to the compound and not an artifact.
-
Controls are Key: The vehicle control is essential to ensure that the solvent itself is not causing cytotoxicity. The blank control corrects for background absorbance. Including a known cytotoxic agent as a positive control further validates that the assay system is working correctly.
Structure-Activity Relationship (SAR): A Predictive Framework
Systematically replacing the azaindole core (4-, 5-, 6-, or 7-) while keeping other substituents constant is a powerful strategy to probe the structure-activity relationship (SAR). The data from these comparative assays feed into a logical framework that guides the next steps in drug design.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-Azaindole Analogues as Bioactive Agents and Recent Results. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Efficacy of 7-Azaindole Based Kinase Inhibitors
This guide provides an in-depth comparative analysis of 7-azaindole based compounds as potent kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data supporting their efficacy, compares their performance against alternative scaffolds, and provides detailed methodologies for key in vitro kinase assays. The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted cancer therapies.
The 7-Azaindole Scaffold: A Privileged Kinase Inhibitor Motif
The 7-azaindole core, a bicyclic heterocycle, has garnered substantial attention in drug discovery due to its unique structural and electronic properties. Its ability to act as a bioisostere for purines and other bicyclic systems allows it to effectively mimic the adenine moiety of ATP, the natural substrate for kinases.[1][2] The key to its efficacy lies in its capacity to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[2][3] The pyridine nitrogen and the pyrrole -NH group of the 7-azaindole scaffold act as a hydrogen bond acceptor and donor, respectively, anchoring the inhibitor within the active site and leading to potent inhibition of kinase activity.[3] This fundamental binding mechanism has been exploited to develop a multitude of inhibitors targeting a wide array of kinases implicated in cancer and other diseases.
Comparative Analysis of In Vitro Kinase Inhibition
The versatility of the 7-azaindole scaffold is evident in the breadth of kinases it has been shown to inhibit. This section presents a comparative analysis of the in vitro potency of various 7-azaindole derivatives against several key kinase targets, alongside established inhibitors with alternative scaffolds such as quinolines and pyrimidines.
Quantitative Comparison of Kinase Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 7-azaindole derivatives and other notable kinase inhibitors against various kinases. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Compound/Inhibitor | Core Scaffold | Target Kinase | IC50 (nM) | Reference(s) |
| 7-Azaindole Derivatives | ||||
| 7-azaindole derivative 164 | 7-Azaindole | CDK1 | 7 | [4] |
| CDK2 | 3 | [4] | ||
| 7-azaindole analogue 178d | 7-Azaindole | VEGFR2 | 37 | [5] |
| GSK3β | Inactive | [5] | ||
| C-3 aryl-7-azaindole derivative 94 | 7-Azaindole | JAK2 | 260 | [4] |
| 7-azaindole derivative 97 | 7-Azaindole | JAK2 | 1 | [5] |
| PLX4720 | 7-Azaindole | BRAF-V600E | 13 | [6] |
| Pexidartinib (PLX3397) | 7-Azaindole | CSF1R | 13 | [6] |
| Alternative Scaffolds | ||||
| Gefitinib | Quinazoline | EGFR | 17.1 | [7] |
| Erlotinib | Quinazoline | EGFR | 33.25 | [7] |
| Ribociclib | Pyrrolo[2,3-d]pyrimidine | CDK4 | 10 | [8] |
| CDK6 | 39 | [8] | ||
| Palbociclib | Pyrido[2,3-d]pyrimidine | CDK4 | 11 | [8] |
| CDK6 | 16 | [8] |
Structure-Activity Relationship (SAR) Insights
7-Azaindole Scaffold: The potency and selectivity of 7-azaindole based inhibitors can be finely tuned through substitutions at various positions on the bicyclic core.[3] For instance, the C-3 position is often modified to introduce groups that can interact with the solvent-exposed region or the ribose-binding pocket of the kinase, influencing both potency and selectivity.[9] The nature of the substituent at this position can significantly impact the binding mode, which can be categorized as "normal," "flipped," or "non-hinge."[3]
Alternative Scaffolds:
-
Quinoline and Quinazoline Scaffolds: These scaffolds are prevalent in many approved EGFR inhibitors.[7][10] The 4-anilinoquinazoline core is a well-established pharmacophore where the quinazoline nitrogen forms a hydrogen bond with a key methionine residue in the hinge region of EGFR.[10] Substitutions at the 6- and 7-positions of the quinazoline ring are crucial for modulating potency and pharmacokinetic properties.[10]
-
Pyrimidine Scaffold: The pyrimidine ring is another key heterocyclic motif found in numerous kinase inhibitors.[11][12] It can effectively mimic the purine core of ATP and form hydrogen bonds with the kinase hinge. The 2,4-disubstituted pyrimidine scaffold is a common feature in many potent and selective kinase inhibitors.[12]
The choice of scaffold often depends on the specific kinase target and the desired selectivity profile. While the 7-azaindole core offers a robust platform for hinge binding, alternative scaffolds like quinolines and pyrimidines provide different geometries and substitution patterns that can be exploited to achieve desired pharmacological profiles.
Experimental Protocols: In Vitro Kinase Assays
To ensure the reliability and reproducibility of in vitro kinase inhibition data, standardized and well-characterized assay methodologies are essential. The ADP-Glo™ Kinase Assay is a widely used, robust, and sensitive method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[7][11]
ADP-Glo™ Kinase Assay Protocol
This protocol outlines the general steps for performing an in vitro kinase assay using the ADP-Glo™ technology.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
7-azaindole compound or other inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction buffer containing the kinase, its specific substrate, and any necessary cofactors (e.g., MgCl2).
-
Add the test compound (e.g., 7-azaindole derivative) at various concentrations to the wells of the assay plate. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine IC50 values for ATP-competitive inhibitors.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
ADP to ATP Conversion and Signal Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway Context
The efficacy of 7-azaindole based kinase inhibitors is rooted in their ability to modulate specific signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for rational drug design and for interpreting the cellular effects of these compounds.
Key Kinase Signaling Pathways
Conclusion and Future Directions
The 7-azaindole scaffold has proven to be a highly versatile and effective starting point for the development of a wide range of potent and selective kinase inhibitors. The in vitro data presented in this guide highlight the impressive inhibitory activities of 7-azaindole based compounds against key oncogenic kinases. The direct comparison with alternative scaffolds underscores the competitive nature of this privileged motif in modern drug discovery.
Future research in this area will likely focus on several key aspects:
-
Enhancing Selectivity: While many potent 7-azaindole inhibitors have been developed, achieving high selectivity remains a challenge. Future efforts will likely involve sophisticated structure-based design and the exploration of novel substitution patterns to minimize off-target effects.
-
Overcoming Drug Resistance: The emergence of drug resistance is a major hurdle in cancer therapy. The design of next-generation 7-azaindole inhibitors that can effectively target resistant kinase mutants will be a critical area of focus.
-
Exploring Novel Kinase Targets: The human kinome comprises over 500 kinases, many of which are yet to be fully explored as therapeutic targets. The 7-azaindole scaffold provides a valuable tool for developing novel inhibitors to probe the function of these understudied kinases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. iris.unipa.it [iris.unipa.it]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | MDPI [mdpi.com]
- 11. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Selection for C-N Coupling on the 7-Azaindole Scaffold
Introduction: The Strategic Importance of 7-Azaindole
The 7-azaindole nucleus is a privileged scaffold in modern medicinal chemistry. As a bioisostere of indole, it introduces a hydrogen bond acceptor via its pyridine nitrogen, often enhancing solubility and modulating the pharmacokinetic profile of drug candidates.[1] This structural motif is central to approved therapeutics such as the BRAF inhibitor Vemurafenib (Zelboraf®) and the CSF1R inhibitor Pexidartinib.[1] Consequently, the efficient and selective functionalization of the 7-azaindole core is a critical task for drug development professionals. Among the most pivotal transformations is the carbon-nitrogen (C-N) cross-coupling reaction, which enables the introduction of a diverse array of amine, amide, and other nitrogen-containing functionalities essential for exploring the structure-activity relationship (SAR).
This guide provides a head-to-head comparison of the primary catalytic systems for this transformation, moving beyond a simple recitation of conditions to explain the fundamental principles and causality behind catalyst selection. We will dissect the performance of palladium, copper, and emerging nickel-based systems, offering field-proven insights to guide your experimental design.
The Core Challenge: Taming the Dual Reactivity of 7-Azaindole
Executing a successful C-N coupling on a halo-7-azaindole is not trivial. The substrate itself presents two key challenges that can confound the reaction and suppress yields:
-
Competitive N-H Arylation: The pyrrolic N-H proton is acidic and can readily participate in the coupling reaction, leading to the formation of undesired N-arylated homodimers or reaction with the aryl halide intended for the carbon center.[2][3] Historically, this necessitated a protecting group strategy, adding steps and complexity to the synthesis.
-
Catalyst Inhibition: The 7-azaindole scaffold contains a bidentate N,N chelation site (the pyrrole and pyridine nitrogens). This geometry can effectively sequester the metal catalyst, forming a stable, off-cycle complex that inhibits catalytic turnover.[3]
A successful catalytic system must therefore demonstrate high chemoselectivity for the C-X bond (where X is a halide) over the N-H bond and resist deactivation by the substrate itself.
Head-to-Head Catalyst System Analysis
Palladium Catalysis: The Versatile Workhorse
Palladium-catalyzed Buchwald-Hartwig amination is the most widely employed and versatile method for C-N coupling on 7-azaindoles. The choice of ligand, base, and even the form of the palladium source is critical and dictates the success, particularly when dealing with unprotected substrates.
Strategy A: The "Protection" Route with N-Substituted 7-Azaindoles
The most straightforward, albeit less elegant, approach involves pre-installing a protecting group on the pyrrole nitrogen. This eliminates the issue of competitive N-H arylation, allowing for a broader range of conditions.
-
Catalyst System: Typically consists of a Pd(0) or Pd(II) precursor like Pd₂(dba)₃ or Pd(OAc)₂, a bulky phosphine ligand, and a moderately strong inorganic base.
-
Key Insights: For the coupling of amides and amines with N-protected 4-bromo-7-azaindoles, the combination of Xantphos as the ligand and Cs₂CO₃ as the base has proven to be highly effective.[2] Xantphos, with its large bite angle, facilitates the crucial reductive elimination step. While other ligands like SPhos and XPhos are viable, they can sometimes lead to lower yields in this specific context.[2] The use of Pd(OAc)₂ can result in poorer yields compared to Pd₂(dba)₃ under these conditions.[2]
Strategy B: The "Direct" Route with Unprotected 7-Azaindoles
A significant advance, pioneered by the Buchwald group, enables the direct amination of unprotected halo-7-azaindoles, obviating the need for protection-deprotection sequences.[3][4]
-
Catalyst System: This method hinges on the use of highly active, second-generation biarylphosphine ligands (e.g., DavePhos , BrettPhos ) delivered as palladium "precatalysts" and a strong, non-nucleophilic amide base like LiHMDS (Lithium bis(trimethylsilyl)amide).[3]
-
Causality Behind Success: The use of a strong base is paramount. LiHMDS is potent enough to deprotonate both the coupling amine and the 7-azaindole N-H before the catalytic cycle begins.[3] This generates the lithium salt of the azaindole, which is significantly less reactive towards the palladium center than the neutral N-H, thereby preventing the undesired homo-coupling.[3] The specialized precatalysts ensure rapid formation of the active Pd(0) species, which is crucial for efficient catalysis in the presence of potentially inhibiting substrates.[3] This system shows broad applicability for primary and secondary aliphatic and aromatic amines.[3]
dot
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 3. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Gold Standard: A Comparative Guide to Confirming the Structure of 7-Azaindole Derivatives with X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecular structure is a cornerstone of scientific rigor. The 7-azaindole scaffold, a privileged structure in modern medicinal chemistry, is a core component of numerous therapeutic candidates, from kinase inhibitors to antiviral agents.[1][2] Its bioisosteric relationship with purines and indoles makes it a focal point of innovation.[2] However, the synthesis of novel 7-azaindole derivatives invariably leads to a critical question: is the synthesized molecule truly what we designed it to be?
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 7-azaindole derivatives, with a primary focus on the definitive power of single-crystal X-ray crystallography. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine characterization, X-ray crystallography stands alone in its ability to provide a direct, three-dimensional visualization of the atomic arrangement, leaving no room for ambiguity.
Why X-ray Crystallography is the Definitive Arbiter of Molecular Structure
While NMR provides information about the chemical environment and connectivity of atoms and MS reveals the mass-to-charge ratio and fragmentation patterns, both are indirect methods.[3][4] They provide pieces of a puzzle that must be assembled to infer a structure. X-ray crystallography, in contrast, directly maps the electron density of a molecule arranged in a crystal lattice.[5] This allows for the precise determination of bond lengths, bond angles, and absolute stereochemistry, providing an unambiguous structural confirmation that other techniques cannot match.[5][6]
However, the power of X-ray crystallography is contingent on a critical, and often challenging, first step: growing a high-quality single crystal. The journey from a synthesized powder to a diffraction-quality crystal is where expertise and methodical experimentation are paramount.
Comparative Analysis of Structural Elucidation Techniques
The choice of analytical technique is often guided by the required level of certainty, sample availability, and the specific questions being asked. For 7-azaindole derivatives, a multi-faceted approach is often employed, with each technique providing complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.[5] | Provides unambiguous, definitive structural proof.[6] | Requires a high-quality single crystal, which can be difficult and time-consuming to obtain.[3] |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Connectivity of atoms, chemical environment of nuclei, relative stereochemistry.[7][8][9] | Non-destructive, provides information about the molecule in solution, suitable for dynamic studies.[10] | Indirect method for structure determination, can be complex to interpret for complex molecules, does not provide absolute stereochemistry.[10] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns.[4][11] | High sensitivity, requires very small amounts of sample. | Provides limited information on connectivity and stereochemistry, fragmentation can be complex to interpret.[11] |
Experimental Workflow: From Powder to Structure
The process of confirming a structure using X-ray crystallography can be broken down into three key stages: Crystallization, Data Collection, and Structure Solution and Refinement.
PART 1: The Art and Science of Crystallization
Growing diffraction-quality single crystals is often the most challenging step. For N-heterocyclic compounds like 7-azaindoles, issues such as polymorphism and the tendency to "oil out" can be common.[3] A systematic approach is crucial.
Detailed Protocol: Crystallization of a 7-Azaindole Derivative
-
Material Purity: Start with the highest purity material (>98%). Impurities can inhibit nucleation and crystal growth.
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, acetonitrile, DMF, and mixtures thereof). A good solvent will dissolve the compound when hot but show low solubility at room temperature.[12]
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated lid. Allow the solvent to evaporate slowly over several days. This is a simple but often effective method.[12]
-
Vapor Diffusion: This is a highly controlled method. Dissolve the compound in a small volume of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent. The vapor of the anti-solvent will slowly diffuse into the solution of the compound, inducing crystallization.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling is key to obtaining larger, well-ordered crystals.[12]
-
Advanced Methods: For challenging compounds, consider techniques like co-crystallization with a suitable co-former, or microbatch under-oil crystallization.[3][13]
-
Causality in Experimental Choices: The choice of solvent and technique is dictated by the solubility and stability of the derivative. Slowing down the crystallization process, whether by slow evaporation, slow diffusion, or slow cooling, is the guiding principle. Rapid changes in saturation favor the formation of amorphous solids or microcrystalline powders, which are unsuitable for single-crystal X-ray diffraction.
PART 2: Data Collection and Processing
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer and exposed to a collimated beam of X-rays.[14]
Detailed Protocol: Single-Crystal X-ray Data Collection
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a loop, which is then placed on a goniometer head in the diffractometer. The crystal is typically flash-cooled to ~100 K in a stream of nitrogen gas to minimize radiation damage during data collection.
-
Preliminary Screening: A few initial diffraction images are collected to determine the quality of the crystal and the unit cell parameters.[5][15]
-
Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), a data collection strategy is devised to measure the intensities of a complete and redundant set of unique reflections.[16][17][18] This involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.[16]
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. Corrections are applied for background noise, absorption, and other experimental factors.[5] This results in a file containing the Miller indices (h,k,l) and the intensity of each reflection.
PART 3: Structure Solution and Refinement
The final stage involves converting the diffraction data into a 3D atomic model.
Detailed Protocol: Structure Solution and Refinement
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[5]
-
Model Building: An initial atomic model of the 7-azaindole derivative is built to fit the electron density map.
-
Refinement: The positions and thermal parameters of the atoms in the model are refined against the experimental diffraction data using least-squares methods. This iterative process improves the agreement between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated using various metrics to ensure its chemical and geometric sensibility. The final atomic coordinates are typically deposited in a crystallographic database like the Cambridge Structural Database (CSDC).[19][20][21]
Case Study: Structural Confirmation of 5-chloro-7-azaindole-3-carbaldehyde
A recent study on 5-chloro-7-azaindole-3-carbaldehyde provides an excellent example of the definitive data obtained from single-crystal X-ray diffraction.[22]
Table of Crystallographic Data:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.82810(12) |
| b (Å) | 12.7330(3) |
| c (Å) | 15.9167(5) |
| β (°) | 94.539(3) |
| Volume (ų) | 772.19(4) |
| Z | 4 |
Data from the single-crystal X-ray diffraction analysis of 5-chloro-7-azaindole-3-carbaldehyde.[22]
The analysis confirmed the planar structure of the molecule and revealed that in the crystal lattice, the molecules form dimers through strong N-H···N hydrogen bonds.[22] The C5-Cl1 bond length was determined to be 1.7324(11) Å, consistent with other 7-azaindole derivatives.[22] This level of detail is unattainable with other techniques and provides crucial insights into the solid-state interactions of the molecule.
The Complementary Role of NMR and MS
While X-ray crystallography provides the final word on structure, NMR and MS are essential for routine analysis, reaction monitoring, and for compounds that fail to crystallize.
Protocol: ¹H NMR Characterization
-
Sample Preparation: Dissolve 5-10 mg of the 7-azaindole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include an appropriate number of scans for good signal-to-noise and a relaxation delay of 1-2 seconds.
-
Data Analysis:
-
Chemical Shift (δ): Analyze the positions of the signals (in ppm) to identify the types of protons (aromatic, alkyl, etc.).
-
Integration: Determine the relative number of protons for each signal.
-
Multiplicity (Splitting): Analyze the splitting patterns (singlet, doublet, triplet, etc.) to determine the number of neighboring protons, which helps to establish connectivity.[9]
-
Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Data Analysis:
-
Molecular Ion Peak: Identify the [M+H]⁺ or [M-H]⁻ peak to confirm the molecular weight.
-
High-Resolution Data: Use the exact mass to determine the elemental composition.
-
Fragmentation (MS/MS): Induce fragmentation of the molecular ion and analyze the resulting fragment ions to gain further structural information. For azaindoles, characteristic losses can help confirm the core structure.[23][24]
-
Conclusion
In the development of novel 7-azaindole derivatives, a combination of analytical techniques is essential for comprehensive characterization. NMR and mass spectrometry serve as the workhorses for day-to-day analysis, providing rapid and crucial information on connectivity and molecular weight. However, when absolute and unambiguous structural proof is required—a necessity for patent applications, regulatory submissions, and foundational publications—single-crystal X-ray crystallography is the undisputed gold standard. The investment in developing a robust crystallization protocol pays dividends by providing a definitive, high-resolution picture of the molecule, thereby ensuring the integrity and validity of the research.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. researchgate.net [researchgate.net]
- 7. emerypharma.com [emerypharma.com]
- 8. azooptics.com [azooptics.com]
- 9. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. unifr.ch [unifr.ch]
- 14. iscientific.org [iscientific.org]
- 15. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 16. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. X-ray Data Collection Course [mol-xray.princeton.edu]
- 18. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 20. Search - Access Structures [ccdc.cam.ac.uk]
- 21. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
cross-validation of analytical techniques for purity of azaindole intermediates
An In-Depth Guide to the Cross-Validation of Analytical Techniques for Purity Assessment of Azaindole Intermediates
Foreword: The Critical Role of Purity in Azaindole Intermediate Chemistry
Azaindole scaffolds are privileged structures in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapies.[1][2] As bioisosteres of indoles, they offer modulated physicochemical properties and novel intellectual property space, making them invaluable in drug discovery. The journey from a promising azaindole intermediate to a safe and effective Active Pharmaceutical Ingredient (API) is paved with rigorous analytical scrutiny. The purity of these intermediates is not a mere checkbox; it directly impacts the yield, impurity profile, and ultimate safety of the final drug substance.
This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a comprehensive framework for selecting, developing, and, most importantly, cross-validating the analytical techniques used to ensure the purity of these critical building blocks. We will explore the causality behind our choices, grounding our protocols in the authoritative standards of the International Council for Harmonisation (ICH) to build a self-validating and trustworthy analytical strategy.[3][4][5]
The Regulatory Bedrock: Understanding Analytical Method Validation
Before comparing techniques, we must establish the regulatory context. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][6][7] When multiple analytical techniques are used across a product's lifecycle—for example, a high-throughput method in discovery and a robust QC method in manufacturing—cross-validation becomes essential to ensure data consistency and integrity.[8]
The ICH guidelines, specifically ICH Q2(R2), provide a harmonized framework for validation, outlining the core performance characteristics that must be evaluated.[9][10][11]
Core Validation Parameters (ICH Q2):
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[3][12]
-
Accuracy: The closeness of test results to the true value.[12][13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: Repeatability, Intermediate Precision, and Reproducibility.[12][14]
-
Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.[12][15]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration over a specific range.[3][12][15]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[12][13]
A Comparative Analysis of Primary Analytical Techniques
The selection of an analytical technique for azaindole intermediates depends on the analyte's physicochemical properties (e.g., volatility, polarity, chirality) and the specific analytical goal (e.g., routine purity check, identification of unknown impurities, chiral purity).
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis for its versatility with non-volatile and thermally unstable compounds.[16]
-
Principle & Causality: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For azaindoles, which are typically polar heterocyclic compounds, Reverse-Phase HPLC (RP-HPLC) is the method of choice. The nonpolar stationary phase (e.g., C18) retains the analyte, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used for elution. The precise mobile phase composition is chosen to achieve optimal retention and separation from impurities.
-
Strengths:
-
Limitations:
-
Longer run times compared to modern SFC or GC.
-
Consumes significant volumes of organic solvents.
-
Gas Chromatography (GC)
GC is ideal for analyzing volatile and semi-volatile substances, making it perfectly suited for assessing starting materials, residual solvents, or specific volatile impurities in azaindole synthesis.[18][19]
-
Principle & Causality: GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a capillary column. The sample is vaporized and carried through the column by an inert gas (e.g., helium). Separation occurs as compounds with higher volatility and weaker interactions with the stationary phase travel faster. For impurity profiling, coupling GC with a Mass Spectrometer (GC-MS) is standard practice, providing both retention time and mass fragmentation data for confident identification.[20][19]
-
Strengths:
-
Exceptional separation efficiency for complex mixtures of volatile compounds.
-
High sensitivity, especially with detectors like Flame Ionization Detector (FID) or MS.
-
Definitive identification of impurities when using GC-MS.[21]
-
-
Limitations:
-
Limited to thermally stable and volatile compounds; derivatization may be required for some azaindoles.
-
High temperatures can cause degradation of sensitive analytes.
-
Supercritical Fluid Chromatography (SFC)
SFC is a powerful hybrid of GC and LC, offering unique advantages, particularly for chiral separations and as a "green" alternative.[22][23]
-
Principle & Causality: SFC uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[23][24] Supercritical CO₂ has low viscosity and high diffusivity, properties that lead to faster separations and higher efficiency compared to HPLC.[25][26] Small amounts of organic modifiers (e.g., methanol) are added to tune the mobile phase polarity for eluting polar compounds like azaindoles. SFC is the predominant technique for chiral separations due to its high speed and efficiency on polysaccharide-based chiral stationary phases.[27][28]
-
Strengths:
-
Limitations:
-
Method development can be more complex than HPLC due to the interplay of pressure, temperature, and modifier concentration.
-
Less suitable for highly polar or ionic compounds without specific additives.
-
Designing the Cross-Validation Study
A robust cross-validation study ensures that different analytical methods yield comparable results for the same purity assessment, providing confidence when transferring methods between labs or development stages.
Cross-Validation Workflow
The workflow begins with the full validation of a primary, or "reference," method (typically HPLC). A secondary method (e.g., GC or SFC) is then validated and its results are compared against the primary method using the same batch of the azaindole intermediate.
References
- 1. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 2. The importance of indole and azaindole scaffold in the development of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. qbdgroup.com [qbdgroup.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. propharmagroup.com [propharmagroup.com]
- 14. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 15. database.ich.org [database.ich.org]
- 16. biomedres.us [biomedres.us]
- 17. benchchem.com [benchchem.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparison of sfc, gc and hplc | PPTX [slideshare.net]
- 23. Should I Use SFC Or HPLC For My Analysis? - Industry news - News [alwsci.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. fagg-afmps.be [fagg-afmps.be]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. selvita.com [selvita.com]
A Tale of Two Scaffolds: A Comparative Study of 7-Azaindole and Indole in Kinase Binding
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of kinase inhibitor design, the choice of the core scaffold is a pivotal decision that profoundly influences a compound's potency, selectivity, and overall drug-like properties. Among the plethora of heterocyclic systems employed, the indole scaffold has long been a staple, forming the foundation of numerous kinase inhibitors. However, its bioisosteric cousin, the 7-azaindole, has emerged as a "privileged" scaffold, often conferring superior characteristics to the resulting inhibitor. This guide provides an in-depth comparative analysis of these two critical scaffolds, delving into the structural nuances, physicochemical differences, and functional consequences of the simple yet strategic substitution of a carbon atom for a nitrogen in the indole ring.
At the Bench: Key Distinctions in Physicochemical Properties
The introduction of a nitrogen atom at the 7-position of the indole ring to form 7-azaindole brings about subtle yet significant changes in the molecule's electronic distribution and physical properties. These alterations can have a profound impact on a drug candidate's journey from the lab to the clinic.
One of the most notable advantages of the 7-azaindole scaffold is its generally improved aqueous solubility compared to its indole counterpart.[1] This enhancement is attributed to the increased polarity and the ability of the pyridine nitrogen to act as a hydrogen bond acceptor, facilitating more favorable interactions with water molecules. Improved solubility is a critical parameter in drug development, often leading to better oral bioavailability and more manageable formulation challenges.
Furthermore, the replacement of a C-H group with a nitrogen atom can influence a compound's metabolic stability. The indole ring is susceptible to oxidative metabolism by cytochrome P450 enzymes. The introduction of the electron-withdrawing nitrogen in the 7-azaindole ring can alter the electron density of the aromatic system, potentially rendering it less prone to certain metabolic transformations and leading to a more favorable pharmacokinetic profile.
Table 1: Comparative Physicochemical Properties of Indole and 7-Azaindole Scaffolds
| Property | Indole | 7-Azaindole | Rationale for Difference |
| Aqueous Solubility | Lower | Generally Higher | Increased polarity and hydrogen bonding capability of the pyridine nitrogen. |
| Lipophilicity (LogP) | Higher | Generally Lower[2] | The nitrogen atom increases the polarity of the molecule. |
| Metabolic Stability | Variable, often susceptible to CYP450 oxidation | Generally Improved | Altered electronic properties of the ring system reduce susceptibility to oxidative metabolism. |
| Hydrogen Bonding | N-H donor | N-H donor and N7 acceptor[3] | Additional hydrogen bond acceptor at the pyridine nitrogen. |
In the Active Site: A Structural Showdown of Kinase Binding
The true test of a scaffold's merit lies in its ability to effectively anchor an inhibitor to the kinase's ATP-binding site. Both indole and 7-azaindole can participate in crucial hydrogen bonding interactions with the hinge region of the kinase, but the 7-azaindole's additional nitrogen atom provides a distinct advantage.
The pyrrolic N-H of both scaffolds can act as a hydrogen bond donor, mimicking the interaction of the adenine moiety of ATP. However, the pyridine nitrogen at the 7-position of the 7-azaindole can act as an additional hydrogen bond acceptor.[3] This allows for the formation of a bidentate hydrogen bond with the kinase hinge, a highly favorable interaction that can significantly enhance binding affinity and potency.[4]
This bidentate interaction is a key reason why the 7-azaindole is often referred to as a "hinge-binding master." This enhanced interaction can translate to lower IC50 values and a more potent inhibitory effect compared to the corresponding indole-based inhibitor.
Figure 1. Comparison of hydrogen bonding patterns of indole and 7-azaindole with the kinase hinge region.
While direct head-to-head comparisons of matched molecular pairs are not always readily available in the literature, the general trend observed in medicinal chemistry programs is that the substitution of an indole with a 7-azaindole often leads to an improvement in inhibitory activity. For instance, in the development of inhibitors for VEGFR2, a 7-azaindole derivative showed an IC50 of 37 nM, while the corresponding 4- and 5-azaindole derivatives were approximately 10-fold less potent.[5] Although this is not a direct indole comparison, it highlights the positional importance of the nitrogen and the effectiveness of the 7-azaindole isomer.
Experimental Validation: Protocols for Assessing Kinase Inhibition
To empirically determine the impact of the scaffold choice on inhibitor performance, robust and reproducible in vitro kinase assays are essential. The following are detailed, step-by-step methodologies for two commonly employed assay formats.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay is a common commercially available kit for this purpose.
Workflow:
Figure 2. Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor (both indole and 7-azaindole analogs) in 100% DMSO.
-
Create a serial dilution series of each compound in DMSO. A 10-point, 3-fold dilution is common.
-
-
Kinase Reaction Setup (384-well plate):
-
Prepare a kinase reaction mixture containing the target kinase, its specific substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The ATP concentration should be at or near the Km for the kinase.
-
In a white, opaque 384-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the kinase to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.
-
-
ADP Detection:
-
After the kinase reaction, equilibrate the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the necessary components (luciferase/luciferin) for the luminescence reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the percentage of inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay
This protocol describes a method to measure the binding of an inhibitor to a kinase, providing a direct measure of target engagement. The LanthaScreen® Eu Kinase Binding Assay is a widely used platform for this purpose.
Workflow:
Figure 3. Workflow for a TR-FRET kinase binding assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Compound Dilution: Prepare a serial dilution of the test inhibitors (indole and 7-azaindole analogs) in kinase buffer at 4X the final desired concentration.
-
Kinase/Antibody Mixture: Prepare a solution containing the tagged kinase (e.g., GST- or His-tagged) and a europium-labeled anti-tag antibody in kinase buffer at 2X the final concentration.
-
Tracer Solution: Prepare a solution of the fluorescently labeled ATP-competitive tracer in kinase buffer at 4X the final concentration.
-
-
Assay Assembly (384-well plate):
-
To the wells of a low-volume, black 384-well plate, add 4 µL of the 4X serially diluted compounds or DMSO control.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells. The final reaction volume will be 16 µL.
-
-
Incubation:
-
Cover the plate and incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader. Excite the europium donor at approximately 340 nm and measure the emission at both 615 nm (europium emission) and 665 nm (tracer emission).
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
A decrease in the FRET signal (and thus the emission ratio) indicates displacement of the tracer by the test inhibitor.
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Conclusion: A Strategic Choice for Enhanced Kinase Inhibition
The decision to employ a 7-azaindole scaffold in place of a traditional indole is a strategic one, backed by a strong rationale in medicinal chemistry. The introduction of the nitrogen atom at the 7-position can lead to a cascade of favorable outcomes, including enhanced aqueous solubility, improved metabolic stability, and, most critically, a more potent inhibition of the target kinase through the formation of an additional hydrogen bond with the hinge region. While the indole scaffold remains a valuable and widely used tool in the design of kinase inhibitors, the 7-azaindole often represents a step-up in the optimization process, providing a clear path to compounds with more desirable drug-like properties. As with any aspect of drug design, the ultimate proof lies in the experimental data. The rigorous application of the assays detailed in this guide will enable researchers to make data-driven decisions and unlock the full potential of these powerful heterocyclic scaffolds.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-chloro-7-azaindole-5-carboxylate
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Methyl 4-chloro-7-azaindole-5-carboxylate (CAS No. 866930-50-3) and its associated waste streams. As a chlorinated heterocyclic compound, this substance requires rigorous disposal protocols to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Hazard Analysis and Core Safety Principles
Before any disposal procedure, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from close structural analogs like 4-Chloro-7-azaindole provide critical safety information.
The primary hazards are associated with its acute toxicity, irritant properties, and the hazardous byproducts generated during thermal decomposition.[1] The core principle of disposal is to ensure the complete destruction of the compound in a controlled environment that can manage and neutralize these hazardous byproducts.
Table 1: Hazard Profile Summary for Chloro-azaindole Derivatives
| Hazard Category | GHS Classification | Key Considerations | Pictograms |
|---|---|---|---|
| Acute Toxicity (Oral) | Category 3 or 4[2] | Harmful or toxic if swallowed. Do not eat, drink, or smoke when handling.[1][3] | |
| Skin Corrosion/Irritation | Category 2[2] | Causes skin irritation. Avoid contact with skin and wash hands thoroughly after handling.[2][4] | |
| Serious Eye Damage | Category 1 or 2A[2] | Causes serious eye damage or irritation. Appropriate eye protection is mandatory.[2] | |
| Target Organ Toxicity | STOT SE 3[2] | May cause respiratory irritation. Handle only in a well-ventilated area or with appropriate respiratory protection.[5] |
| Environmental Hazard | WGK 3[6] | Water Hazard Class 3 indicates the substance is severely hazardous to water. Do not allow entry into drains or the environment.[5][7] | N/A |
Pre-Disposal: Segregation and Labeling
Proper disposal begins at the point of waste generation. A dedicated, correctly labeled waste stream is paramount to safety and regulatory compliance.
-
Waste Segregation: Establish a dedicated hazardous waste container for all solid waste contaminated with this compound. This includes contaminated personal protective equipment (PPE), weigh boats, and consumables. A separate, compatible container should be used for liquid waste if the compound is dissolved in a solvent.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." List all other components (e.g., solvents) and their approximate percentages. Keep the container sealed when not in use.
Step-by-Step Disposal Protocols
The mandated disposal route for chlorinated organic compounds is high-temperature incineration in a facility equipped with an afterburner and a flue gas scrubber.[1][8] This is critical because thermal decomposition generates toxic and corrosive gases, including hydrogen chloride (HCl) and nitrogen oxides (NOx).[1][5][8] The scrubber is essential to neutralize these acidic gases before they are released into the atmosphere.
Protocol 3.1: Disposal of Unused or Bulk Material
Surplus or non-recyclable quantities of the solid compound must be treated as hazardous waste.[5]
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department. They will coordinate with a licensed professional waste disposal service.
-
Packaging: Do not attempt to dispose of the material yourself. Ensure the original container is securely sealed and properly labeled. If repackaging is necessary, do so in a ventilated fume hood while wearing appropriate PPE (lab coat, nitrile gloves, and safety goggles).
-
Transfer: The licensed disposal company will handle the transportation and final destruction of the chemical via incineration.[8]
Protocol 3.2: Decontamination of Empty Containers
An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.
-
Triple Rinse: In a fume hood, rinse the container three times with a suitable solvent in which the compound is soluble (e.g., acetone or methanol).
-
Collect Rinsate: Each rinse must be collected and transferred to a designated, labeled hazardous waste container for halogenated organic solvents.
-
Container Disposal: After triple rinsing, the container can often be disposed of as non-hazardous waste (e.g., glass recycling). However, you must deface the original label to prevent misuse and confirm this procedure with your local EHS guidelines.
Protocol 3.3: Disposal of Contaminated Labware and PPE
Disposable items that have come into direct contact with the compound must be disposed of as solid hazardous waste.
-
Collection: Immediately place all contaminated items (e.g., gloves, weigh paper, pipette tips, bench liners) into the designated, clearly labeled solid hazardous waste container.[3]
-
Storage: Keep the container sealed and stored in a designated satellite accumulation area until it is collected by your EHS department.
Management of Accidental Spills
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.[3]
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.[8]
-
Don PPE: Before cleanup, don appropriate PPE, including a lab coat, double nitrile gloves, safety goggles, and, for larger spills, respiratory protection.[5][8]
-
Containment: For a solid spill, carefully sweep or shovel the material into a suitable container for disposal.[1] Avoid creating dust.[3][5] Do not use air hoses for cleaning.[3]
-
Decontamination: Clean the spill area with a cloth dampened with a suitable solvent. Wipe the area thoroughly, collecting the cloth as hazardous waste.
-
Disposal: All cleanup materials must be placed in the designated hazardous waste container.[5]
-
Reporting: Report the spill to your laboratory supervisor and EHS department, regardless of size.
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste generated from work with this compound.
Caption: Decision tree for waste stream management.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. capotchem.cn [capotchem.cn]
- 6. Methyl 4-chloro-5-azaindole-2-carboxylate 688357-19-9 [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
